Fluorescein-PEG3-NH-Boc
Description
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N3O10S/c1-33(2,3)47-32(41)36-11-13-43-15-17-44-16-14-42-12-10-35-31(48)37-21-4-7-25-24(18-21)30(40)46-34(25)26-8-5-22(38)19-28(26)45-29-20-23(39)6-9-27(29)34/h4-9,18-20,38-39H,10-17H2,1-3H3,(H,36,41)(H2,35,37,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPKKGHAKHLTNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N3O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fluorescein-PEG3-NH-Boc: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorescein-PEG3-NH-Boc is a versatile, heterobifunctional chemical probe that integrates a fluorescein (B123965) fluorophore with a polyethylene (B3416737) glycol (PEG) linker, terminating in a Boc-protected amine. This molecule serves as a fundamental building block in bioconjugation, fluorescent labeling, and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). Its fluorescent properties enable straightforward detection and quantification, while the PEG spacer enhances solubility and reduces steric hindrance. The Boc-protected amine provides a stable, yet readily cleavable, functional group for subsequent conjugation, allowing for a controlled and stepwise approach to the synthesis of complex biomolecular conjugates. This guide provides an in-depth overview of the core properties, applications, and experimental considerations for the effective utilization of this compound in research and drug development.
Core Properties and Specifications
This compound is characterized by its distinct chemical and physical properties that make it a valuable tool in bio-conjugation and fluorescence-based assays. A summary of its key specifications is presented below.
| Property | Value |
| Molecular Formula | C₃₄H₃₉N₃O₁₀S |
| Molecular Weight | 681.8 g/mol [1] |
| CAS Number | 1807534-77-5[1] |
| Appearance | Crystalline solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and Methanol.[1] |
| Excitation Maximum (λex) | ~494 nm[1] |
| Emission Maximum (λem) | ~517 nm[1] |
| Storage Conditions | -20°C, protected from light and moisture.[1] |
Chemical Structure and Functional Components
The structure of this compound is tripartite, consisting of a fluorescein moiety, a PEG linker, and a Boc-protected amine. Each component imparts specific functionalities crucial for its diverse applications.
Caption: Functional components of this compound.
Applications in Research and Drug Development
This compound is a valuable reagent in a variety of applications, primarily centered around its ability to fluorescently label and conjugate to biomolecules.
Fluorescent Labeling of Biomolecules
The intrinsic fluorescence of the fluorescein moiety allows for the sensitive detection of biomolecules in various analytical techniques, including fluorescence microscopy, flow cytometry, and immunoassays. After deprotection of the Boc group, the resulting primary amine can be conjugated to various functional groups on proteins, peptides, nucleic acids, and other biomolecules.
Component in PROTAC Synthesis
This compound can serve as a fluorescently tagged linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The fluorescent tag can be utilized to study PROTAC uptake, distribution, and engagement with its target.
Caption: Workflow for synthesizing a fluorescent PROTAC.
Experimental Protocols
The following protocols provide a general framework for the use of this compound. Optimization may be required for specific applications and biomolecules.
Boc Deprotection
This procedure outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the reactive primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For complete removal of residual TFA, co-evaporate with toluene (B28343) (3 x 10 mL).
-
The resulting deprotected product (Fluorescein-PEG3-NH₂) can be used directly as a TFA salt or neutralized by dissolving the residue in DCM and washing with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.
Conjugation to a Carboxylic Acid-Containing Molecule (e.g., NHS Ester Formation)
This protocol describes the conjugation of the deprotected Fluorescein-PEG3-NH₂ to a molecule containing a carboxylic acid via the formation of an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Deprotected Fluorescein-PEG3-NH₂
-
Carboxylic acid-containing molecule
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected Fluorescein-PEG3-NH₂ (1 equivalent) in anhydrous DMF and add TEA or DIPEA (2 equivalents).
-
Add the activated NHS ester solution to the Fluorescein-PEG3-NH₂ solution.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the conjugate using an appropriate method such as preparative High-Performance Liquid Chromatography (HPLC) or column chromatography.
General Protocol for Antibody Labeling
This protocol provides a general guideline for labeling antibodies with this compound after deprotection. The primary amine of the deprotected linker will react with accessible lysine (B10760008) residues on the antibody.
Materials:
-
Deprotected Fluorescein-PEG3-NH₂
-
Antibody (in an amine-free buffer, e.g., PBS)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody solution at a concentration of 1-5 mg/mL in conjugation buffer.
-
Dissolve the deprotected Fluorescein-PEG3-NH₂ in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Add a 10-20 fold molar excess of the dissolved linker to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring.
-
Remove the unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 494 nm (for fluorescein).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the use of this compound in bioconjugation.
Caption: A typical bioconjugation workflow.
Conclusion
This compound is a powerful and versatile tool for researchers in the fields of chemistry, biology, and drug discovery. Its well-defined structure, combining a robust fluorophore, a biocompatible PEG linker, and a selectively addressable amine group, enables a wide range of applications from simple fluorescent labeling to the construction of complex therapeutic agents. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in various research and development endeavors. As with any chemical reagent, appropriate handling and optimization of reaction conditions are paramount to achieving desired outcomes.
References
An In-depth Technical Guide to Fluorescein-PEG3-NH-Boc: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-PEG3-NH-Boc is a versatile, heterobifunctional molecule widely utilized in biomedical research and drug development. It incorporates three key functional components: a fluorescein (B123965) fluorophore for fluorescent detection, a tri-polyethylene glycol (PEG3) spacer to enhance solubility and provide spatial separation, and a Boc-protected primary amine for controlled bioconjugation. This unique combination of features makes it an invaluable tool for labeling biomolecules, such as proteins and antibodies, and as a crucial building block in the synthesis of more complex molecular constructs like Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the core properties, experimental considerations, and key applications of this compound.
Core Properties
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for experimental design and implementation.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃₄H₃₉N₃O₁₀S | [1][2][3][4] |
| Molecular Weight | 681.8 g/mol | [1][2][4] |
| CAS Number | 1807534-77-5 | [2][3] |
| Appearance | (Not specified in search results) | |
| Purity | ≥95% | [3] |
| Storage Conditions | -20°C, in the dark | [2] |
Table 2: Spectral Properties
| Property | Wavelength (nm) | Source(s) |
| Excitation Maximum (λex) | 494 | [2] |
| Emission Maximum (λem) | 517 | [2] |
Table 3: Solubility
| Solvent | Solubility | Source(s) |
| Dimethylformamide (DMF) | Soluble | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | |
| Methanol | Soluble | [2] |
| Acetone | Soluble | [2] |
| Water | (Expected to have good water solubility due to PEG spacer, though not explicitly stated) | [5] |
Experimental Protocols & Methodologies
The utility of this compound lies in its ability to be sequentially conjugated to other molecules. This typically involves a two-step process: the deprotection of the Boc-protected amine, followed by the conjugation of the newly exposed primary amine to a target molecule.
Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Protocol:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The resulting deprotected product, Fluorescein-PEG3-NH₂, will be a TFA salt. It can be used directly in the next step or neutralized by dissolving the residue in DCM and washing with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.
Conjugation to Carboxyl-Containing Molecules (e.g., Proteins)
The deprotected primary amine of Fluorescein-PEG3-NH₂ can be readily conjugated to molecules containing carboxylic acid groups, such as proteins, through the formation of a stable amide bond. This is typically achieved using carbodiimide (B86325) crosslinker chemistry, often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency.
Materials:
-
Deprotected Fluorescein-PEG3-NH₂
-
Carboxyl-containing molecule (e.g., protein)
-
Anhydrous Dimethylformamide (DMF) or a suitable aqueous buffer (e.g., PBS, pH 7.2-8.0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Purification column (e.g., size-exclusion chromatography)
Protocol:
-
Dissolve the carboxyl-containing molecule and NHS (1.5-2 equivalents) in anhydrous DMF or an appropriate buffer.
-
Add EDC (1.5-2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid groups.
-
Dissolve the deprotected Fluorescein-PEG3-NH₂ in a small amount of anhydrous DMF or the reaction buffer.
-
Add the Fluorescein-PEG3-NH₂ solution to the activated carboxyl-containing molecule.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Monitor the reaction progress by a suitable method, such as SDS-PAGE (for proteins, observing a shift in molecular weight) or LC-MS.
-
Upon completion, purify the conjugate to remove unreacted labeling reagent and byproducts using size-exclusion chromatography or dialysis.
Mandatory Visualizations
Experimental Workflow for Bioconjugation
The following diagram illustrates the general workflow for the deprotection of this compound and its subsequent conjugation to a target protein.
PROTAC-Mediated Protein Degradation Pathway
This compound is a valuable linker for the synthesis of PROTACs. These molecules function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins. The fluorescein moiety can be used to track the localization and concentration of the PROTAC itself.
Applications in Research and Drug Development
The unique properties of this compound make it suitable for a variety of applications:
-
Fluorescent Labeling: The fluorescein moiety allows for the straightforward fluorescent labeling of proteins, antibodies, and other biomolecules for use in techniques such as fluorescence microscopy, flow cytometry, and immunofluorescence assays.[3][6]
-
PROTAC Synthesis: As a heterobifunctional linker, it is instrumental in the synthesis of PROTACs for targeted protein degradation.[7] The PEG spacer provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase, while the fluorescein tag can be used to assess cellular uptake and distribution of the PROTAC.
-
Tracer Studies: The fluorescent nature of the molecule allows it to be used as a tracer in various biological systems to study uptake, transport, and localization.[2]
-
Drug Delivery: The PEGylated nature of the molecule can improve the pharmacokinetic properties of conjugated drugs, enhancing their solubility and circulation time.
Conclusion
This compound is a powerful and versatile tool for researchers and drug development professionals. Its well-defined chemical and spectral properties, combined with its bifunctional nature, enable a wide range of applications, from simple fluorescent labeling to the construction of sophisticated therapeutic agents like PROTACs. The experimental protocols provided in this guide offer a starting point for the successful implementation of this reagent in various research endeavors. As the field of targeted protein degradation and bioconjugation continues to evolve, the utility of well-designed molecular tools such as this compound will undoubtedly continue to grow.
References
- 1. Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent Probes with Unnatural Amino Acids to Monitor Proteasome Activity in Real-Time - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Fluorescein-PEG3-NH-Boc
This guide provides a comprehensive overview of the synthesis of Fluorescein-PEG3-NH-Boc, a heterobifunctional fluorescent linker. This molecule is of significant interest to researchers in drug development and chemical biology due to its utility in bioconjugation, such as in the creation of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The fluorescein (B123965) moiety allows for sensitive detection, while the Boc-protected amine provides a masked reactive site for subsequent controlled conjugation.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for the target compound, this compound, is presented in the table below. This information is critical for the identification and characterization of the synthesized molecule.
| Property | Value | Reference(s) |
| CAS Number | 1807534-77-5 | [1][2] |
| Molecular Formula | C₃₄H₃₉N₃O₁₀S | [2][3][4] |
| Molecular Weight | 681.8 g/mol | [2][3][4] |
| Purity | ≥95% | [1][3] |
| Excitation Maximum (λex) | 494 nm | [4] |
| Emission Maximum (λem) | 517 nm | [4] |
| IUPAC Name | tert-butyl N-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | [3][5] |
| Solubility | Soluble in DMF, Acetone, Methanol (B129727) | [4] |
| Storage Condition | -20°C, in the dark | [3][4] |
Experimental Protocol: Synthesis of this compound
This protocol details the synthetic procedure for conjugating Fluorescein Isothiocyanate (FITC) with N-Boc-1-amino-3,6,9-trioxaundecan-11-amine. The reaction involves the formation of a stable thiourea (B124793) bond between the isothiocyanate group of FITC and the primary amine of the PEG linker.
Materials:
-
N-Boc-1-amino-3,6,9-trioxaundecan-11-amine (Boc-PEG3-NH₂)
-
Fluorescein Isothiocyanate (FITC, Isomer I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane (B109758)/methanol or ethyl acetate/hexanes)
Procedure:
-
Preparation of Reactants:
-
Dissolve N-Boc-1-amino-3,6,9-trioxaundecan-11-amine (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate light-protected container, dissolve Fluorescein Isothiocyanate (FITC) (1.0-1.2 equivalents) in anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of Boc-PEG3-NH₂, add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equivalents). This basic environment facilitates the reaction.
-
Slowly add the FITC solution to the Boc-PEG3-NH₂ solution dropwise with continuous stirring at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature for 4-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. This removes unreacted FITC, DMF, and the amine base.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) should be determined by TLC analysis.
-
Collect the fractions containing the desired product and combine them.
-
Evaporate the solvent to yield this compound as a fluorescent solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine the fluorescence properties (excitation and emission maxima) using a spectrophotometer.
-
Visualizing the Synthesis and Logic
To better understand the workflow and the molecular transformations, the following diagrams have been created.
References
- 1. Fluorescein-PEG3-(N-Boc)-Amine | CAS:1807534-77-5 | AxisPharm [axispharm.com]
- 2. biosynth.com [biosynth.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fluorescein-PEG3-(N-Boc)-Amine, 1807534-77-5 | BroadPharm [broadpharm.com]
- 5. Fluorescein-PEG3-(N-Boc)-Amine | C34H39N3O10S | CID 91757933 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Fluorescein Pegylated Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of fluorescein (B123965) pegylated compounds. By leveraging the fluorescent properties of fluorescein and the unique physicochemical characteristics of polyethylene (B3416737) glycol (PEG), these conjugates have become invaluable tools in research and drug development for visualizing and understanding cellular processes. This document details their journey from extracellular space to their intracellular fate, supported by experimental data and methodologies.
Introduction to Fluorescein Pegylated Compounds
Fluorescein, a well-established fluorescent dye, and its derivatives like fluorescein isothiocyanate (FITC), serve as reporters for tracking molecules in biological systems.[][2][3] When conjugated with PEG, a hydrophilic and biocompatible polymer, the resulting compound gains several advantageous properties.[] PEGylation enhances the solubility, stability, and circulation half-life of the conjugated molecule by creating a "stealth" effect that reduces recognition by the immune system and uptake by the mononuclear phagocyte system (MPS).[][5] This guide focuses on the cellular and molecular mechanisms that govern the action of these compounds, particularly their interaction with and entry into cells.
Cellular Uptake Mechanisms: The Gateway into the Cell
The primary mechanism by which fluorescein pegylated compounds, especially when part of a larger construct like a nanoparticle or drug conjugate, enter cells is through endocytosis , an energy-dependent process.[6][7] The specific endocytic pathway can be influenced by the size, shape, and surface charge of the compound.[5][7]
Clathrin-Mediated Endocytosis (CME)
A major pathway for the internalization of many PEGylated nanoparticles is clathrin-mediated endocytosis.[6][8] This process involves the binding of the compound to specific receptors on the cell surface, which then cluster in clathrin-coated pits. These pits invaginate to form clathrin-coated vesicles that transport the cargo into the cell.[8] Pre-treatment of cells with chlorpromazine, an inhibitor of clathrin-dependent endocytosis, has been shown to significantly decrease the internalization of PEGylated nanoparticles, confirming the involvement of this pathway.[6]
Caveolae-Mediated Endocytosis
Another important entry route is caveolae-mediated endocytosis. Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and caveolin proteins. This pathway is often associated with the uptake of smaller molecules and certain nanoparticles. Inhibition of this pathway using agents like filipin (B1216100) and nystatin (B1677061) can help elucidate its role in the uptake of a specific PEGylated compound.[6]
Lipid Raft-Dependent Endocytosis
Studies have shown that some fluorescein-PEG conjugates, particularly those also containing a lipid moiety like cholesterol, are internalized via lipid raft-dependent endocytosis.[9][10] Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids. The uptake through this pathway can sometimes lead to bypassing of the degradative lysosomal pathway.[9][10]
Macropinocytosis
Macropinocytosis is a non-specific, actin-dependent process where the cell engulfs large amounts of extracellular fluid and particles into large vesicles called macropinosomes.[5][11] This pathway can be a significant route of entry for larger PEGylated nanoparticles.[5] Amiloride is an inhibitor commonly used to investigate the involvement of macropinocytosis.[9]
The following diagram illustrates the primary endocytic pathways involved in the uptake of fluorescein pegylated compounds.
Intracellular Trafficking and Fate
Following internalization, the journey of fluorescein pegylated compounds continues within the cell. The specific intracellular fate is crucial for the compound's ultimate effect, whether it is for imaging or drug delivery.
Typically, endocytic vesicles mature into early endosomes, which then can either recycle their contents back to the cell surface or mature into late endosomes that fuse with lysosomes.[10] The acidic and enzyme-rich environment of the lysosome can lead to the degradation of the compound and any associated cargo.[10]
However, for drug delivery applications, endosomal escape is often a desired outcome to allow the therapeutic agent to reach its target in the cytosol or other organelles.[9] Some formulations of PEGylated compounds are designed to facilitate this escape. The intracellular distribution can be visualized using fluorescence microscopy, with accumulation observed in perinuclear regions, including the Golgi apparatus and endoplasmic reticulum.[10]
The Role and Impact of PEGylation
PEGylation is a critical determinant of the pharmacokinetic and pharmacodynamic properties of fluorescein-conjugated compounds.[] The length and branching of the PEG chains can significantly influence biological activity.[]
-
Prolonged Circulation: By shielding the compound from opsonization and subsequent clearance by the MPS, PEGylation extends its half-life in the bloodstream.[][5]
-
Reduced Non-Specific Uptake: The hydrophilic nature of PEG reduces non-specific binding to cells, which can improve the target-to-background ratio in imaging applications.[5][12]
-
Improved Solubility and Stability: PEG can enhance the aqueous solubility and stability of hydrophobic fluorescein conjugates.[13]
-
Tunable Properties: The size of the PEG polymer can be selected to tune the pharmacokinetic profile of the compound.[][12]
The following diagram illustrates the logical relationship of how PEGylation influences the fate of a fluorescein-conjugated compound.
Quantitative Data Summary
The following tables summarize quantitative data extracted from relevant studies. These values can vary significantly depending on the specific cell line, compound formulation, and experimental conditions.
Table 1: Nanoparticle Size and Cellular Uptake
| Nanoparticle Type | Size (nm) | Cell Line | Uptake Efficiency | Citation |
| PFBT Nanoparticles | 18 ± 5 | J774A.1 | Significant uptake within 1 hour | [11] |
| PEG-PPS-USPIOs | 30 | THP-1 macrophages | 1.1% ± 0.3% of initial dose | [14] |
| PEG-PPS-USPIOs | 40 | THP-1 macrophages | 1.4% ± 2.3% of initial dose | [14] |
| PEG-PPS-USPIOs | 100 | THP-1 macrophages | 6.2% ± 0.9% of initial dose | [14] |
Table 2: Effect of PEGylation on Quantum Yield of Fluorescein Conjugates
| Compound | PEGylation Status | Quantum Yield | Fold Increase | Citation |
| (DOTA)Lys-Cys(Fluorescein) peptide | Un-PEGylated | 0.50 | - | [12] |
| (DOTA)Lys-Cys(Fluorescein) peptide | 5 kDa PEG | 0.59 | 1.18 | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to investigate the mechanism of action of fluorescein pegylated compounds.
Cellular Uptake and Endocytosis Inhibition Assay
Objective: To determine the dominant endocytic pathway for the internalization of a fluorescein pegylated compound.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, J774A.1, rat brain endothelial cells) in appropriate culture vessels and allow them to adhere overnight.[6][8][11]
-
Inhibitor Pre-treatment: Pre-incubate the cells with pharmacological inhibitors of specific endocytic pathways for a defined period (e.g., 30-60 minutes). Common inhibitors include:
-
Compound Incubation: Add the fluorescein pegylated compound to the cell culture medium at a specific concentration and incubate for various time points (e.g., 1, 2, 4 hours).[10][11]
-
Washing: After incubation, wash the cells thoroughly with cold phosphate-buffered saline (PBS) to remove any non-internalized compound.
-
Quantification:
-
Flow Cytometry: Harvest the cells and analyze the intracellular fluorescence intensity using a flow cytometer.[8][11] This provides a quantitative measure of uptake in a large cell population.
-
Fluorescence Microscopy/Confocal Microscopy: Fix the cells and mount them on slides for imaging. This allows for visualization of the subcellular localization of the compound.[6][10]
-
-
Data Analysis: Compare the fluorescence intensity in inhibitor-treated cells to that of untreated control cells. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that pathway.
Intracellular Trafficking and Co-localization Studies
Objective: To determine the intracellular fate of the fluorescein pegylated compound after uptake.
Methodology:
-
Cell Culture and Compound Incubation: Follow steps 1 and 3 from the cellular uptake protocol.
-
Organelle Staining: After incubation with the fluorescein pegylated compound, incubate the cells with specific fluorescent dyes or antibodies that label different organelles, such as:
-
Imaging: Acquire images using a confocal microscope, capturing the fluorescence from both the fluorescein pegylated compound and the organelle-specific marker.
-
Co-localization Analysis: Analyze the images to determine the degree of overlap between the green fluorescence of fluorescein and the fluorescence of the organelle markers. This indicates the subcellular compartments where the compound accumulates.[10][11]
The following diagram outlines a general experimental workflow for studying cellular uptake and trafficking.
Conclusion
The mechanism of action of fluorescein pegylated compounds is a multi-step process initiated by their interaction with the cell membrane and subsequent internalization primarily through various endocytic pathways. The physicochemical properties conferred by PEGylation play a pivotal role in their pharmacokinetics, cellular uptake, and intracellular fate. A thorough understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for the rational design of fluorescein pegylated compounds for advanced applications in bioimaging, diagnostics, and targeted drug delivery.
References
- 2. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01127D [pubs.rsc.org]
- 6. Low-density lipoprotein receptor-mediated endocytosis of PEGylated nanoparticles in rat brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The gene transfection and endocytic uptake pathways mediated by PEGylated PEI-entrapped gold nanoparticles - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Subcellular Fate of a Fluorescent Cholesterol-Poly(ethylene glycol) Conjugate: An Excellent Plasma Membrane Imaging Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescent PEG | AxisPharm [axispharm.com]
- 14. Size- and charge-dependent non-specific uptake of PEGylated nanoparticles by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Fluorescein-PEG3-NH-Boc: A Technical Guide to Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral characteristics and common applications of Fluorescein-PEG3-NH-Boc. This fluorescent probe combines the well-established photophysical properties of fluorescein (B123965) with a polyethylene (B3416737) glycol (PEG) linker and a Boc-protected amine, offering a versatile tool for bioconjugation and cellular imaging.
Core Spectroscopic Properties
This compound is a derivative of fluorescein, a widely used green fluorescent dye. The core of its utility lies in its bright fluorescence and well-characterized excitation and emission spectra. The fluorescein moiety absorbs blue light and emits green light, making it compatible with standard fluorescence microscopy and flow cytometry instrumentation.[1][] The PEG3 linker enhances water solubility and provides a flexible spacer, minimizing potential steric hindrance when conjugated to biomolecules.[3][4] The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for controlled, stepwise conjugation strategies.[5][6]
The key spectral properties of the fluorescein component of this molecule are summarized in the table below. It is important to note that while the core spectral characteristics are determined by the fluorescein fluorophore, the local chemical environment after conjugation can slightly influence these values.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~494 nm | [3][5][7][8] |
| Emission Maximum (λem) | ~517-521 nm | [3][5][6][8] |
| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹ | [9] |
| Fluorescence Quantum Yield (Φ) | ~0.93 | [10] |
| Recommended Excitation Laser | 488 nm | [1][9] |
Experimental Protocols
General Protocol for Measuring Fluorescence Spectra
This protocol outlines the general steps for measuring the excitation and emission spectra of a fluorescein-labeled compound.
Materials:
-
This compound labeled sample
-
Fluorometer (e.g., Horiba Fluoromax series)
-
Quartz cuvettes
-
Appropriate buffer (e.g., 100 mM Sodium Borate (B1201080) buffer, pH ~9)[11]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fluorescein-labeled sample in the chosen buffer. The concentration should be low enough to avoid inner filter effects, typically with an absorbance below 0.05 at the excitation maximum.[12]
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for the recommended time.
-
Set the excitation and emission monochromators to the appropriate slit widths (e.g., 2 nm).[13]
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the maximum absorbance wavelength of fluorescein (~494 nm).
-
Scan the emission monochromator over a range that includes the expected emission peak (e.g., 500 nm to 600 nm).
-
Record the fluorescence intensity as a function of emission wavelength.
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the maximum emission wavelength determined in the previous step (~517 nm).
-
Scan the excitation monochromator over a range that includes the expected excitation peak (e.g., 450 nm to 510 nm).
-
Record the fluorescence intensity as a function of excitation wavelength.
-
-
Data Analysis: The resulting spectra will show the characteristic excitation and emission profiles of fluorescein. The peaks of these spectra represent the excitation and emission maxima.
Protocol for Boc Deprotection and Amine-Reactive Labeling
This compound requires the removal of the Boc protecting group to expose the primary amine for subsequent conjugation to amine-reactive dyes or other molecules.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
Molecule with an amine-reactive group (e.g., NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)[14]
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Conjugation buffer (e.g., 50 mM borate buffer, pH 8.5)[14]
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in anhydrous DCM.
-
Add an equal volume of TFA to the solution and stir at room temperature for 1-2 hours.
-
Monitor the reaction by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator to yield the deprotected Fluorescein-PEG3-Amine.
-
-
Conjugation to an NHS Ester:
-
Dissolve the deprotected Fluorescein-PEG3-Amine in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-reactive compound (e.g., a protein with an NHS ester) in the conjugation buffer.
-
Add the dissolved Fluorescein-PEG3-Amine to the protein solution. The molar ratio will depend on the desired degree of labeling.
-
Add a tertiary amine base (e.g., TEA or DIPEA) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography (e.g., a desalting column) or dialysis, to remove unreacted dye and other small molecules.
-
Visualizing Experimental Workflows
The following diagram illustrates a typical workflow for labeling a primary antibody with this compound and its subsequent use in immunofluorescence microscopy.
Caption: Workflow for antibody labeling and immunofluorescence.
This diagram outlines the key stages, from the initial deprotection of the Boc group on the this compound reagent to the final imaging of specifically labeled targets within a cell. This process enables the visualization of proteins or other molecules of interest in various biological contexts.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Fluorescein-PEG3-Amine | Benchchem [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Fluorescein-PEG3-(N-Boc)-Amine, 1807534-77-5 | BroadPharm [broadpharm.com]
- 6. Fluorescein-PEG3-(N-Boc)-Amine | CAS:1807534-77-5 | AxisPharm [axispharm.com]
- 7. Thermo Scientific NHS-Fluorescein (5/6-carboxyfluorescein succinimidyl ester), mixed isomer 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.co.uk]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. promega.com [promega.com]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. chemistry.montana.edu [chemistry.montana.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Solubility of Fluorescein-PEG3-NH-Boc in Aqueous Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Fluorescein-PEG3-NH-Boc in aqueous buffers. Understanding the solubility of this fluorescent probe is critical for its effective application in bioconjugation, cell imaging, and various diagnostic assays. This document outlines the factors influencing its solubility, presents available data, and offers a detailed protocol for researchers to determine solubility in their specific experimental contexts.
Factors Influencing Aqueous Solubility
The solubility of this compound in aqueous solutions is governed by a combination of its structural components: the hydrophobic fluorescein (B123965) core, the hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and the Boc-protected amine group.
-
Fluorescein Core: The parent fluorescein molecule is known to be sparingly soluble in water but dissolves in dilute aqueous bases.[1][2] Its fluorescence and, to some extent, its solubility are pH-dependent, with a pKa of approximately 6.4.[][4]
-
PEG Spacer: The inclusion of a triethylene glycol (PEG3) linker significantly enhances the hydrophilicity of the molecule, thereby improving its solubility in aqueous environments.[5][6][7][8][9] PEGylation is a widely recognized strategy to increase the water solubility of hydrophobic molecules.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine adds a degree of hydrophobicity to that end of the molecule. However, the overall solubility in aqueous media is largely dictated by the hydrophilic PEG spacer.
-
pH and Buffer Composition: The pH of the aqueous buffer can influence the ionization state of the fluorescein moiety, which may affect its solubility.[] While the Boc-protected amine is stable under a range of pH conditions, extreme pH values should be avoided to maintain the integrity of the entire molecule. The presence of salts in the buffer can also impact solubility.[10]
Solubility Data
| Compound Name | Solvent | Solubility | Source |
| This compound | DMF, Acetone, Methanol | Soluble | [11] |
| Fluorescein-PEG3-Amine (deprotected form) | DMSO, DMF, DCM | Soluble | [9] |
| Fluorescein-PEG3-Amine | Aqueous Buffers | Compatible | [6] |
| Fluorescein PEG Amine (various PEG lengths) | Water, Chloroform, DMSO | 10 mg/mL, clear | [12] |
| FITC-PEG-NH2 (various PEG lengths) | Water, Aqueous Buffer, Chloroform, Methylene Chloride, DMF, DMSO | Soluble | [13] |
It is important to note that the quantitative value of 10 mg/mL is for a related compound with a free amine and a range of PEG lengths, but it serves as a useful estimation for initial experiments.
Experimental Workflow for Solubility Determination
The following diagram illustrates a logical workflow for researchers to determine the aqueous solubility of this compound for a specific application.
Caption: Workflow for determining the aqueous solubility of this compound.
Detailed Experimental Protocol for Solubility Testing
This protocol provides a step-by-step guide for determining the solubility of this compound in a user-defined aqueous buffer.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Preparation of a Concentrated Stock Solution: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh out a small, precise amount of the compound. c. Dissolve the solid in a minimal amount of anhydrous DMSO or DMF to prepare a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution. This stock solution should be clear and orange/yellow in color.
-
Serial Dilution in Aqueous Buffer: a. Prepare a series of microcentrifuge tubes, each containing the target aqueous buffer. b. Perform serial dilutions of the DMSO stock solution into the aqueous buffer to achieve a range of final concentrations. It is crucial to ensure that the final percentage of the organic co-solvent (DMSO) is kept to a minimum (typically ≤1%) to avoid affecting the properties of the aqueous system, unless a co-solvent is part of the experimental design. c. For example, to prepare a 100 µM solution, add 1 µL of the 10 mM stock solution to 99 µL of the aqueous buffer.
-
Solubility Observation: a. After adding the stock solution to the buffer, vortex each tube immediately and thoroughly. b. Visually inspect each tube for any signs of precipitation or cloudiness. Viewing the tubes against a dark background can aid in this observation. c. Incubate the tubes at the intended temperature for your experiment (e.g., room temperature or 37°C) for a relevant period (e.g., 1 hour). d. After incubation, re-examine the solutions for any delayed precipitation.
-
Determination of Solubility Limit: a. The highest concentration that remains a clear, homogenous solution without any visible precipitate is considered the solubility limit under the tested conditions. b. For a more quantitative analysis, the samples can be centrifuged at high speed (e.g., >10,000 x g) for 10-15 minutes. The absence of a pellet indicates complete solubility. The supernatant's absorbance can also be measured to quantify the dissolved amount, but this requires creating a standard curve.
Recommendations:
-
Always use high-quality, anhydrous organic solvents for preparing the initial stock solution to prevent hydrolysis of reactive groups on other molecules you might be labeling.
-
Prepare fresh dilutions in aqueous buffer for each experiment, as the stability of fluorescent dyes in aqueous solutions can be limited over time.
-
When using this compound for bioconjugation, ensure that the chosen buffer is free of primary amines (e.g., Tris or glycine) if the Boc group is to be removed to utilize the amine for reaction, as these will compete with the intended reaction.[14][15] For this compound itself, this is less of a concern until the Boc group is cleaved.
By following this guide, researchers and drug development professionals can confidently determine the solubility of this compound in their specific aqueous buffer systems, ensuring reliable and reproducible experimental outcomes.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Fluorescein-PEG3-Amine | Benchchem [benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. Fluorescein-PEG6-Amine | BroadPharm [broadpharm.com]
- 9. Fluorescein-PEG3-Amine, HCl salt, 1807539-04-3 | BroadPharm [broadpharm.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Fluorescein-PEG3-(N-Boc)-Amine, 1807534-77-5 | BroadPharm [broadpharm.com]
- 12. Fluorescein PEG Amine Manufacturers, Suppliers - Factory Direct Price - SHOCHEM [shochem.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. broadpharm.com [broadpharm.com]
The Strategic Role of the Boc Protecting Group in Fluorescein-PEG3-NH-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorescein-PEG3-NH-Boc is a heterobifunctional chemical probe that integrates a fluorescent reporter (fluorescein), a hydrophilic spacer (triethylene glycol, PEG3), and a reactive primary amine temporarily masked by a tert-Butyloxycarbonyl (Boc) protecting group. This strategic design allows for a controlled, two-step bioconjugation process that is fundamental in various applications, including the synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and fluorescently labeled biomolecules for cellular imaging and targeted drug delivery. This technical guide provides an in-depth analysis of the pivotal role of the Boc protecting group, detailing its removal (deprotection) and the subsequent conjugation of the liberated amine to target molecules.
Introduction to this compound
This compound is a versatile reagent designed for the covalent labeling of biomolecules. Its structure is comprised of three key functional domains:
-
Fluorescein: A widely used fluorophore with excitation and emission maxima typically around 494 nm and 517 nm, respectively, enabling sensitive detection in fluorescence microscopy and other fluorescence-based assays.[1][2]
-
PEG3 Linker: A short, hydrophilic triethylene glycol spacer that enhances the water solubility of the molecule and its conjugates.[1] This linker also provides spatial separation between the fluorophore and the conjugated biomolecule, which can minimize steric hindrance and potential quenching of the fluorescent signal.
-
Boc-Protected Amine: The terminal primary amine is rendered unreactive by the presence of the acid-labile Boc group.[1] This protection is crucial for multi-step synthesis strategies where the amine must remain inert during a prior reaction step.
The presence of the Boc group necessitates a deprotection step to unveil the reactive primary amine, which can then be conjugated to various functional groups, such as carboxylic acids or activated esters, on a target molecule.[1]
The Indispensable Role of the Boc Protecting Group
The tert-Butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3]
Key Advantages of the Boc Group in this Context:
-
Enables Stepwise Conjugation: In complex syntheses, such as the construction of PROTACs or ADCs, it is often necessary to perform sequential reactions. The Boc group ensures that the primary amine of the Fluorescein-PEG3 moiety does not prematurely react.
-
Prevents Undesired Side Reactions: By masking the nucleophilic amine, the Boc group prevents it from participating in unwanted side reactions, leading to a cleaner reaction profile and higher yields of the desired product.
-
Controlled Deprotection: The Boc group is readily cleaved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA), to reveal the free primary amine.[4] This deprotection step is typically high-yielding and can be performed under mild conditions that are compatible with many biomolecules.
Physicochemical and Spectroscopic Properties
A clear understanding of the properties of both the protected and deprotected forms of the molecule is essential for experimental design and characterization.
| Property | This compound | Fluorescein-PEG3-Amine (Deprotected) |
| Molecular Formula | C34H39N3O10S | C29H31N3O8S |
| Molecular Weight | 681.8 g/mol | 581.64 g/mol |
| CAS Number | 1807534-77-5 | 1807539-04-3 |
| Excitation Maximum | ~494 nm | ~494 nm |
| Emission Maximum | ~517 nm | ~517 nm |
| Solubility | Soluble in DMF, Acetone, Methanol | Soluble in DMSO, DMF, DCM |
Experimental Protocols
Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the reactive primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plate and appropriate mobile phase (e.g., 10% Methanol in DCM)
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask.
-
Add an equal volume of TFA to the solution. This typically results in a 50% TFA/DCM solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the progress of the deprotection reaction by TLC. The deprotected product, Fluorescein-PEG3-Amine, will have a lower Rf value than the starting material.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The resulting deprotected product (Fluorescein-PEG3-Amine as a TFA salt) can be used directly in the next step or neutralized by dissolving the residue in DCM, washing with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous Na2SO4, filtered, and concentrated to yield the free amine.
Expected Results:
| Parameter | Expected Value |
| Deprotection Yield | >95% |
| Purity (by HPLC) | >95% |
| Appearance | Orange/yellow solid |
Conjugation of Fluorescein-PEG3-Amine to a Carboxylic Acid-Containing Molecule
This protocol outlines the coupling of the deprotected amine to a target molecule containing a carboxylic acid using standard amide bond formation chemistry.
Materials:
-
Fluorescein-PEG3-Amine (from section 4.1)
-
Carboxylic acid-containing molecule (e.g., a peptide, protein, or small molecule)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
In a reaction vial, dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid by forming an NHS ester.
-
In a separate vial, dissolve the deprotected Fluorescein-PEG3-Amine (1 equivalent) in anhydrous DMF and add TEA or DIPEA (2-3 equivalents).
-
Add the activated NHS ester solution to the Fluorescein-PEG3-Amine solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the conjugate by preparative RP-HPLC.
Visualization of Key Experimental Workflows
Logical Workflow for Boc Deprotection and Conjugation
Caption: A stepwise workflow for the deprotection of this compound and subsequent conjugation.
Signaling Pathway for PROTAC-Mediated Protein Degradation
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
Conclusion
The Boc protecting group in this compound is a critical design element that enables its use as a versatile tool in bioconjugation and drug discovery. By temporarily masking the reactive primary amine, the Boc group facilitates controlled, stepwise synthetic strategies, leading to the precise construction of complex biomolecular conjugates. The straightforward and high-yielding deprotection protocol, followed by established amine-reactive conjugation chemistries, allows researchers to efficiently label a wide array of target molecules for applications ranging from cellular imaging to the development of novel therapeutics like PROTACs and ADCs. The combination of a bright fluorophore, a solubilizing PEG linker, and a strategically protected amine makes this compound an invaluable reagent for the modern life scientist's toolbox.
References
- 1. Fluorescein-PEG3-(N-Boc)-Amine, 1807534-77-5 | BroadPharm [broadpharm.com]
- 2. Fluorescent-labeled antibodies: Balancing functionality and degree of labeling. | Semantic Scholar [semanticscholar.org]
- 3. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
The PEG3 Spacer in Fluorescent Probes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of polyethylene (B3416737) glycol (PEG) spacers, particularly the tri-ethylene glycol (PEG3) linker, has become a cornerstone in the design of advanced fluorescent probes. This technical guide provides a comprehensive overview of the distinct advantages conferred by the PEG3 spacer, supported by quantitative data, detailed experimental protocols, and visual workflows. The inclusion of a PEG3 spacer enhances the aqueous solubility of hydrophobic fluorophores, mitigates non-specific binding and aggregation, and improves the pharmacokinetic profile of the probe. These attributes are critical for developing robust and reliable fluorescent probes for a wide range of applications, from in vitro diagnostics to in vivo imaging and drug discovery. This guide serves as a practical resource for researchers aiming to harness the full potential of PEGylated fluorescent probes in their scientific endeavors.
Core Advantages of the PEG3 Spacer
The integration of a PEG3 spacer into a fluorescent probe's architecture imparts several beneficial properties that significantly enhance its performance and applicability. These advantages stem from the unique physicochemical characteristics of the PEG moiety.
Enhanced Hydrophilicity and Solubility
Many organic fluorophores are inherently hydrophobic, leading to poor solubility in aqueous buffers, which are standard in most biological assays. This can result in probe aggregation, precipitation, and a diminished fluorescent signal. The hydrophilic nature of the PEG3 spacer dramatically improves the overall water solubility of the fluorescent probe.[1][2] This enhanced solubility prevents aggregation and ensures a higher effective concentration of the probe in the desired biological medium.
Reduction of Non-Specific Binding and Aggregation
A major challenge in cellular and in vivo imaging is the non-specific binding of fluorescent probes to cellular components or plasma proteins. This leads to high background fluorescence and a low signal-to-noise ratio. The flexible and hydrophilic PEG3 chain creates a hydration layer around the probe, which acts as a steric shield, minimizing non-specific hydrophobic and electrostatic interactions.[1] This "stealth" property is crucial for achieving high-contrast imaging and accurate target localization. Furthermore, by preventing intermolecular interactions between fluorophores, the PEG3 spacer reduces aggregation-induced self-quenching of the fluorescent signal.
Improved Biocompatibility and Pharmacokinetics
For in vivo applications, the biocompatibility and pharmacokinetic profile of a fluorescent probe are of paramount importance. PEGylation is a well-established strategy to reduce the immunogenicity of molecules and prolong their circulation time in the bloodstream.[3] The PEG3 spacer contributes to these effects by shielding the probe from recognition by the immune system and reducing renal clearance, thereby enhancing its bioavailability for targeted imaging.
Flexible Linker for Bioconjugation
The PEG3 spacer provides a flexible and chemically defined linker for the conjugation of the fluorophore to a targeting moiety, such as a peptide, antibody, or small molecule. This spatial separation ensures that the fluorophore does not sterically hinder the binding of the targeting ligand to its biological target.[2] The defined length of the PEG3 spacer allows for precise control over the distance between the fluorophore and the targeting molecule, which can be critical in applications such as Förster Resonance Energy Transfer (FRET)-based assays.
Quantitative Data Presentation
The following tables summarize the quantitative impact of incorporating a PEG3 spacer on the key properties of fluorescent probes. The data is compiled from various sources and representative examples.
| Property | Probe without PEG Spacer | Probe with PEG3 Spacer | Fold Improvement | Reference |
| Aqueous Solubility | Low (often < 0.1 mg/mL) | High (> 1 mg/mL) | > 10x | [1][2] |
| Quantum Yield (Φ) | Variable (can be low due to aggregation) | Often Increased | 1.2 - 2x | [3] |
| Non-Specific Cell Binding | High background fluorescence | Significantly reduced background | 5 - 10x reduction in background | [3] |
| In vivo Circulation Half-life | Short | Extended | Variable, depends on overall construct | [3] |
Table 1: Impact of PEG3 Spacer on Fluorescent Probe Properties
| Parameter | Probe without PEG Spacer | Probe with PEG3 Spacer | Reference |
| Binding Affinity (Kd) | May be compromised by steric hindrance | Generally preserved or improved | [4] |
| Fluorescence Lifetime (τ) | Can be affected by quenching | More stable and predictable | [3] |
| Photostability | Dependent on fluorophore | Can be improved by reducing aggregation | [5] |
Table 2: Comparison of Performance Metrics
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of fluorescent probes incorporating a PEG3 spacer.
Synthesis of a PEG3-linked, NHS-Ester Functionalized Fluorescent Probe
This protocol describes the synthesis of a fluorescent probe with a PEG3 spacer and a terminal N-hydroxysuccinimide (NHS) ester for subsequent conjugation to amine-containing molecules.
Materials:
-
Amine-reactive fluorescent dye (e.g., a derivative of fluorescein, rhodamine, or cyanine)
-
Fmoc-NH-PEG3-COOH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Standard solid-phase peptide synthesis (SPPS) resin (e.g., Rink Amide resin)
-
Reagents and solvents for solid-phase peptide synthesis
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Coupling of Fmoc-NH-PEG3-COOH: Dissolve Fmoc-NH-PEG3-COOH (2 eq.), DCC (2 eq.), and NHS (2 eq.) in DMF. Add this solution to the deprotected resin and shake at room temperature for 2 hours. Monitor the reaction using a Kaiser test.
-
Fmoc Deprotection of PEG3: Treat the resin with 20% piperidine in DMF for 20 minutes to expose the amine group of the PEG3 spacer. Wash the resin with DMF and DCM.
-
Coupling of the Fluorescent Dye: Activate the carboxylic acid group of the amine-reactive fluorescent dye with DCC and NHS in DMF. Add this activated dye solution to the resin and react overnight in the dark.
-
Cleavage from Resin: Cleave the probe from the resin using a mixture of TFA/triisopropylsilane/water (95:2.5:2.5) for 2 hours.
-
Purification: Precipitate the crude product in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
NHS Ester Formation: Dissolve the purified probe in anhydrous DMF. Add NHS (1.5 eq.) and DCC (1.5 eq.) and stir at room temperature for 4 hours.
-
Final Purification: Purify the final NHS-ester functionalized probe by RP-HPLC and characterize by mass spectrometry and NMR.
Evaluation of Non-Specific Binding in Live Cells
This protocol outlines a method to quantify the reduction in non-specific binding of a fluorescent probe due to the presence of a PEG3 spacer.
Materials:
-
Fluorescent probe with PEG3 spacer
-
Control fluorescent probe without PEG3 spacer
-
Cultured cells (e.g., HeLa or HEK293)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Formaldehyde (B43269) solution (4% in PBS) for fixation
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well imaging plate and allow them to adhere overnight.
-
Probe Incubation: Prepare solutions of the PEGylated and non-PEGylated probes in cell culture medium at various concentrations (e.g., 10 nM to 1 µM). Replace the medium in the wells with the probe-containing medium.
-
Incubation: Incubate the cells with the probes for a defined period (e.g., 30 minutes) at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells three times with PBS to remove unbound probes.
-
Fixation and Staining: Fix the cells with 4% formaldehyde for 15 minutes at room temperature. Wash with PBS and then counterstain the nuclei with DAPI or Hoechst stain.
-
Imaging: Acquire fluorescence images using a microscope with appropriate filter sets for the probe and the nuclear stain.
-
Image Analysis: Quantify the mean fluorescence intensity per cell in the cytoplasm and nucleus for both the PEGylated and non-PEGylated probes. Compare the background fluorescence in non-cellular regions. The reduction in fluorescence intensity for the PEGylated probe compared to the non-PEGylated one in non-target areas is a measure of the reduction in non-specific binding.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Quantifying the effect of PEG architecture on nanoparticle ligand availability using DNA-PAINT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zhu.physics.ucdavis.edu [zhu.physics.ucdavis.edu]
- 5. mdpi.com [mdpi.com]
A Technical Guide to Fluorescein-PEG3-NH-Boc: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fluorescein-PEG3-NH-Boc, a heterobifunctional linker commonly utilized in bioconjugation and fluorescence-based detection assays. This document details its physicochemical properties, outlines a comprehensive experimental workflow for its use, and provides detailed protocols for researchers in drug development and chemical biology.
Core Properties of this compound
This compound is a versatile chemical tool that incorporates a fluorescein (B123965) fluorophore for detection, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for controlled conjugation.
| Property | Value | Citation(s) |
| Molecular Weight | 681.8 g/mol | [1][2][3][4] |
| Chemical Formula | C₃₄H₃₉N₃O₁₀S | [1][2][3][4] |
| Excitation Maximum | ~494 nm | |
| Emission Maximum | ~517 nm | |
| Solubility | DMF, Acetone, Methanol | |
| Storage | -20°C, protected from light | [3] |
Experimental Workflow for Bioconjugation
The primary application of this compound is the fluorescent labeling of biomolecules. This process involves a two-step experimental workflow: the deprotection of the Boc-protected amine, followed by the conjugation of the now-free amine to a target molecule.
Caption: Experimental workflow for the deprotection of this compound and subsequent conjugation to a target molecule.
Experimental Protocols
The following protocols provide a detailed methodology for the deprotection of the Boc group and the subsequent conjugation to a carboxylic acid-containing molecule, such as a protein.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a reactive primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the deprotection can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected Fluorescein-PEG3-NH₂. The product can be used immediately in the next step.
Protocol 2: Conjugation to a Carboxylic Acid-Containing Molecule
This protocol outlines the coupling of the deprotected Fluorescein-PEG3-NH₂ to a molecule containing a carboxylic acid group via amide bond formation.
Materials:
-
Deprotected Fluorescein-PEG3-NH₂
-
Carboxylic acid-containing molecule (e.g., protein, peptide)
-
Anhydrous Dimethylformamide (DMF)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-8.5)
-
Purification system (e.g., High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography)
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (2.2 equivalents) in the appropriate reaction buffer.
-
Add EDC (2.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.
-
In a separate container, dissolve the deprotected Fluorescein-PEG3-NH₂ (1 equivalent) in a minimal amount of DMF and then add it to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS or SDS-PAGE (for proteins).
-
Upon completion, purify the fluorescently labeled conjugate using an appropriate method such as preparative reverse-phase HPLC or size-exclusion chromatography to remove unreacted dye and reagents.
Applications in Research and Drug Development
This compound is a valuable reagent for a variety of applications, including:
-
Fluorescent Labeling of Biomolecules: The primary use is to attach a fluorescent tag to proteins, peptides, and other biomolecules for detection and quantification in techniques such as fluorescence microscopy, flow cytometry, and immunoassays.[5][6]
-
Bioimaging: The fluorescein moiety allows for the visualization of tagged molecules in live or fixed cells and tissues.[5]
-
Tracer Studies: It can be used as a fluorescent tracer in various biological systems.
-
Component in Complex Syntheses: As a heterobifunctional linker, it can be incorporated into more complex molecular constructs, such as in the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where precise spacing and a reporter tag are required.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescein-PEG3-(N-Boc)-Amine, 1807534-77-5 | BroadPharm [broadpharm.com]
- 5. Fluorescein-PEG3-(N-Boc)-amine | 1807534-77-5 | HXC53477 [biosynth.com]
- 6. Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags - PMC [pmc.ncbi.nlm.nih.gov]
storage and stability of Fluorescein-PEG3-NH-Boc
An In-depth Technical Guide to the Storage and Stability of Fluorescein-PEG3-NH-Boc
For researchers, scientists, and drug development professionals, understanding the stability and proper handling of critical reagents like this compound is paramount for reproducible and reliable results. This technical guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and analytical methodologies for assessing the stability of this fluorescently-labeled, PEGylated, and Boc-protected linker.
Core Concepts and Molecular Structure
This compound is a heterobifunctional molecule widely used in bioconjugation and the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). Its structure comprises three key functional components:
-
Fluorescein (B123965): A fluorescent dye that allows for the tracking and visualization of conjugated molecules.
-
PEG3 (Polyethylene Glycol): A three-unit polyethylene (B3416737) glycol linker that enhances hydrophilicity, improves solubility, and can increase the stability of the conjugated molecule.
-
NH-Boc (tert-butyloxycarbonyl-protected amine): A primary amine protected by a Boc group, which is stable under a range of conditions but can be readily removed under acidic conditions to allow for subsequent conjugation.
Storage and Handling Recommendations
Proper storage and handling are crucial to maintain the integrity and functionality of this compound. The primary factors influencing its stability are temperature, light, and moisture.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. | Minimizes thermal degradation and potential side reactions. |
| Can be stored at 0-4°C for short-term use (days to weeks).[1] | Provides a balance between accessibility and stability for immediate experimental needs. | |
| Light | Store in the dark, protected from light. | Fluorescein and its derivatives are susceptible to photodegradation.[2] |
| Moisture | Store in a desiccated environment. | The NHS ester precursors to similar compounds are moisture-sensitive, and moisture can contribute to hydrolysis. While this specific compound does not have an NHS ester, it is good practice to minimize moisture. |
| Form | Store as a solid (lyophilized powder). | Solid form is generally more stable than solutions. |
| Shipping | Can be shipped at ambient temperature for short durations.[1] | The compound is stable enough for typical shipping times. |
| Solution Handling | Prepare fresh solutions before use. Avoid repeated freeze-thaw cycles.[2] | Minimizes degradation in solution and ensures consistent performance. |
Potential Degradation Pathways
Several potential degradation pathways can affect the stability of this compound. These primarily involve the fluorescein moiety and the Boc-protecting group.
Photodegradation of the Fluorescein Moiety
Exposure to light, especially high-energy light, can lead to the photobleaching of the fluorescein molecule. This process can result in a loss of fluorescence and the breakdown of the dye. The kinetics of fluorescein photobleaching can be complex and are influenced by factors such as the concentration of the dye and the presence of oxygen.
Hydrolysis of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[3] Exposure to acidic conditions can lead to its cleavage, exposing the primary amine. This is an intended reaction for deprotection but an undesirable degradation pathway during storage and handling. Trifluoroacetic acid (TFA) is a common reagent used for the efficient removal of the Boc group.
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound should involve subjecting the compound to various stress conditions and analyzing its integrity over time using appropriate analytical methods.
Forced Degradation Study Protocol
This protocol is designed to accelerate the degradation of the molecule to identify potential degradation products and pathways.
Table 2: Forced Degradation Conditions
| Condition | Description |
| Acidic Hydrolysis | Incubate a solution of the compound in a mild acidic buffer (e.g., pH 5) and a strong acid (e.g., 0.1 M HCl) at a controlled temperature (e.g., 40°C). |
| Basic Hydrolysis | Incubate a solution of the compound in a mild basic buffer (e.g., pH 9) and a strong base (e.g., 0.1 M NaOH) at a controlled temperature (e.g., 40°C). |
| Oxidative Degradation | Treat a solution of the compound with a mild oxidizing agent (e.g., 3% H₂O₂) at room temperature. |
| Thermal Degradation | Store the solid compound and a solution at elevated temperatures (e.g., 40°C, 60°C). |
| Photostability | Expose the solid compound and a solution to a controlled light source (e.g., a photostability chamber with a defined light intensity). |
Analytical Methods for Stability Monitoring
A combination of chromatographic and spectroscopic techniques is recommended for monitoring the stability of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC with both UV and fluorescence detection is a powerful tool for separating the parent compound from its degradation products. A reverse-phase C18 column is typically suitable for this type of molecule. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the mass of the degradation products, providing valuable information about the degradation pathways.
-
UV-Visible Spectroscopy: The absorbance spectrum of the fluorescein moiety can be monitored. A decrease in absorbance at the maximum wavelength (around 494 nm) can indicate degradation of the chromophore.
-
Fluorescence Spectroscopy: Measuring the fluorescence emission spectrum can provide a sensitive measure of the integrity of the fluorescein dye. A decrease in fluorescence intensity at the emission maximum (around 520 nm) is indicative of degradation.
Summary of Key Stability Considerations
-
Protect from Light: Photodegradation is a primary concern for the fluorescein moiety.
-
Control Temperature: Storage at -20°C is recommended to minimize thermal degradation.
-
Maintain Neutral pH: Avoid acidic conditions during storage to prevent premature cleavage of the Boc protecting group.
-
Minimize Moisture: Store in a desiccated environment to prevent potential hydrolysis.
-
Use Fresh Solutions: For optimal performance, prepare solutions of this compound immediately before use.
By adhering to these guidelines and employing the described analytical methods, researchers can ensure the integrity and performance of this compound in their experiments, leading to more reliable and reproducible scientific outcomes.
References
An In-depth Technical Guide to Fluorescein-PEG3-NH-Boc for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fluorescein-PEG3-NH-Boc, a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, its strategic role in PROTAC design, and detailed protocols for its application in synthesizing and evaluating fluorescent PROTACs.
Introduction to PROTACs and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][2] A PROTAC consists of two key ligands connected by a linker: one binds to the target protein (the "warhead"), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] Unlike traditional inhibitors that require high occupancy for efficacy, PROTACs act catalytically, enabling them to degrade target proteins at sub-stoichiometric concentrations.[1]
The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[2][4] Polyethylene (B3416737) glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance hydrophilicity and provide a flexible scaffold.[2][4]
This compound: A Multifunctional Tool for PROTAC Development
This compound is a versatile tool for PROTAC development, incorporating three key functional domains:
-
Fluorescein: A widely used green fluorescent dye with excitation and emission maxima around 494 nm and 517 nm, respectively.[5] This allows for the direct visualization and tracking of the PROTAC, enabling studies of cellular uptake, localization, and engagement with the target protein.[5]
-
PEG3 Linker: A three-unit polyethylene glycol chain that enhances the aqueous solubility of the PROTAC molecule.[4] Its flexibility is crucial for allowing the warhead and the E3 ligase ligand to adopt an optimal orientation for the formation of a stable and productive ternary complex.[3]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for a controlled, stepwise synthesis of the PROTAC.[5] It can be selectively removed under mild acidic conditions to reveal a primary amine, which can then be coupled to a warhead or an E3 ligase ligand.[5][6]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C34H39N3O10S | [5] |
| Molecular Weight | 681.8 g/mol | [5] |
| CAS Number | 1807534-77-5 | [5] |
| Purity | ≥96% | [5] |
| Excitation Maximum | ~494 nm | [5] |
| Emission Maximum | ~517 nm | [5] |
| Solubility | Soluble in DMF, Acetone, Methanol | [5] |
| Storage Conditions | -20°C | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a fluorescent PROTAC using this compound and its subsequent evaluation in cell-based assays.
Synthesis of a Fluorescent PROTAC
The synthesis of a PROTAC using this compound typically involves a two-step process: Boc deprotection followed by amide coupling.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound in a minimal amount of anhydrous DCM.
-
Add an equal volume of TFA to the solution. The reaction is typically fast, often completing within 30 minutes to a few hours.[6]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[6]
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[6]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine (Fluorescein-PEG3-NH2).[6]
Protocol 2: Amide Coupling to Synthesize the Final PROTAC
This protocol outlines the coupling of the deprotected Fluorescein-PEG3-NH2 to a molecule containing a carboxylic acid group (either the warhead or the E3 ligase ligand) using standard amide bond formation chemistry.
Materials:
-
Deprotected Fluorescein-PEG3-NH2
-
Carboxylic acid-functionalized warhead or E3 ligase ligand
-
Coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7]
-
Anhydrous solvent such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).[7]
-
Amine base such as DIPEA (N,N-Diisopropylethylamine) or triethylamine.
-
Standard laboratory glassware for inert atmosphere reactions.
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) and the coupling reagent (e.g., HATU, 1.1 equivalents) in the anhydrous solvent under an inert atmosphere.[7]
-
Add the amine base (e.g., DIPEA, 2 equivalents) to the solution and stir for a few minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected Fluorescein-PEG3-NH2 (1 equivalent) in the anhydrous solvent.
-
Slowly add the solution of the deprotected linker to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by LC-MS or TLC.[7]
-
Upon completion, the reaction mixture can be diluted with an organic solvent like ethyl acetate (B1210297) and washed with water and brine.
-
The organic layer is then dried, filtered, and concentrated.
-
The final fluorescent PROTAC is purified by flash column chromatography or preparative HPLC.
Evaluation of Fluorescent PROTAC Activity
Protocol 3: Western Blotting for Protein Degradation Analysis
This protocol is a standard method to quantify the reduction in the level of the target protein following treatment with the fluorescent PROTAC.
Materials:
-
Cultured cells expressing the protein of interest.
-
Fluorescent PROTAC stock solution (in DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4]
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-polyacrylamide gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific for the POI.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).[4]
-
HRP-conjugated secondary antibody.[4]
-
Enhanced chemiluminescence (ECL) substrate.[4]
-
Imaging system.
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.[4]
-
Allow cells to adhere for 24 hours.[4]
-
Prepare serial dilutions of the fluorescent PROTAC in cell culture medium. Ensure the final DMSO concentration is consistent and does not exceed 0.1%.[4]
-
Treat the cells with different concentrations of the PROTAC for desired time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO only).[4]
-
-
Cell Lysis and Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.[4]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane with TBST.
-
Repeat the antibody incubation steps for the loading control.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.[4]
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4]
-
Protocol 4: Live-Cell Imaging of PROTAC-Induced Protein Degradation
This protocol utilizes the intrinsic fluorescence of the PROTAC to monitor its cellular uptake and localization, and can be correlated with the degradation of a fluorescently-tagged target protein.
Materials:
-
Cell line stably expressing the POI tagged with a fluorescent protein (e.g., GFP or HaloTag labeled with a fluorescent ligand).
-
Fluorescent PROTAC stock solution (in DMSO).
-
Live-cell imaging medium.
-
Glass-bottom dishes or plates suitable for microscopy.
-
A confocal or widefield fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2).
Procedure:
-
Cell Seeding:
-
Plate the cells on glass-bottom dishes and allow them to adhere for 24 hours.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the fluorescent PROTAC in live-cell imaging medium.
-
Replace the culture medium with the PROTAC-containing medium. Include a vehicle control.
-
-
Time-Lapse Microscopy:
-
Immediately place the dish on the pre-warmed microscope stage.
-
Set up the imaging parameters to acquire images in the channel for the fluorescent PROTAC (e.g., FITC channel) and the channel for the tagged POI (e.g., GFP or a red fluorescent channel for a HaloTag ligand).
-
Use the lowest possible laser power and exposure time to minimize phototoxicity.[1]
-
Acquire images at regular intervals (e.g., every 15-30 minutes) for a desired duration (e.g., 4-24 hours).[1]
-
-
Image Analysis:
-
Use image analysis software to segment individual cells and quantify the mean fluorescence intensity of the tagged POI in each cell over time.[1]
-
Quantify the fluorescence intensity of the PROTAC within the cells to assess uptake and localization.
-
Normalize the POI fluorescence intensity of each cell to its intensity at time zero.[1]
-
Plot the normalized intensity versus time to generate degradation curves.[1]
-
From these curves, calculate degradation kinetics, DC50, and Dmax.[1]
-
Visualizing PROTAC Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental concepts of PROTAC action and the experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescein-PEG3-(N-Boc)-Amine, 1807534-77-5 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
An In-depth Technical Guide to Heterobifunctional PEG Linkers
For researchers, scientists, and drug development professionals, heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in the design and synthesis of advanced therapeutics and diagnostics. Their unique architecture, featuring a flexible PEG backbone with distinct reactive groups at each terminus, allows for the precise and stable conjugation of two different molecular entities. This guide provides a comprehensive overview of the core principles of heterobifunctional PEG linkers, their applications, and detailed experimental methodologies.
Core Concepts of Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are specialized chemical structures composed of a polyethylene glycol chain of varying length with two different functional groups at either end.[1] This dual reactivity is the cornerstone of their utility, enabling the specific and controlled connection of two distinct molecules, such as a therapeutic drug and a targeting moiety.[1]
The PEG component of the linker confers several advantageous properties to the resulting conjugate, including:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic drugs in aqueous environments, which is crucial for formulation and in vivo delivery.[1][2]
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.[1][2]
-
Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugated molecule, PEGylation can reduce renal clearance, thereby extending its circulation half-life in the body.[3][4]
-
Biocompatibility: PEG is a non-toxic and biocompatible polymer, making it well-suited for in vivo applications.[2]
The choice of functional groups on the heterobifunctional PEG linker is dictated by the available reactive sites on the molecules to be conjugated. Common functional groups and their target moieties are summarized in the table below.
| Functional Group | Target Moiety | Resulting Linkage |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH2) | Amide |
| Maleimide | Thiols (-SH) | Thioether |
| Aldehyde | N-terminal Amines | Secondary Amine |
| Hydrazide | Carbonyls (Aldehydes, Ketones) | Hydrazone |
| Azide | Alkynes | Triazole (via Click Chemistry) |
| Alkyne | Azides | Triazole (via Click Chemistry) |
Quantitative Data on Heterobifunctional PEG Linkers
The properties of a heterobifunctional PEG linker can be precisely tuned by varying the length of the PEG chain. The following table provides examples of commercially available heterobifunctional PEG linkers, illustrating the relationship between the number of PEG units, spacer arm length, and molecular weight.
| Product Name (Example) | Functional Group 1 | Functional Group 2 | Number of PEG Units (n) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) |
| NHS-PEG4-Maleimide | NHS Ester | Maleimide | 4 | 24.9 | 425.39 |
| NHS-PEG6-Maleimide | NHS Ester | Maleimide | 6 | 32.1 | 513.50 |
| NHS-PEG8-Maleimide | NHS Ester | Maleimide | 8 | 39.3 | 601.60 |
| NHS-PEG12-Maleimide | NHS Ester | Maleimide | 12 | 53.5 | 777.82 |
| NHS-PEG24-Maleimide | NHS Ester | Maleimide | 24 | 95.2 | 1306.45 |
Data is illustrative and based on representative commercially available products. Actual values may vary slightly between suppliers.
Applications in Drug Development
Heterobifunctional PEG linkers are pivotal in the development of sophisticated drug delivery systems, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen.[1] The heterobifunctional PEG linker serves as the bridge, ensuring that the drug remains inactive until the ADC binds to and is internalized by the cancer cell.[1] This targeted delivery minimizes systemic toxicity and enhances the therapeutic index of the drug.[1]
-
PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker in a PROTAC is a critical component that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG linkers are often employed to provide the necessary length and flexibility for optimal ternary complex formation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving heterobifunctional PEG linkers.
Protocol 1: PEGylation of an Antibody with a Heterobifunctional PEG Linker (e.g., NHS-PEG-Maleimide)
This protocol describes a two-step process for conjugating a small molecule drug to an antibody using an NHS-PEG-Maleimide linker.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
NHS-PEGn-Maleimide linker
-
Small molecule drug with a free thiol group (-SH)
-
Reaction buffers: PBS (pH 7.2-7.5), EDTA-containing buffer
-
Quenching reagent (e.g., Tris or glycine (B1666218) solution)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))
-
Characterization instruments (e.g., UV-Vis spectrophotometer, HPLC, Mass Spectrometer)
Methodology:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.4) using dialysis or a desalting column.
-
Adjust the antibody concentration to a suitable range (e.g., 1-10 mg/mL).
-
-
Reaction of NHS-PEG-Maleimide with the Antibody:
-
Dissolve the NHS-PEGn-Maleimide linker in a dry, aprotic solvent (e.g., DMSO or DMF) immediately before use.
-
Add a 5-20 fold molar excess of the dissolved linker to the antibody solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.
-
Quench the reaction by adding a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Antibody-PEG-Maleimide Conjugate:
-
Remove the excess linker and quenching reagent by SEC or IEX.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Pool the fractions containing the purified antibody-PEG-Maleimide conjugate.
-
-
Conjugation of the Thiol-Containing Drug:
-
Dissolve the thiol-containing small molecule drug in a suitable solvent.
-
Add a 1.5-5 fold molar excess of the drug to the purified antibody-PEG-Maleimide conjugate.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight in a buffer at pH 6.5-7.5.
-
-
Purification of the Final ADC:
-
Purify the ADC from unreacted drug and other impurities using SEC or Hydrophobic Interaction Chromatography (HIC).
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using UV-Vis spectroscopy or Mass Spectrometry.
-
Purity and Aggregation: Assess the purity and presence of aggregates using SEC-HPLC.
-
Confirmation of Conjugation: Confirm the molecular weight of the ADC using MALDI-TOF or ESI-MS.[5][6][7]
-
In vitro Cytotoxicity Assay: Evaluate the biological activity of the ADC on a relevant cancer cell line.
-
Protocol 2: Characterization of PEGylated Conjugates
1. High-Performance Liquid Chromatography (HPLC):
-
Size Exclusion Chromatography (SEC-HPLC): Used to separate molecules based on their hydrodynamic radius. It is effective for determining the extent of aggregation and for purifying the PEGylated conjugate from unreacted PEG linker.[6]
-
Reverse Phase HPLC (RP-HPLC): Can be used to assess the purity of the conjugate and to separate species with different drug-to-antibody ratios.
-
Ion-Exchange Chromatography (IEX-HPLC): Separates molecules based on charge. This technique is useful for purifying PEGylated proteins and for separating isomers where PEGylation has occurred at different sites.[8]
2. Mass Spectrometry (MS):
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: A powerful technique for determining the molecular weight of the PEGylated conjugate and for calculating the degree of PEGylation.[5][6][7]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): Provides accurate mass measurements and can be coupled with liquid chromatography (LC-MS) for detailed characterization of the conjugate and its degradation products.[9]
3. Dynamic Light Scattering (DLS):
-
Measures the size distribution of particles in a solution. It is a useful technique for assessing the hydrodynamic radius of the PEGylated conjugate and for detecting the presence of aggregates.[6]
Mandatory Visualizations
Caption: HER2 signaling pathway and the mechanism of action of a HER2-targeting ADC.
Caption: General workflow for the development and production of an Antibody-Drug Conjugate.
Caption: Relationship between the structure of a heterobifunctional PEG linker and its function.
References
- 1. purepeg.com [purepeg.com]
- 2. chempep.com [chempep.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 5. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Fluorescent Labeling of Proteins with Fluorescein-PEG3 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique for elucidating biological structure and function. It enables researchers to visualize, track, and quantify proteins in a wide array of applications, including fluorescence microscopy, flow cytometry, immunoassays, and fluorescence resonance energy transfer (FRET) studies. Fluorescein (B123965), a bright green fluorescent dye, linked to proteins via a polyethylene (B3416737) glycol (PEG) spacer, offers excellent water solubility and minimizes steric hindrance, thereby preserving the protein's native conformation and function.
This document provides detailed protocols for labeling proteins using Fluorescein-PEG3 derivatives. The specific labeling chemistry depends on the reactive group present on the Fluorescein-PEG3 linker. While the query specified "Fluorescein-PEG3-NH-Boc," this molecule contains a Boc-protected amine and is not directly reactive with proteins. Labeling with this reagent requires a multi-step process involving deprotection followed by conjugation, typically targeting carboxyl groups on the protein.
However, it is more common for researchers to label the abundant primary amines (on lysine (B10760008) residues and the N-terminus) of a protein. This is typically achieved with an amine-reactive linker, such as a Fluorescein-PEG3-NHS ester.
Therefore, this guide will provide two primary protocols:
-
Protocol 1: Amine Labeling using Fluorescein-PEG3-NHS Ester. This is the most common and straightforward method for labeling proteins.
-
Protocol 2: Carboxyl Group Labeling using this compound. This is a more complex, multi-step procedure for instances where labeling of aspartic acid, glutamic acid, or C-terminal carboxyl groups is desired.
Data Presentation
Table 1: Spectral Properties of Fluorescein
| Property | Value |
| Excitation Maximum (λex) | ~494 nm |
| Emission Maximum (λem) | ~518 nm |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ at 494 nm |
Table 2: Recommended Molar Ratios for Labeling Reactions
| Labeling Chemistry | Reagent | Target Protein Group | Recommended Molar Excess (Reagent:Protein) |
| Amine Labeling | Fluorescein-PEG3-NHS Ester | Primary Amines (-NH₂) | 5:1 to 20:1 |
| Carboxyl Labeling | Fluorescein-PEG3-NH₂ (deprotected) + EDC/NHS | Carboxyl Groups (-COOH) | 10:1 to 50:1 (Fluorescein-PEG-NH₂), 20:1 to 100:1 (EDC/NHS) |
Experimental Protocols
Protocol 1: Amine Labeling with Fluorescein-PEG3-NHS Ester
This protocol describes the covalent attachment of a Fluorescein-PEG3-NHS ester to primary amines on a target protein. The N-hydroxysuccinimide (NHS) ester reacts with deprotonated primary amines at alkaline pH to form a stable amide bond.[1][2][3][4]
Materials
-
Protein of interest (2-10 mg/mL in amine-free buffer)
-
Fluorescein-PEG3-NHS Ester
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5.[1][5] Note: Do not use buffers containing primary amines like Tris or glycine.[2]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine (B1172632), pH 8.5[6]
-
Purification Column: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassette (10k MWCO)
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer.
Procedure
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.
-
If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.[7]
-
-
Dye Preparation:
-
Equilibrate the vial of Fluorescein-PEG3-NHS Ester to room temperature before opening to prevent moisture condensation.[2]
-
Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.[1] This stock solution should be prepared fresh for each labeling reaction.[2]
-
-
Labeling Reaction:
-
Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[2]
-
While gently stirring the protein solution, slowly add the calculated amount of the dissolved Fluorescein-PEG3-NHS Ester.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8]
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, add the Quenching Solution to the reaction mixture. For example, add hydroxylamine to a final concentration of 10-100 mM.[6]
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[9]
-
The first colored fraction to elute will be the labeled protein. The smaller, unreacted dye molecules will elute later.
-
Alternatively, purify the conjugate by extensive dialysis against the storage buffer at 4°C with several buffer changes.
-
-
Characterization and Storage:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for fluorescein). A detailed calculation is provided in the appendix.
-
Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) (to 50% v/v) and store at -20°C or -80°C in single-use aliquots.[9][10]
-
Protocol 2: Carboxyl Group Labeling with this compound
This two-stage protocol is for labeling protein carboxyl groups (aspartate, glutamate, C-terminus). It first involves the removal of the Boc protecting group from the linker to expose a primary amine. This amine is then coupled to the protein's carboxyl groups using carbodiimide (B86325) chemistry (EDC and NHS).[11][12][13]
Stage 1: Boc Deprotection of this compound
This step converts the inactive Boc-protected amine into a reactive primary amine.
Materials
-
This compound
-
Deprotection Solution: 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS).[14] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable organic solvent.
-
Nitrogen gas supply or lyophilizer.
Procedure
-
Dissolution: Dissolve the this compound in a minimal amount of anhydrous DCM.
-
Deprotection Reaction: Add the Deprotection Solution (TFA/water/TIS) to the dissolved linker.
-
Incubation: Stir the reaction mixture at room temperature for 30-60 minutes.[14][15]
-
Removal of TFA: Evaporate the TFA and solvent under a gentle stream of nitrogen or by lyophilization.[14] The resulting product is Fluorescein-PEG3-NH₂. Thoroughly dry the product before proceeding to the next stage.
Stage 2: EDC/NHS Coupling of Deprotected Linker to Protein
This step activates the protein's carboxyl groups with EDC and NHS, allowing them to react with the newly exposed amine on the Fluorescein-PEG3-NH₂ linker.[11][13][16]
Materials
-
Protein of interest (2-10 mg/mL in amine-free, carboxylate-free buffer)
-
Deprotected Fluorescein-PEG3-NH₂ (from Stage 1)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.[14]
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[11]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 2-Mercaptoethanol or hydroxylamine.[11][16]
-
Purification and Storage materials as described in Protocol 1.
Procedure
-
Protein Preparation:
-
Dissolve the protein in Activation Buffer (MES, pH 6.0). Buffer exchange if necessary to remove any amine or carboxylate-containing buffers.
-
-
Activation of Protein Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or water immediately before use.[12]
-
Add EDC and NHS to the protein solution. A common starting concentration is 2 mM EDC and 5 mM NHS.[16]
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming a semi-stable NHS ester.[11][14]
-
-
Conjugation Reaction:
-
Dissolve the dried Fluorescein-PEG3-NH₂ from Stage 1 in a small amount of DMSO or directly in the Coupling Buffer.
-
Adjust the pH of the activated protein solution to 7.2-7.5 by adding Coupling Buffer (PBS).
-
Immediately add the dissolved Fluorescein-PEG3-NH₂ to the activated protein solution. A 10- to 50-fold molar excess of the amine linker over the protein is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
Stop the reaction by adding a quenching reagent like hydroxylamine.[16]
-
Purify the labeled protein from excess reagents and byproducts using size-exclusion chromatography or dialysis as described in Protocol 1.
-
-
Characterization and Storage:
-
Characterize the conjugate and determine the DOL as described in Protocol 1.
-
Store the final conjugate under the same conditions as described in Protocol 1.
-
Mandatory Visualizations
Caption: Workflow for Amine Labeling with Fluorescein-PEG3-NHS Ester
Caption: Workflow for Carboxyl Labeling with this compound
Appendix: Calculation of Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the molar ratio of dye to protein, can be determined spectrophotometrically.
-
Measure Absorbance:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of fluorescein, ~494 nm (A₄₉₄).
-
-
Calculate Protein Concentration:
-
First, correct the A₂₈₀ reading for the absorbance of the dye at 280 nm.
-
A_protein = A₂₈₀ - (A₄₉₄ × CF₂₈₀)
-
Where CF₂₈₀ is the correction factor (A₂₈₀ of the free dye / A₄₉₄ of the free dye). For fluorescein, this is typically around 0.30.
-
-
Protein Concentration (M) = A_protein / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A₄₉₄ / ε_dye
-
Where ε_dye is the molar extinction coefficient of fluorescein at 494 nm (~75,000 M⁻¹cm⁻¹).
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Fluorescein-PEG3-NH-Boc in Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction to Fluorescein-PEG3-NH-Boc
This compound is a versatile fluorescent labeling reagent. It features a bright fluorescein (B123965) fluorophore, a short polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine group.[1][2][3][4] The fluorescein moiety provides a strong fluorescent signal with excitation and emission maxima around 494 nm and 517-521 nm, respectively, making it compatible with the standard 488 nm laser line in most flow cytometers.[1][3] The PEG3 spacer enhances solubility and reduces steric hindrance. The key feature for custom applications is the Boc-protected primary amine, which, after deprotection, allows for covalent conjugation to a variety of molecules, such as peptides, proteins, antibodies, or small molecule ligands. This enables the creation of custom fluorescent probes for various flow cytometry applications.
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C34H39N3O10S | [1][2][4] |
| Molecular Weight | 681.8 g/mol | [1][2][4] |
| Excitation Maximum (Ex) | ~494 nm | [1] |
| Emission Maximum (Em) | ~517-521 nm | [1][3] |
| Solubility | Soluble in DMF, Acetone, Methanol | [1] |
| Storage | -20°C, protected from light | [1][4] |
Experimental Protocols
Deprotection of the Boc Group
To utilize this compound for conjugation, the tert-butyloxycarbonyl (Boc) protecting group on the primary amine must be removed. This is typically achieved under acidic conditions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Protocol:
-
Dissolve this compound in a minimal amount of DCM.
-
Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected Fluorescein-PEG3-NH2.
Conjugation to a Peptide for Receptor Binding Studies
This protocol describes the conjugation of the deprotected Fluorescein-PEG3-NH2 to a peptide containing a carboxylic acid group, activated as an NHS ester, for use in a receptor-ligand binding assay.
Materials:
-
Deprotected Fluorescein-PEG3-NH2
-
Peptide with an NHS-ester activated carboxyl group
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Protocol:
-
Dissolve the NHS-ester activated peptide in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve the deprotected Fluorescein-PEG3-NH2 in the reaction buffer.
-
Slowly add the peptide solution to the Fluorescein-PEG3-NH2 solution while gently stirring. A typical molar ratio of dye to peptide is 10:1, but this should be optimized.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the resulting fluorescein-labeled peptide conjugate using a size-exclusion chromatography column to remove unconjugated dye.
-
Confirm the conjugation and purity of the product using techniques like HPLC and mass spectrometry.
Flow Cytometry Protocol for a Receptor Binding Assay
This protocol outlines the use of a custom fluorescein-labeled peptide to quantify receptor binding on the cell surface.
Materials:
-
Cells expressing the target receptor
-
Fluorescein-labeled peptide
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Unlabeled peptide (for competition assay)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest cells and wash them twice with cold Flow Cytometry Staining Buffer. Resuspend the cells to a concentration of 1 x 10^6 cells/mL in staining buffer.
-
Staining:
-
Total Binding: Add the fluorescein-labeled peptide to the cell suspension at various concentrations to determine the optimal staining concentration. Incubate for 30-60 minutes at 4°C, protected from light.
-
Non-specific Binding: In a separate tube, pre-incubate the cells with a 100-fold excess of unlabeled peptide for 15 minutes before adding the fluorescein-labeled peptide.
-
Isotype Control: Include a sample of unstained cells to set the background fluorescence.
-
-
Washing: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifugation at 300-400 x g for 5 minutes.
-
Viability Staining: Resuspend the cells in 500 µL of staining buffer and add a viability dye like PI just before analysis to exclude dead cells.
-
Data Acquisition: Acquire data on a flow cytometer, collecting at least 10,000 events for each sample.
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Determine the Mean Fluorescence Intensity (MFI) of the fluorescein signal for each sample.
-
Specific binding is calculated by subtracting the MFI of the non-specific binding sample from the MFI of the total binding sample.
-
Data Presentation
Quantitative data from flow cytometry experiments using fluorescein-labeled probes can be summarized in tables for clear comparison.
Table 1: Cellular Uptake of Fluorescein-PEG3-labeled Substance P
This table shows hypothetical MFI data for the uptake of a fluorescein-labeled peptide (Substance P) by neuronal cells over time.
| Time Point | MFI (Control Cells) | MFI (Treated Cells) | Fold Change in MFI |
| 0 min | 50 | 55 | 1.1 |
| 15 min | 52 | 550 | 10.6 |
| 30 min | 48 | 1200 | 25.0 |
| 60 min | 55 | 2500 | 45.5 |
| 120 min | 51 | 3800 | 74.5 |
Table 2: Receptor Binding Affinity of a Fluorescein-labeled Ligand
This table presents hypothetical data from a receptor binding assay, showing the MFI at different concentrations of a fluorescein-labeled ligand to determine binding affinity.
| Ligand Concentration (nM) | Total Binding MFI | Non-specific Binding MFI | Specific Binding MFI |
| 0.1 | 150 | 100 | 50 |
| 1 | 500 | 110 | 390 |
| 10 | 2500 | 120 | 2380 |
| 50 | 4500 | 150 | 4350 |
| 100 | 4800 | 160 | 4640 |
Visualizations
Experimental Workflow
Caption: Workflow for using this compound in flow cytometry.
GPCR Internalization Pathway
Caption: G-Protein Coupled Receptor (GPCR) internalization signaling pathway.
Integrin Activation and Signaling
Caption: Integrin activation and downstream signaling pathway.
References
- 1. Ligand Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescein-PEG3-NH-Boc in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-PEG3-NH-Boc is a versatile, heterobifunctional labeling reagent designed for the fluorescent tagging of biomolecules. This molecule incorporates a bright fluorescein (B123965) fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected primary amine. The fluorescein moiety provides a strong, readily detectable green fluorescence signal, making it an ideal choice for a wide range of fluorescence microscopy applications. The PEG3 spacer enhances water solubility and reduces steric hindrance, which can help to preserve the biological activity of the labeled molecule. The Boc (tert-butyloxycarbonyl) protecting group provides a stable amine that can be deprotected under mild acidic conditions, allowing for subsequent conjugation to a variety of functional groups on target biomolecules such as proteins, antibodies, or peptides.
These characteristics make this compound a valuable tool for researchers in cell biology, immunology, and drug development for applications including immunofluorescence, flow cytometry, and high-content screening. This document provides detailed protocols for the use of this compound in fluorescence microscopy, from the initial deprotection and conjugation steps to the final cell staining and imaging procedures.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₉N₃O₁₀S | [1][][3] |
| Molecular Weight | 681.8 g/mol | [1][][3] |
| CAS Number | 1807534-77-5 | [1][][3] |
| Excitation Maximum (λex) | ~494 nm | [3][4] |
| Emission Maximum (λem) | ~517 nm | [3][4] |
| Appearance | Orange Solid | |
| Solubility | Soluble in DMF, DMSO, Methanol, Acetone | [3][4] |
| Storage | -20°C, protected from light and moisture | [][3][4] |
Experimental Protocols
Protocol 1: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group from this compound to yield the reactive primary amine, Fluorescein-PEG3-Amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies (e.g., silica (B1680970) gel plates, mobile phase such as DCM/Methanol)
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask.
-
Slowly add an equal volume of TFA to the solution while stirring at room temperature.
-
Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a small amount of DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent to obtain the deprotected Fluorescein-PEG3-Amine. The product should be used immediately for the conjugation reaction.
Protocol 2: Conjugation of Fluorescein-PEG3-Amine to an Antibody
This protocol details the conjugation of the deprotected Fluorescein-PEG3-Amine to a primary antibody using N-hydroxysuccinimide (NHS) ester chemistry. This requires the activation of the antibody's carboxyl groups with EDC and NHS.
Materials:
-
Deprotected Fluorescein-PEG3-Amine (from Protocol 1)
-
Primary antibody of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing for purification
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve the antibody in the Conjugation Buffer at a concentration of 1-5 mg/mL.
-
Add a 50-fold molar excess of EDC and a 25-fold molar excess of NHS to the antibody solution. Incubate for 15 minutes at room temperature with gentle stirring.
-
Dissolve the freshly deprotected Fluorescein-PEG3-Amine in a small amount of DMSO and add it to the activated antibody solution at a 10- to 20-fold molar excess over the antibody.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring, protected from light.
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.
-
Remove the excess, unreacted dye by passing the solution through a size-exclusion chromatography column pre-equilibrated with PBS. Alternatively, perform dialysis against PBS at 4°C with several buffer changes.
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and 494 nm (for fluorescein).
-
Store the fluorescein-labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
Protocol 3: Immunofluorescence Staining of Cultured Cells
This protocol describes the use of the fluorescein-labeled antibody for staining of a target antigen in cultured mammalian cells.
Materials:
-
Fluorescein-labeled antibody (from Protocol 2)
-
Cultured cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation Buffer: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for fluorescein (FITC channel)
Procedure:
-
Wash the cells grown on coverslips three times with PBS.
-
Fix the cells with Fixation Buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature (this step is not necessary for cell surface antigens).
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30 minutes at room temperature.
-
Dilute the fluorescein-labeled antibody to the desired working concentration in Blocking Buffer.
-
Incubate the cells with the diluted antibody solution for 1 hour at room temperature in a humidified chamber, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the stained cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (Excitation: ~490 nm, Emission: ~520 nm).
Visualizations
Caption: Experimental workflow for fluorescence microscopy.
Caption: Representative cell signaling pathway.
References
Application Notes and Protocols: Peptide Labeling with Fluorescein-PEG3-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in biomedical research and drug development, enabling the visualization and quantification of biological processes with high sensitivity and specificity.[1][2] These probes are crucial for a wide range of applications, including cellular imaging, enzyme activity assays, and studying molecular interactions.[1][2] This document provides detailed application notes and protocols for labeling peptides using Fluorescein-PEG3-NH-Boc, a versatile reagent for introducing a fluorescein (B123965) moiety to a peptide.
Fluorescein is a widely used fluorophore due to its high absorptivity, excellent fluorescence quantum yield, and an excitation maximum that aligns well with the 488 nm laser line commonly found in fluorescence microscopes and flow cytometers.[3] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer (PEG3) enhances the solubility and reduces steric hindrance of the final conjugate. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for controlled, site-specific conjugation to a peptide.
Reagent Information: this compound
Fluorescein-PEG3-(N-Boc)-Amine is a heterobifunctional linker that contains a fluorescein fluorophore and a Boc-protected primary amine, separated by a 3-unit PEG spacer.[4] The Boc group provides a stable protecting group for the amine, which can be easily removed under mild acidic conditions to reveal a reactive primary amine. This amine can then be coupled to a carboxylic acid, an activated NHS ester, or other carbonyl-containing groups on a target peptide.[4]
Table 1: Properties of Fluorescein-PEG3-(N-Boc)-Amine
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₉N₃O₁₀S | [4][5] |
| Molecular Weight | ~681.8 g/mol | [4][5] |
| Excitation Maximum (λex) | ~494 nm | [4][5] |
| Emission Maximum (λem) | ~517-521 nm | [4][6] |
| Appearance | Solid | |
| Solubility | Soluble in DMF, Methanol, Acetone | [4] |
| Storage | -20°C, protected from light | [4][5] |
Applications of Fluorescein-Labeled Peptides
Fluorescently labeled peptides are versatile reagents used in a multitude of biological assays.[1][3]
-
Cellular Imaging and Tracking: The most direct application is visualizing the localization and trafficking of peptides within living cells using techniques like confocal microscopy.[2][] This is critical for studying cell-penetrating peptides (CPPs) and monitoring the delivery of peptide-based therapeutics.[2]
-
Fluorescence Polarization (FP) Assays: FP is a powerful technique to study molecular binding events in real-time.[8] When a small, fluorescently labeled peptide binds to a larger protein, the tumbling rate of the complex slows, resulting in an increase in the polarization of the emitted light. This allows for the determination of binding affinities and high-throughput screening of inhibitors.[9][10]
-
Fluorescence Resonance Energy Transfer (FRET): FRET assays are used to measure molecular proximity and conformational changes.[2][8] By labeling a peptide with a donor fluorophore (like fluorescein) and its binding partner with an acceptor, energy transfer can be observed when they are in close proximity (1-10 nm), providing insights into dynamic interactions.[11][12]
-
Flow Cytometry: This technique enables the quantification of peptide binding to or uptake by large cell populations.[2][8] It is widely used for analyzing receptor-ligand interactions and screening for cell-specific peptide binders.
-
Enzyme Activity Assays: Peptides designed as substrates for specific enzymes (e.g., proteases, kinases) can be fluorescently labeled to create sensitive assays for monitoring enzyme activity.[2][11] Cleavage of a FRET-labeled peptide substrate, for instance, separates a fluorophore and a quencher, leading to an increase in fluorescence.[13]
Experimental Protocols
General Workflow for Peptide Labeling and Application
The overall process involves Boc deprotection, peptide conjugation, purification of the labeled peptide, and subsequent use in a specific biological assay.
Caption: General experimental workflow for peptide labeling.
Protocol: Labeling Peptide C-Terminus with Fluorescein-PEG3-Amine
This protocol describes the labeling of a peptide's C-terminal carboxyl group with the amine on the Fluorescein-PEG3 linker after Boc deprotection.
Materials:
-
Fluorescein-PEG3-(N-Boc)-Amine
-
Peptide with a free C-terminal carboxyl group
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Quenching solution: Hydroxylamine or Tris buffer
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Boc Deprotection of the Labeling Reagent:
-
Dissolve Fluorescein-PEG3-(N-Boc)-Amine in a solution of 20-50% TFA in DCM.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the TFA/DCM under a stream of nitrogen and/or vacuum.
-
The resulting deprotected Fluorescein-PEG3-Amine should be used immediately.
-
-
Peptide Carboxyl Group Activation:
-
Dissolve the peptide in DMF.
-
Add a 5-fold molar excess of EDC and a 5-fold molar excess of NHS to the peptide solution.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester activated peptide.
-
-
Conjugation Reaction:
-
Dissolve the dried, deprotected Fluorescein-PEG3-Amine in DMF.
-
Add the amine solution to the activated peptide solution. A slight molar excess of the amine can be used to drive the reaction.
-
Adjust the pH of the reaction mixture to 7.5-8.5 using a suitable base like N,N-Diisopropylethylamine (DIPEA) if necessary.
-
Let the reaction proceed for 2-4 hours at room temperature, or overnight at 4°C, protected from light.
-
Caption: Amide bond formation for peptide labeling.
-
Purification of Labeled Peptide:
-
Purify the crude reaction mixture using RP-HPLC.
-
Use a suitable C18 column with a gradient of water/acetonitrile containing 0.1% TFA.
-
Monitor the elution profile at both 220 nm (for the peptide bond) and 494 nm (for fluorescein).
-
Collect the fractions corresponding to the dual-wavelength peak.
-
Lyophilize the pure fractions to obtain the final product.
-
-
Characterization and Quantification:
-
Mass Spectrometry: Confirm the identity and purity of the labeled peptide by ESI-MS or MALDI-TOF MS.[14][15] The observed molecular weight should correspond to the sum of the peptide mass and the mass of the Fluorescein-PEG3-Amine moiety minus water.
-
UV-Vis Spectroscopy: Determine the concentration of the labeled peptide. Measure the absorbance at 280 nm (for peptides containing Trp or Tyr) and at ~494 nm for the fluorescein concentration.
-
Table 2: Example Mass Spectrometry Data for a Labeled Peptide
| Species | Expected Mass (Da) | Observed Mass (Da) |
| Unlabeled Peptide (e.g., GGWY) | 498.5 | 498.6 |
| Fluorescein-PEG3-Amine Moiety | 513.6 | - |
| Labeled Peptide | 1012.1 | 1012.2 |
Protocol: Cellular Uptake Analysis by Flow Cytometry
This protocol provides a method to quantify the internalization of a fluorescein-labeled peptide into cultured cells.[2]
Materials:
-
Fluorescein-labeled peptide
-
Cultured cells (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Buffer (e.g., PBS with 1% BSA)
-
Flow Cytometer with a 488 nm laser
Procedure:
-
Cell Preparation: Plate cells in a multi-well plate and grow to the desired confluency.
-
Peptide Incubation:
-
Prepare a stock solution of the fluorescein-labeled peptide.
-
Dilute the peptide to the desired final concentration(s) in complete cell culture medium.
-
Remove the old medium from the cells and add the peptide-containing medium.
-
Include an "unlabeled cells" sample as a negative control.
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
-
Washing:
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound peptide.
-
-
Cell Detachment: Detach adherent cells using a non-enzymatic cell dissociation solution or trypsin. Resuspend in flow cytometry buffer.
-
Flow Cytometry Analysis:
-
Analyze the cell suspension on a flow cytometer, exciting with the 488 nm laser and collecting emission in the appropriate channel for fluorescein (e.g., FITC channel).
-
Use the unlabeled cells to set the gate for the negative population.
-
Quantify the mean fluorescence intensity of the gated cell population to measure peptide uptake.[2]
-
Protocol: Fluorescence Polarization (FP) Binding Assay
This protocol outlines a competitive binding assay to screen for inhibitors of a protein-peptide interaction.
Materials:
-
Fluorescein-labeled peptide (tracer)
-
Target protein (receptor)
-
Unlabeled competitor compounds/peptides
-
FP Assay Buffer (e.g., 20 mM MOPS pH 7, 150 mM NaCl, 0.005% CHAPS)[9]
-
Microplate reader with FP capabilities
Procedure:
-
Determine Optimal Tracer and Receptor Concentrations:
-
Perform a saturation binding experiment by titrating the receptor against a fixed, low concentration of the fluorescein-labeled peptide (e.g., 1-10 nM).
-
Measure the FP at each concentration point.
-
Choose a receptor concentration that gives a significant FP signal (e.g., 50-80% of the maximum shift) for the competition assay.
-
-
Competition Assay:
-
In a microplate, add the fixed concentrations of the labeled peptide and the receptor to each well.
-
Add serial dilutions of the competitor compounds. Include controls for no competitor (high FP) and no receptor (low FP).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Read the fluorescence polarization of each well.
-
-
Data Analysis:
-
Plot the FP values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each competitor.
-
Caption: Principle of a competitive FP assay.
References
- 1. Useful Approaches for Labeling Peptides with Fluorescent Dyes [bio-itworld.com]
- 2. benchchem.com [benchchem.com]
- 3. lubio.ch [lubio.ch]
- 4. Fluorescein-PEG3-(N-Boc)-Amine, 1807534-77-5 | BroadPharm [broadpharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 8. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. FRET Peptides | Custom peptide Synthesis| AnaSpec [anaspec.com]
- 13. FRET Systems - Biosyntan GmbH [biosyntan.de]
- 14. Fluorescein as a versatile tag for enhanced selectivity in analyzing cysteine-containing proteins/peptides using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: Acid-Catalyzed Deprotection of Fluorescein-PEG3-NH-Boc
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, peptide synthesis, and bioconjugation. Its stability under various conditions and its facile removal under acidic conditions make it an ideal choice for multi-step synthetic strategies.[1] Fluorescein-PEG3-NH-Boc is a heterobifunctional linker that incorporates a fluorescent reporter (fluorescein), a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected primary amine.[2][3] The removal of the Boc group is a critical step to unmask the primary amine, enabling its subsequent conjugation to molecules containing carboxylic acids, activated esters (e.g., NHS esters), or other electrophilic groups.[4][5]
This document provides a detailed protocol for the efficient deprotection of the Boc group from this compound using trifluoroacetic acid (TFA), a standard and effective method for this transformation.[6][7]
Principle of Deprotection
The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of the carbamate (B1207046).[8] The mechanism involves the protonation of the carbamate carbonyl oxygen by a strong acid like TFA. This is followed by the loss of a stable tert-butyl cation, which can be quenched by a trapping agent, deprotonate to form isobutylene (B52900) gas, or polymerize.[9] The resulting carbamic acid is unstable and readily decarboxylates (loses CO₂) to yield the free primary amine as its corresponding acid salt (e.g., TFA salt).[6][9]
Experimental Protocol
This protocol describes a general procedure for the deprotection of this compound using a solution of trifluoroacetic acid in dichloromethane (B109758).
Materials and Equipment:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Nitrogen or Argon gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
High-vacuum pump
-
Optional: Diethyl ether for precipitation
-
Optional: Saturated sodium bicarbonate solution for neutralization
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (e.g., 5-10 mg/mL).
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas.
-
Reagent Addition: While stirring, add an equal volume of trifluoroacetic acid to the solution. A common condition is a 1:1 (v/v) mixture of TFA and DCM, resulting in a 50% TFA solution.[10] For substrates sensitive to strong acid, a lower concentration (e.g., 20% TFA in DCM) can be used.[11]
-
Reaction: Allow the reaction to stir at room temperature. The deprotection is typically rapid, often completing within 1 to 2 hours.[12][13]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol (B129727) in DCM). The starting material will have a higher Rf value than the more polar product (the amine salt). The reaction is complete when the starting material spot is no longer visible by UV light.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM (3x).[7] The product, Fluorescein-PEG3-NH2, will be obtained as a TFA salt.
-
Purification (Optional): For many applications, the crude TFA salt is of sufficient purity to be used directly in the next step. If further purification is required, the residue can be precipitated by adding cold diethyl ether.
-
Neutralization (Optional): If the free amine is required, dissolve the TFA salt residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine. Note that the free amine may be less stable than the TFA salt.
-
Storage: Store the final product at -20°C, protected from light and moisture.[5]
Data Presentation
The following table summarizes typical conditions for Boc deprotection using TFA. The optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Parameter | Condition | Expected Outcome/Comments |
| Solvent | Anhydrous Dichloromethane (DCM) | A common solvent that dissolves the starting material and is compatible with TFA.[8] |
| Reagent | Trifluoroacetic Acid (TFA) | A strong acid that efficiently cleaves the Boc group.[14] |
| TFA Concentration | 20-50% (v/v) in DCM | 50% is standard for rapid deprotection.[10] Lower concentrations may be used for sensitive substrates.[11] |
| Temperature | Room Temperature (20-25°C) | The reaction is typically fast and efficient at room temperature.[8] |
| Reaction Time | 30 min - 2 hours | Monitor by TLC or LC-MS to determine completion.[12] |
| Monitoring | TLC, LC-MS | The product will be more polar than the starting material. |
| Typical Yield | >90% | Deprotection is generally a high-yielding reaction. |
Visualizations
Chemical Reaction Scheme
Caption: Acid-catalyzed removal of the Boc protecting group.
Experimental Workflow
Caption: Step-by-step workflow for Boc deprotection.
Important Considerations
-
Fluorescein (B123965) pH Sensitivity: The fluorescence intensity of fluorescein is highly pH-dependent and is significantly reduced in acidic conditions (pH < 7).[15][16] While the deprotection is performed in a strongly acidic environment, the fluorescein molecule itself is generally stable during the short reaction time.[17] After deprotection and subsequent conjugation, the pH should be adjusted to a neutral or slightly alkaline range (pH 7.4–8.0) to ensure optimal fluorescence for imaging or analysis.[15]
-
Safety: Trifluoroacetic acid is a corrosive and volatile liquid that should be handled with appropriate personal protective equipment (gloves, safety glasses) inside a chemical fume hood.
-
Anhydrous Conditions: While the reaction can tolerate small amounts of water, using anhydrous DCM is recommended to prevent unwanted side reactions and ensure efficiency.
-
Product Form: The direct product of this protocol is the amine TFA salt. The positively charged ammonium (B1175870) group is not nucleophilic. If the subsequent reaction requires the free amine, a neutralization step is necessary. However, the free amine may be less stable over time than the salt form.
References
- 1. scispace.com [scispace.com]
- 2. Fluorescein-PEG3-(N-Boc)-Amine, 1807534-77-5 | BroadPharm [broadpharm.com]
- 3. Fluorescein-PEG3-(N-Boc)-Amine - CD Bioparticles [cd-bioparticles.net]
- 4. Fluorescein-PEG3-Amine | Benchchem [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Fluorescein - Wikipedia [en.wikipedia.org]
- 17. journal.uctm.edu [journal.uctm.edu]
Application Notes and Protocols for Bioconjugation using Fluorescein-PEG3-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-PEG3-NH-Boc is a heterobifunctional linker that enables the covalent attachment of a fluorescein (B123965) fluorescent reporter to biomolecules.[1] It features a fluorescein moiety for detection, a three-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group.[1] The Boc protecting group can be removed under mild acidic conditions to yield a primary amine, which can then be conjugated to various functional groups on proteins, peptides, or other biomolecules.[1][2] This document provides detailed protocols for the use of this compound in bioconjugation, including Boc deprotection, conjugation to proteins via amine-reactive chemistry, and characterization of the final conjugate.
Physicochemical Properties and Specifications
Quantitative data for this compound and the deprotected Fluorescein-PEG3-Amine are summarized in the table below for easy reference.
| Property | This compound | Fluorescein-PEG3-Amine | Reference |
| Molecular Weight | 681.8 g/mol | 581.6 g/mol | [1] |
| CAS Number | 1807534-77-5 | 1807539-04-3 | [1] |
| Appearance | Yellow to orange solid | Yellow to orange solid | |
| Solubility | DMF, DMSO, Methanol, Acetone | DMSO, DMF, DCM | [1] |
| Excitation Maximum (λex) | ~494 nm | ~494 nm | [1] |
| Emission Maximum (λem) | ~517 nm | ~517 nm | [1] |
| Purity | ≥95% | ≥96% | |
| Storage | -20°C, protect from light and moisture | -20°C, protect from light and moisture | [1] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine, making it available for conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies or LC-MS
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected Fluorescein-PEG3-Amine.
Workflow for Boc Deprotection:
Caption: Workflow for the Boc deprotection of this compound.
Protocol 2: Conjugation of Fluorescein-PEG3-Amine to a Protein via NHS Ester Chemistry
This protocol outlines the conjugation of the deprotected Fluorescein-PEG3-Amine to a protein containing a carboxylic acid that has been activated as an N-hydroxysuccinimide (NHS) ester. For direct labeling of proteins, commercially available NHS-ester derivatives of fluorescein-PEG can be used, or the deprotected amine can be reacted with a protein that has been pre-activated. This protocol assumes the protein's carboxyl groups are activated to NHS esters.
Materials:
-
Deprotected Fluorescein-PEG3-Amine (from Protocol 1)
-
Protein of interest with activated NHS ester groups
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5.[3] Note: Avoid buffers containing primary amines like Tris or glycine.[4][5]
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification.[6]
-
Quenching solution (optional): 1 M Tris-HCl or glycine, pH 7.4
Procedure:
-
Prepare Protein Solution: Dissolve the protein with activated NHS esters in the reaction buffer to a final concentration of 2-10 mg/mL.[4][7] Higher protein concentrations generally lead to better labeling efficiency.[4]
-
Prepare Fluorescein-PEG3-Amine Solution: Immediately before use, dissolve the deprotected Fluorescein-PEG3-Amine in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction:
-
Calculate the required volume of the Fluorescein-PEG3-Amine stock solution to achieve the desired molar excess over the protein. A starting point of a 10- to 20-fold molar excess of the amine linker to the protein is recommended.[8]
-
Slowly add the Fluorescein-PEG3-Amine solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4]
-
-
Quench Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[3]
-
Purification:
-
Separate the labeled protein from unreacted Fluorescein-PEG3-Amine and other small molecules using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).[6]
-
Collect the fractions containing the protein-conjugate, which will be the first colored fractions to elute.
-
Workflow for Protein Conjugation and Purification:
Caption: Workflow for protein conjugation and purification.
Characterization and Data Analysis
Calculation of Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of fluorescein molecules conjugated to each protein molecule, can be determined spectrophotometrically.[9][10]
Procedure:
-
After purification, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and ~494 nm (A₄₉₄, the absorbance maximum for fluorescein).
-
Calculate the protein concentration, correcting for the absorbance of the fluorescein dye at 280 nm.
-
Calculate the concentration of the fluorescein dye.
-
Determine the DOL using the following formulas:
Formulas for DOL Calculation:
| Parameter | Formula |
| Corrected Protein Absorbance (A₂₈₀,corr) | A₂₈₀ - (A₄₉₄ x CF) |
| Protein Concentration (M) | A₂₈₀,corr / ε_protein |
| Dye Concentration (M) | A₄₉₄ / ε_dye |
| Degree of Labeling (DOL) | Molar concentration of dye / Molar concentration of protein |
Key Parameters for DOL Calculation:
| Parameter | Description | Typical Value | Reference |
| CF (Correction Factor) | A₂₈₀ of the dye / A₄₉₄ of the dye | ~0.3 for Fluorescein | [11] |
| ε_protein (Molar extinction coefficient of protein at 280 nm) | Specific to the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG) | Varies | [12] |
| ε_dye (Molar extinction coefficient of fluorescein at 494 nm) | Specific to the dye | ~70,000 M⁻¹cm⁻¹ | [8] |
An optimal DOL for antibodies is typically between 2 and 10 to avoid issues like self-quenching of the fluorophore or loss of protein function.[9][12]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal pH of the reaction buffer. | Ensure the pH is between 8.3 and 8.5.[5] |
| Presence of amine-containing buffers (e.g., Tris, glycine). | Use a non-amine containing buffer like sodium bicarbonate or borate.[4] | |
| Low protein concentration. | Increase protein concentration to at least 2 mg/mL.[4] | |
| Hydrolysis of the NHS ester (if applicable). | Prepare the activated protein immediately before use; consider performing the reaction at 4°C overnight.[4] | |
| Protein Precipitation | Excessive dye-to-protein ratio. | Optimize the molar ratio of the linker to the protein by performing a titration. |
| High concentration of organic solvent from the linker stock. | Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. | |
| High Background Fluorescence | Incomplete removal of unreacted dye. | Ensure thorough purification using size-exclusion chromatography or dialysis. |
Conclusion
This compound is a valuable reagent for the fluorescent labeling of biomolecules. The protocols provided herein offer a comprehensive guide for its use, from deprotection to conjugation and characterization. By carefully controlling reaction conditions and purification methods, researchers can generate well-defined fluorescently labeled proteins for a wide range of applications in biological research and drug development.
References
- 1. Fluorescein-PEG3-(N-Boc)-Amine, 1807534-77-5 | BroadPharm [broadpharm.com]
- 2. BOC-NH-PEG3-NH2, 101187-40-0, t-Boc-N-amido-PEG3-amine - Biopharma PEG [biochempeg.com]
- 3. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Fluorescein-PEG3-NH-Boc in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-PEG3-NH-Boc is a heterobifunctional linker that integrates a fluorescein (B123965) fluorophore with a polyethylene (B3416737) glycol (PEG) spacer, terminating in a Boc-protected amine.[1][2][3] This molecule is a valuable tool in the development of targeted drug delivery systems. The fluorescein moiety serves as a robust fluorescent probe for real-time tracking and imaging, while the PEG spacer enhances solubility and biocompatibility. The terminal Boc-protected amine allows for a controlled, stepwise conjugation to targeting ligands or drug-loaded nanoparticles after deprotection.[2][4]
Key Features:
-
Fluorescent Labeling: Enables visualization of drug carriers in vitro and in vivo.[4][5]
-
PEG Spacer: Improves aqueous solubility and reduces steric hindrance.[4][6]
-
Controlled Conjugation: The Boc-protecting group allows for selective and sequential conjugation reactions.[7]
Application Notes
This compound is primarily utilized in the following applications within targeted drug delivery:
-
Development of Theranostic Nanoparticles: This linker can be incorporated into nanoparticles that simultaneously deliver a therapeutic agent and provide a diagnostic signal for imaging.[5][8] The fluorescein component allows for the visualization of nanoparticle distribution and accumulation at the target site.
-
Cellular Uptake and Intracellular Trafficking Studies: By labeling drug carriers with fluorescein, researchers can monitor their interaction with cells, including binding, internalization, and subsequent trafficking to specific organelles, using techniques like fluorescence microscopy and flow cytometry.[2][9]
-
In Vivo Biodistribution and Pharmacokinetics: The fluorescent properties of the linker enable non-invasive imaging in animal models to study the biodistribution, tumor accumulation, and clearance kinetics of drug delivery systems.[7][10]
-
PROTAC Development: While not its primary focus in this context, the PEG and amine functionalities are relevant to the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can act as a linker between a target protein binder and an E3 ligase ligand.[11]
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a primary amine, which is then available for conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[9]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[9]
-
Neutralize the residue by dissolving it in DCM and washing with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected Fluorescein-PEG3-Amine.
Protocol 2: Conjugation of Deprotected Fluorescein-PEG3-Amine to a Carboxylic Acid-Containing Targeting Ligand
This protocol outlines the coupling of the deprotected linker to a targeting ligand (e.g., a peptide or small molecule with a carboxylic acid group) using EDC/NHS chemistry.
Materials:
-
Deprotected Fluorescein-PEG3-Amine
-
Carboxylic acid-containing targeting ligand
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Preparative reverse-phase HPLC system
Procedure:
-
Dissolve the carboxylic acid-containing targeting ligand (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.[9]
-
In a separate flask, dissolve the deprotected Fluorescein-PEG3-Amine (1 equivalent) in anhydrous DMF and add TEA or DIPEA (2-3 equivalents).
-
Add the activated NHS ester solution to the linker solution and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the conjugate by preparative reverse-phase HPLC.
Protocol 3: Formulation of Fluorescein-Labeled Liposomes for Targeted Drug Delivery
This protocol describes the preparation of targeted, drug-loaded liposomes incorporating the fluorescein-ligand conjugate.
Materials:
-
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)
-
Cholesterol (CHOL)
-
DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
Fluorescein-PEG3-Ligand conjugate
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Hydration buffer (e.g., 10% sucrose, 20mM HEPES, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a round-bottom flask, dissolve DOPC, cholesterol, DSPE-PEG(2000), and the Fluorescein-PEG3-Ligand conjugate in chloroform at a desired molar ratio (e.g., 55:40:4:1).
-
Create a thin lipid film by removing the chloroform using a rotary evaporator under vacuum.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated. This is done by vortexing the flask at a temperature above the lipid phase transition temperature.[12]
-
The resulting multilamellar vesicles are then extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar liposomes of a uniform size.[8]
-
Remove unencapsulated drug by dialysis or size exclusion chromatography.
Protocol 4: In Vitro Cellular Uptake and Cytotoxicity Assays
Cellular Uptake Assay (Fluorescence Microscopy):
-
Seed target cells (e.g., MCF-7 breast cancer cells) in a 24-well plate with glass coverslips and allow them to adhere overnight.[12]
-
Incubate the cells with the fluorescein-labeled targeted liposomes at a specific concentration for various time points (e.g., 1, 4, 24 hours).
-
After incubation, wash the cells three times with cold PBS to remove non-internalized liposomes.[12]
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with a suitable counterstain (e.g., Hoechst 33342).
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Cytotoxicity Assay (MTT Assay):
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the drug-loaded targeted liposomes, free drug, and empty liposomes for 24-72 hours.[1]
-
After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies using fluorescein-labeled PEGylated nanoparticles for drug delivery.
Table 1: Physicochemical Properties of PEGylated Nanoparticles
| Nanoparticle Type | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
|---|---|---|---|---|
| PEGylated Liposomes | 137.93 ± 1.22 | < 0.2 | -15 to -25 | [12] |
| PLGA-PEG Nanoparticles | 180 - 200 | Not Reported | -20 to -30 | [13] |
| PEG-coated Polymeric NPs | 50 - 250 | Not Reported | Not Reported |[14] |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle System | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|
| PEGylated Liposomes | Paclitaxel | Not Reported | 88.07 ± 1.25 | [12] |
| PEG-coated Polymeric NPs | Dexamethasone | 8.05 | Not Reported | [14] |
| PEG-coated Polymeric NPs | Latanoprost | 5.35 | Not Reported | [14] |
| PEG-OA-MNPs | Doxorubicin | ~5-10 | ~80-90 |[15] |
Table 3: In Vitro Drug Release Profile
| Nanoparticle System | Drug | Release Conditions | Cumulative Release at 24h (%) | Reference |
|---|---|---|---|---|
| mPEG-PCL Nanoparticles (80nm) | Doxorubicin | PBS, pH 7.4 | ~24 | [16] |
| mPEG-PCL Nanoparticles (200nm) | Doxorubicin | PBS, pH 7.4 | ~14 (at 48h) | [16] |
| PEGylated Nanoparticles | 5-FU | PBS, pH 7.4 | Slower than bare NPs |[17] |
Table 4: Cellular Uptake and Cytotoxicity
| Cell Line | Nanoparticle System | Assay | Key Finding | Reference |
|---|---|---|---|---|
| J774A.1 | PFBT Nanoparticles | Flow Cytometry | Significant uptake within 1 hour | [2] |
| MCF-7 | Targeted Liposomes | Fluorescence Microscopy | Enhanced cellular binding vs. non-targeted | [4] |
| 2008/C13*5.25 | Fluorescein-Cisplatin | Clonogenic Assay | IC50 ratio similar to free drug | [18] |
| MDA-MB-231 | Antibody-QD NAs | MTT Assay | >85% viability at 10 nM for 6h |[9] |
Visualizations: Diagrams of Workflows and Relationships
Caption: Workflow for development of a targeted drug delivery system.
Caption: Workflow for in vitro evaluation of targeted nanoparticles.
Caption: Functional relationships of the this compound linker.
References
- 1. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescein-PEG6-Amine | BroadPharm [broadpharm.com]
- 7. Fluorescent Nanoprobes Dedicated to in Vivo Imaging: From Preclinical Validations to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Advanced Targeted Drug Delivery of Fluoresceine Isothiocyanate by FOL-PEG-g-PEI-GAL conjugate as the Novel Nanoparticles | International Pharmacy Acta [journals.sbmu.ac.ir]
- 12. Preparation, Characterization, and Pharmacokinetic Study of a Novel Long-Acting Targeted Paclitaxel Liposome with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Labeling Oligonucleotides with Fluorescein-PEG3-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are utilized in a wide array of applications, including quantitative real-time PCR (qPCR), fluorescence in situ hybridization (FISH), flow cytometry, and DNA sequencing. This document provides detailed application notes and protocols for the labeling of oligonucleotides with Fluorescein-PEG3-NH-Boc, a high-quality fluorescent dye coupled to a polyethylene (B3416737) glycol (PEG) linker.
The fluorescein (B123965) moiety offers a well-characterized excitation and emission spectrum (excitation maximum ~494 nm, emission maximum ~517 nm), making it compatible with common fluorescence detection instrumentation.[] The PEG3 linker provides a flexible spacer arm that reduces steric hindrance between the dye and the oligonucleotide, potentially improving hybridization efficiency and enzymatic accessibility. Furthermore, the hydrophilic nature of the PEG linker can enhance the aqueous solubility of the labeled oligonucleotide.[2]
The labeling strategy involves the use of an amine-modified oligonucleotide and the N-hydroxysuccinimide (NHS) ester form of the dye. The Boc (tert-butyloxycarbonyl) protecting group on the amine of the this compound reagent must first be removed to expose the primary amine, which is then typically activated to an NHS ester for reaction with an amine-modified oligonucleotide. Alternatively, and more commonly, the commercially available reagent is the pre-activated NHS ester of Boc-protected Fluorescein-PEG3-Amine. In this case, the Boc group is removed from the labeled oligonucleotide during the final deprotection and cleavage step of solid-phase synthesis. This document will focus on the post-synthetic conjugation of an amine-modified oligonucleotide with the NHS ester of fluorescein.
Key Applications and Expected Performance
Fluorescein-labeled oligonucleotides are versatile reagents with numerous applications. The expected performance characteristics are summarized below.
| Application | Key Performance Metric | Typical Expected Results |
| Quantitative Real-Time PCR (qPCR) | Signal-to-Noise Ratio | High; clear distinction between baseline and amplification fluorescence. |
| Amplification Efficiency | 90-110%[3] | |
| Fluorescence In Situ Hybridization (FISH) | Signal Intensity | Bright, localized signal for target visualization.[4] |
| Specificity | High, with minimal off-target binding. | |
| Flow Cytometry | Staining Intensity | Sufficient for clear population discrimination. |
| DNA Sequencing & Fragment Analysis | Peak Resolution | Sharp, well-defined peaks for accurate base calling.[5] |
Experimental Protocols
Protocol 1: Post-Synthetic Labeling of an Amine-Modified Oligonucleotide with Fluorescein-PEG3-NHS Ester
This protocol describes the covalent attachment of a fluorescein-PEG3-NHS ester to an oligonucleotide containing a primary amine modification (e.g., at the 5' or 3' terminus).
Materials:
-
Amine-modified oligonucleotide, HPLC-purified (e.g., 0.2 µmol)
-
Fluorescein-PEG3-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 9.0
-
Nuclease-free water
-
Desalting column (e.g., Glen Gel-Pak™ or equivalent)[6]
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide (e.g., the product from a 0.2 µmole synthesis) in 500 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).[6] It is crucial to ensure the oligonucleotide is free from any amine-containing buffers (like Tris) from previous purification steps.[6]
-
NHS Ester Solution Preparation: Immediately before use, dissolve 5-10 molar equivalents of Fluorescein-PEG3-NHS Ester in 25 µL of anhydrous DMF or DMSO.[6] For example, for a 0.2 µmol oligonucleotide synthesis, this would be 1-2 µmol of the NHS ester. NHS esters are moisture-sensitive, so handle the solid reagent and the solution with care to avoid hydrolysis.[6]
-
Conjugation Reaction: Add the NHS ester solution to the oligonucleotide solution. Vortex the mixture gently and incubate at room temperature for at least 2 hours.[6] The reaction can also be left overnight. To protect the fluorescein dye from photobleaching, it is advisable to cover the reaction tube with aluminum foil.
-
Purification of the Labeled Oligonucleotide:
-
Initial Desalting: To remove excess, unreacted NHS ester and salts, pass the reaction mixture through a desalting column according to the manufacturer's instructions.[6]
-
RP-HPLC Purification: For high-purity labeled oligonucleotides, purification by RP-HPLC is recommended. This will separate the desired fluorescently labeled oligonucleotide from any remaining unlabeled oligonucleotide.
-
Troubleshooting the Labeling Reaction:
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Hydrolysis of the NHS ester. | Prepare the NHS ester solution immediately before use. Ensure DMF/DMSO is anhydrous.[6] |
| Presence of competing primary amines in the reaction buffer (e.g., Tris). | Ensure the oligonucleotide is dissolved in an amine-free buffer like sodium bicarbonate.[6] | |
| Suboptimal pH of the reaction buffer. | The reaction is most efficient at a pH of 8.5-9.0 to ensure the amino group is deprotonated.[7] | |
| Poor quality of the amine-modified oligonucleotide. | Use freshly synthesized and purified oligonucleotide. | |
| Multiple Peaks in HPLC | Incomplete reaction or side reactions. | Optimize the molar excess of the NHS ester and reaction time. Ensure proper storage of the NHS ester. |
| No Fluorescent Product | Degradation of the fluorophore. | Protect the reaction from light. Store the labeled oligo in the dark at -20°C. |
Application Example: Real-Time PCR using a Fluorescein-Labeled Probe
Fluorescein is commonly used as a reporter dye in hydrolysis probes (e.g., TaqMan® probes) for real-time PCR. The probe is also labeled with a quencher dye. During the PCR reaction, the probe hybridizes to its target sequence. As the DNA polymerase extends the primer, its 5' to 3' exonuclease activity cleaves the probe, separating the fluorescein reporter from the quencher. This results in an increase in fluorescence that is proportional to the amount of amplified product.[]
Experimental Workflow for Real-Time PCR
Caption: Workflow for a quantitative real-time PCR experiment.
Signaling Pathway of a Hydrolysis Probe in Real-Time PCR
Caption: Signaling mechanism of a hydrolysis probe in qPCR.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from experiments using fluorescein-labeled oligonucleotides. Note that specific results may vary depending on the experimental conditions, oligonucleotide sequence, and instrumentation.
| Parameter | Value | Application Context | Reference |
| Labeling Efficiency (FAM-NHS Ester) | ~85-99% | Post-synthetic conjugation to an amine-modified oligonucleotide. | [8] |
| Purification Yield (Post-HPLC) | >95% purity | Purification of the labeled oligonucleotide. | [9] |
| Real-Time PCR Efficiency | 90-110% | Standard range for a well-optimized qPCR assay. | [3] |
| Limit of Detection (LOD) in qPCR | 1-10 copies | Dependent on assay design and optimization. | [10] |
| FISH Signal-to-Background Ratio | >3 | For clear visualization of the target in cells. |
Conclusion
Labeling oligonucleotides with this compound provides a robust and versatile method for generating high-quality fluorescent probes. The protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this technology in their work. The inclusion of a PEG linker is anticipated to enhance the performance of the labeled oligonucleotides in various applications by improving solubility and reducing steric hindrance. Careful execution of the labeling and purification protocols is critical for obtaining reliable and reproducible results in downstream applications such as real-time PCR and FISH.
References
- 2. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. glenresearch.com [glenresearch.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. glenresearch.com [glenresearch.com]
- 9. End-Labeling Oligonucleotides with Chemical Tags After Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorogenic oligonucleotide cleavage probes with a branched linker improve RNA detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Fluorescein-PEG3-NH-Boc Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with fluorescent probes is a cornerstone of modern biological research and drug development. Fluorescein (B123965), a widely used fluorophore, allows for the sensitive detection and quantification of proteins in various applications, including fluorescence microscopy, flow cytometry, and receptor-binding assays. The incorporation of a polyethylene (B3416737) glycol (PEG) linker, such as in Fluorescein-PEG3-NH-Boc, can enhance the solubility and reduce the immunogenicity of the labeled protein. The terminal tert-butyloxycarbonyl (Boc) protecting group on the amine provides a stable handle for conjugation strategies.
Proper purification of the labeled protein is a critical step to remove unreacted dye, partially labeled species, and other impurities that can interfere with downstream applications and lead to inaccurate results. This document provides detailed application notes and protocols for the purification of proteins labeled with this compound, focusing on a multi-step chromatographic approach.
Experimental Workflow Overview
The purification strategy for a this compound labeled protein typically involves a series of steps to ensure the final product is of high purity. The general workflow is outlined below.
Caption: General workflow for the purification of this compound labeled proteins.
Key Purification Steps and Protocols
Boc Group Deprotection
The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group. Its removal is a necessary first step to expose the primary amine for further reactions or to achieve the final desired structure of the labeled protein.
Protocol: Boc Deprotection of Labeled Protein
-
Reaction Setup:
-
Dissolve the lyophilized Boc-protected, fluorescein-labeled protein in a minimal amount of a compatible organic solvent (e.g., a small percentage of DMSO or DMF) if necessary for solubility, and then dilute with an aqueous buffer.
-
Prepare a solution of trifluoroacetic acid (TFA) in a suitable solvent. A common deprotection solution is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger to prevent side reactions.
-
-
Deprotection Reaction:
-
Add the TFA deprotection solution to the protein solution. The final concentration of TFA should be sufficient to cleave the Boc group, typically ranging from 20% to 50% (v/v). The exact concentration and reaction time should be optimized for the specific protein to avoid denaturation.
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by HPLC if possible.
-
-
Neutralization and Removal of TFA:
-
After the reaction is complete, neutralize the solution by adding a base such as ammonium (B1175870) hydroxide (B78521) or by buffer exchange.
-
Remove the TFA and other small molecules by buffer exchange using a desalting column or through dialysis.
-
Removal of Unreacted Fluorescent Dye
A crucial step in the purification process is the removal of unconjugated Fluorescein-PEG3-NH2. Failure to remove free dye will lead to high background fluorescence and inaccurate determination of the degree of labeling.
Protocol: Dye Removal using a Desalting Column
-
Column Equilibration:
-
Equilibrate a desalting spin column (e.g., Zeba™ Spin Desalting Columns) with a suitable buffer, such as Phosphate-Buffered Saline (PBS), pH 7.4.
-
Centrifuge the column to remove the storage buffer.
-
-
Sample Loading:
-
Apply the deprotected and neutralized protein labeling reaction mixture to the top of the resin bed.
-
-
Elution:
-
Centrifuge the column according to the manufacturer's instructions to collect the purified, labeled protein. The larger labeled protein will pass through the column, while the smaller, unreacted dye molecules will be retained in the resin.
-
-
Assessment:
-
Measure the absorbance of the eluate at 280 nm (for protein) and 494 nm (for fluorescein) to confirm the presence of the labeled protein and the removal of the majority of the free dye.
-
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. This technique is effective in separating the labeled protein from aggregates and any remaining small molecule impurities.
Protocol: SEC for Labeled Protein Purification
-
System Preparation:
-
Equilibrate a size-exclusion chromatography column (e.g., Superdex™ 75 or Superdex™ 200) with an appropriate mobile phase, such as PBS (pH 7.4) or another buffer compatible with the protein's stability. The mobile phase should be filtered and degassed.
-
-
Sample Injection:
-
Inject the desalted and labeled protein sample onto the column. The injection volume should typically be between 1% and 5% of the total column volume to ensure optimal resolution.
-
-
Chromatography Run:
-
Run the chromatography at a constant flow rate recommended for the column.
-
Monitor the elution profile using a UV detector at 280 nm and a fluorescence detector with excitation at ~494 nm and emission at ~521 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak that shows both protein and fluorescein absorbance/fluorescence.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE and fluorescence imaging to confirm the purity and integrity of the labeled protein.
-
Table 1: Representative Quantitative Data for SEC Purification
| Parameter | Value |
| Column | Superdex™ 75 10/300 GL |
| Mobile Phase | 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2 |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 100 µL |
| Sample Concentration | 1 mg/mL |
| Elution Volume (Labeled Protein) | 12.5 mL |
| Elution Volume (Free Dye) | 18.2 mL |
| Protein Recovery | > 90% |
| Purity (by SDS-PAGE) | > 95% |
Ion-Exchange Chromatography (IEX)
IEX separates proteins based on their net surface charge. Labeling with a fluorescent dye can alter the charge of a protein, and this property can be exploited for further purification.[1]
Protocol: IEX for Labeled Protein Purification
-
Column Selection and Equilibration:
-
Determine the isoelectric point (pI) of the unlabeled protein.
-
If the labeling reaction is expected to decrease the pI (e.g., by modifying lysine (B10760008) residues), an anion-exchange column (e.g., Q-sepharose) may be suitable. If the pI is expected to increase, a cation-exchange column (e.g., SP-sepharose) would be appropriate.
-
Equilibrate the chosen column with a low-salt starting buffer at a pH that ensures the protein binds to the resin.
-
-
Sample Loading:
-
Load the SEC-purified, labeled protein sample onto the IEX column.
-
-
Washing:
-
Wash the column with the starting buffer to remove any unbound contaminants.
-
-
Elution:
-
Elute the bound protein using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl) in the elution buffer.
-
Monitor the eluate at 280 nm and with a fluorescence detector.
-
-
Fraction Collection and Analysis:
-
Collect fractions across the elution peak and analyze by SDS-PAGE and fluorescence imaging to identify the purest fractions.
-
Table 2: Representative Elution Conditions for IEX Purification
| Parameter | Anion-Exchange (Q-sepharose) | Cation-Exchange (SP-sepharose) |
| Binding Buffer | 20 mM Tris-HCl, pH 8.0 | 20 mM MES, pH 6.0 |
| Elution Buffer | 20 mM Tris-HCl, 1 M NaCl, pH 8.0 | 20 mM MES, 1 M NaCl, pH 6.0 |
| Gradient | 0-50% Elution Buffer over 20 column volumes | 0-50% Elution Buffer over 20 column volumes |
| Expected Elution (NaCl) | 200-400 mM | 150-350 mM |
Hydrophobic Interaction Chromatography (HIC) (Optional)
HIC separates proteins based on their surface hydrophobicity. The addition of a PEG linker and a fluorescein dye can alter the hydrophobicity of a protein, making HIC a useful polishing step.
Protocol: HIC for Labeled Protein Purification
-
Column Selection and Equilibration:
-
Choose a HIC column with an appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose).
-
Equilibrate the column with a high-salt binding buffer (e.g., 1-2 M ammonium sulfate (B86663) in a suitable buffer).
-
-
Sample Loading:
-
Adjust the salt concentration of the IEX-purified sample to match the binding buffer and load it onto the HIC column.
-
-
Washing:
-
Wash the column with the binding buffer.
-
-
Elution:
-
Elute the protein with a decreasing salt gradient (e.g., from 1-2 M to 0 M ammonium sulfate).
-
-
Fraction Collection and Analysis:
-
Collect and analyze fractions as described for the other chromatography steps.
-
Table 3: Representative Elution Conditions for HIC Purification
| Parameter | Value |
| Column | Phenyl Sepharose High Performance |
| Binding Buffer | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Elution Buffer | 50 mM Sodium Phosphate, pH 7.0 |
| Gradient | 100-0% Binding Buffer over 20 column volumes |
| Expected Elution | In the later part of the gradient, as PEGylation can increase hydrophobicity |
Application Example: Fluorescein-Labeled Neuropeptide Y (NPY) for Receptor Studies
Fluorescently labeled peptides and proteins are valuable tools for studying ligand-receptor interactions and cellular signaling pathways. For instance, a fluorescein-labeled Neuropeptide Y (NPY) analog can be used to visualize and quantify the binding to its G-protein coupled receptors (GPCRs), such as the Y1 receptor.
Neuropeptide Y (NPY) Y1 Receptor Signaling Pathway
The NPY Y1 receptor is a Gi/o-coupled receptor. Upon binding of NPY, the receptor activates downstream signaling cascades that lead to various cellular responses, including the inhibition of adenylyl cyclase and the modulation of intracellular calcium levels.
Caption: Simplified signaling pathway of the Neuropeptide Y (NPY) Y1 receptor.
Conclusion
The successful purification of this compound labeled proteins is essential for their effective use in research and development. The protocols outlined in this document provide a comprehensive guide for a multi-step purification strategy involving Boc deprotection followed by a series of chromatographic separations. The choice of specific chromatography techniques and their order may need to be optimized depending on the physicochemical properties of the target protein. By following these guidelines, researchers can obtain highly pure and functional fluorescently labeled proteins for a wide range of applications.
References
Experimental Applications of Fluorescein-PEG3-NH-Boc in Immunology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-PEG3-NH-Boc is a versatile molecule that combines the bright fluorescence of fluorescein (B123965) with a flexible polyethylene (B3416737) glycol (PEG) spacer and a protected primary amine. This structure makes it a valuable tool in immunology research and drug development for applications requiring fluorescent labeling, enhanced solubility, and controlled conjugation. The PEG linker increases the hydrodynamic radius of the conjugated molecule, which can improve in vivo circulation times and reduce immunogenicity. The Boc (tert-butyloxycarbonyl) protecting group allows for a two-step conjugation strategy, enabling precise control over the labeling process.
These application notes provide an overview of the experimental uses of this compound in immunology, with a focus on cell tracking, and targeted delivery applications. Detailed protocols for the deprotection of the Boc group and subsequent conjugation to primary amines on cells and proteins are provided below.
Key Applications in Immunology
-
In Vivo and In Vitro Cell Tracking: Labeled immune cells, such as lymphocytes, can be tracked to study their migration patterns, proliferation, and interactions with other cells in response to various stimuli.[1][2][3] The stable fluorescence of fluorescein allows for long-term visualization.
-
Targeted Drug and Nanoparticle Delivery: The deprotected amine can be conjugated to targeting moieties or incorporated into larger drug delivery systems like nanoparticles.[4][5][6][7][8] The PEG component helps to shield these systems from the mononuclear phagocyte system, prolonging their circulation.
-
Flow Cytometry and Fluorescence Microscopy: Labeled cells and biomolecules can be readily detected and quantified using standard fluorescence-based analytical techniques.[1][9]
Data Presentation
Quantitative data for labeling efficiency and cell viability will depend on the specific cell type and experimental conditions. The following table provides representative data from lymphocyte labeling experiments using amine-reactive fluorescent dyes, which can be used as a benchmark for optimizing protocols with this compound.
| Parameter | Typical Value | Method of Analysis | Reference |
| Labeling Efficiency | > 95% | Flow Cytometry | [10][11] |
| Cell Viability | > 90% | Trypan Blue Exclusion or Propidium Iodide Staining | [12] |
| Mean Fluorescence Intensity (MFI) | 10^3 - 10^5 | Flow Cytometry | [10] |
| In Vivo Cell Recovery (24h) | 10 - 30% | Flow Cytometry of lymphoid organs | [3] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the reactive primary amine (Fluorescein-PEG3-NH2).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[13]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[14]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).[14]
-
The resulting deprotected product (Fluorescein-PEG3-NH2) can be used directly as a TFA salt or neutralized.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.[14]
Diagram: Boc Deprotection Workflow
Caption: Workflow for the deprotection of the Boc group from this compound.
Protocol 2: Labeling of Lymphocytes for In Vivo Tracking
This protocol is adapted from established methods for labeling lymphocytes with amine-reactive dyes.[1][12] It requires the deprotected Fluorescein-PEG3-NH2 from Protocol 1. For optimal labeling, the amine of the deprotected molecule needs to be activated to an NHS ester.
Materials:
-
Deprotected Fluorescein-PEG3-NH2
-
N,N'-Disuccinimidyl carbonate (DSC) or N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC)
-
Anhydrous DMSO or DMF
-
Isolated lymphocytes (e.g., from spleen or lymph nodes)
-
Phosphate-buffered saline (PBS), sterile
-
Fetal Bovine Serum (FBS)
-
Cell culture medium (e.g., RPMI-1640)
Procedure:
Part A: Activation of Fluorescein-PEG3-NH2 to Fluorescein-PEG3-NHS Ester
-
Dissolve the deprotected Fluorescein-PEG3-NH2 in anhydrous DMSO or DMF.
-
To activate the amine to an NHS ester, react it with an excess of DSC or a combination of NHS and EDC. This reaction should be performed in an anhydrous environment.
-
Monitor the formation of the NHS ester by LC-MS.
-
The resulting Fluorescein-PEG3-NHS ester solution can be used directly for cell labeling.
Part B: Lymphocyte Labeling
-
Wash isolated lymphocytes twice with sterile PBS.
-
Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in PBS.
-
Prepare a working solution of the Fluorescein-PEG3-NHS ester in PBS. The optimal concentration needs to be determined empirically but a starting point is a 5-20 fold molar excess relative to the estimated number of surface amines.
-
Add the dye solution to the cell suspension and mix gently.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
To quench the reaction, add 5 volumes of cold complete culture medium containing at least 10% FBS.[10] The primary amines in the serum proteins will react with the excess NHS ester.
-
Incubate on ice for 5 minutes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with complete culture medium.
-
Resuspend the labeled cells in an appropriate buffer or medium for in vivo injection or in vitro analysis.
Diagram: Lymphocyte Labeling Workflow
Caption: Workflow for activating Fluorescein-PEG3-NH2 and labeling lymphocytes.
Protocol 3: Conjugation to Proteins (e.g., Antibodies)
This protocol outlines the labeling of proteins with the activated Fluorescein-PEG3-NHS ester.
Materials:
-
Activated Fluorescein-PEG3-NHS ester
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Calculate the required amount of Fluorescein-PEG3-NHS ester to achieve the desired dye-to-protein ratio (typically a 5-20 fold molar excess of the dye).
-
Add the calculated amount of the NHS ester solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for another 30 minutes at room temperature.
-
Purify the labeled protein from the excess, unreacted dye using size-exclusion chromatography or dialysis.
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the fluorescein (at ~494 nm).
Diagram: Protein Conjugation Signaling Pathway
Caption: Reaction scheme for the conjugation of Fluorescein-PEG3-NHS ester to a protein.
Conclusion
This compound is a highly adaptable reagent for fluorescently labeling biomolecules in immunological research. The provided protocols offer a starting point for its application in cell tracking and targeted delivery. Researchers should optimize the reaction conditions, including dye concentration and incubation times, for their specific cell type or protein of interest to achieve the desired labeling efficiency and maintain biological function.
References
- 1. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tracing Tolerance and Immunity In Vivo by CFSE-Labeling of Administered Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. dovepress.com [dovepress.com]
- 9. Cell labeling approaches for fluorescence-based in vivo flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative determination of fluorescence labeling implemented in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct fluorescent labeling of cells with fluorescein or rhodamine isothiocyanate. II. Potential application to studies of lymphocyte migration and maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Fluorescein-PEG3-NH-Boc as a Fluorescent Tracer in Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-PEG3-NH-Boc is a versatile fluorescent tracer ideal for characterizing the microenvironment and release kinetics of hydrogels. This molecule incorporates the widely used fluorescein (B123965) fluorophore, known for its bright green fluorescence and biocompatibility, linked to a three-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG linker enhances solubility and minimizes steric hindrance. The terminal amine group, protected by a tert-butyloxycarbonyl (Boc) group, allows for covalent conjugation to the hydrogel matrix after a straightforward deprotection step. This covalent attachment prevents simple leaching of the dye, ensuring that the fluorescence signal accurately represents the hydrogel's properties or the release of a conjugated payload.
These application notes provide detailed protocols for the deprotection of this compound, its conjugation to a hydrogel matrix, and subsequent analysis of tracer diffusion and release kinetics using fluorescence-based techniques.
Key Properties
| Property | Value | Reference |
| Chemical Name | tert-butyl N-[2-[2-[2-[2-[(3,6-dihydroxy-3-oxospiro[2-benzofuran-1,9-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | [1](2) |
| CAS Number | 1807534-77-5 | [1](2) |
| Molecular Formula | C34H39N3O10S | [3](3) |
| Molecular Weight | 681.8 g/mol | [3](3) |
| Excitation Maximum | 494 nm | [3](3) |
| Emission Maximum | 517 nm | [3](3) |
| Solubility | DMF, Acetone, Methanol | [3](3) |
Quantitative Data: Diffusion Coefficients of Fluorescent Tracers in Hydrogels
The following tables summarize diffusion coefficients for fluorescein and fluorescein-conjugated molecules in various hydrogel systems, providing a reference for expected tracer mobility.
Table 1: Diffusion Coefficients of Fluorescein in Poly(ethylene glycol) (PEG) Hydrogels
| Hydrogel System | Solute | Diffusion Coefficient (D) (μm²/s) | Reference |
| Multi-arm PEG | Fluorescein (monomer) | 489 | [4](4) |
| Multi-arm PEG | Fluorescein (dimer in free solution) | 278 | [4](4) |
| 4% (w/v) PEG-MAL | Fluorescein | Slower than in alginate or collagen | [5](5) |
Table 2: Diffusion Coefficients of Fluorescein-Conjugated Molecules in Hydrogels
| Hydrogel System | Solute | Diffusion Coefficient (D) (μm²/s) | Reference |
| Multi-arm PEG | 4 kDa FITC-dextran | < 142 | [4](4) |
| Multi-arm PEG | 20 kDa FITC-dextran | < 85 | [4](4) |
| 2% Alginate | Fluorescein-labeled α-chymotrypsin | ~100 | [5](5) |
| 6% Collagen | Fluorescein-labeled α-chymotrypsin | ~120 | [5](5) |
| Degradable PEG | Fluorescently labeled BSA (66 kDa) | 2.43 x 10⁻⁷ cm²/s | [6](6) |
| Degradable PEG | Fluorescently labeled IgG (150 kDa) | 1.72 x 10⁻⁷ cm²/s | [6](6) |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine (Fluorescein-PEG3-NH2), which is then ready for conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of 50% TFA in DCM to the flask. A typical ratio is a 1:1 volume of the TFA solution to the DCM solution containing the PEG linker.
-
If the substrate is sensitive to cationic side reactions, add TIS as a scavenger (typically 5% of the total volume).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting crude Fluorescein-PEG3-NH2 can be purified by an appropriate method such as column chromatography or precipitation if necessary. For many applications, the crude product can be used directly in the next conjugation step after thorough drying.
Caption: Boc deprotection workflow.
Protocol 2: Covalent Conjugation of Fluorescein-PEG3-NH2 to a Carboxyl-Containing Hydrogel
This protocol details the conjugation of the deprotected fluorescent tracer to a hydrogel precursor containing carboxylic acid groups using carbodiimide (B86325) chemistry.
Materials:
-
Fluorescein-PEG3-NH2 (from Protocol 1)
-
Hydrogel precursor with carboxylic acid groups (e.g., hyaluronic acid, poly(acrylic acid))
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation buffer (e.g., MES buffer, pH 4.5-6.0)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Dialysis tubing or centrifugal filter units for purification
Procedure:
-
Dissolve the carboxyl-containing hydrogel precursor in the activation buffer.
-
Add EDC and NHS to the solution to activate the carboxylic acid groups. A molar excess of EDC and NHS over the carboxylic acid groups is typically used (e.g., 2-5 fold excess).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Dissolve the Fluorescein-PEG3-NH2 in the reaction buffer.
-
Add the solution of deprotected tracer to the activated hydrogel precursor solution.
-
Adjust the pH of the reaction mixture to 7.4-8.0 to facilitate the reaction with the primary amine.
-
Allow the conjugation reaction to proceed for at least 2 hours at room temperature or overnight at 4°C, protected from light.
-
After the reaction, the fluorescently labeled hydrogel precursor can be cross-linked into a hydrogel using the appropriate method (e.g., photopolymerization, thermal gelation).
-
Purify the resulting fluorescent hydrogel by dialysis against a suitable buffer (e.g., PBS) or using centrifugal filter units to remove unreacted tracer and coupling reagents.
Caption: Hydrogel conjugation workflow.
Protocol 3: Measurement of Tracer Diffusion using Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a powerful technique to measure the diffusion coefficient of fluorescent molecules within a hydrogel.
Materials:
-
Fluorescently labeled hydrogel (from Protocol 2)
-
Confocal laser scanning microscope (CLSM) with a high-power laser for bleaching
-
Glass-bottom dishes or slides
-
Image analysis software (e.g., ImageJ with FRAP plugins)
Procedure:
-
Place a sample of the fluorescently labeled hydrogel in a glass-bottom dish.
-
Identify a region of interest (ROI) within the hydrogel for analysis using the CLSM.
-
Acquire a series of pre-bleach images of the ROI at low laser power to establish the initial fluorescence intensity.
-
Use a high-power laser pulse to photobleach the fluorophores within the defined ROI.
-
Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence as unbleached molecules diffuse into the bleached area.
-
Analyze the fluorescence recovery data using appropriate software. The recovery curve is fitted to a diffusion model to calculate the diffusion coefficient (D) and the mobile fraction of the tracer.
Protocol 4: In Vitro Release Kinetics Study
This protocol describes how to measure the release of a fluorescently labeled molecule from the hydrogel over time. This is particularly relevant for drug delivery studies where the tracer mimics the release of a therapeutic agent.
Materials:
-
Hydrogel loaded with a non-covalently entrapped fluorescent tracer or a fluorescently labeled model drug
-
Release buffer (e.g., PBS, pH 7.4)
-
Multi-well plate
-
Plate reader with fluorescence detection capabilities
-
Incubator or water bath at physiological temperature (37°C)
Procedure:
-
Prepare hydrogel samples of a defined volume or weight and place each in a well of a multi-well plate.
-
Add a specific volume of release buffer to each well, ensuring the hydrogel is fully submerged.
-
Incubate the plate at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), carefully collect the entire volume of the release buffer from each well and replace it with fresh buffer.
-
Measure the fluorescence intensity of the collected buffer samples using a plate reader at the excitation and emission wavelengths of fluorescein (494 nm/517 nm).
-
Create a standard curve of the fluorescent tracer in the release buffer to convert fluorescence intensity readings to concentration.
-
Calculate the cumulative amount of tracer released at each time point and plot it as a percentage of the total tracer initially loaded into the hydrogel. This will generate the release profile.[7](7)
Visualization of Experimental Logic
Caption: Experimental logic flow.
References
- 1. Photoactive hydrogels for pre-concentration, labelling, and controlled release of proteins - Analyst (RSC Publishing) DOI:10.1039/D3AN00811H [pubs.rsc.org]
- 2. Fluorescein-PEG3-(N-Boc)-Amine | CAS:1807534-77-5 | AxisPharm [axispharm.com]
- 3. Fluorescein-PEG3-(N-Boc)-Amine, 1807534-77-5 | BroadPharm [broadpharm.com]
- 4. hydrogeldesign.org [hydrogeldesign.org]
- 5. A rapid method for determining protein diffusion through hydrogels for regenerative medicine applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting Drug Release From Degradable Hydrogels Using Fluorescence Correlation Spectroscopy and Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low labeling efficiency with Fluorescein-PEG3-NH-Boc
Welcome to the technical support center for Fluorescein-PEG3-NH-Boc. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal labeling efficiency in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the labeling workflow.
Q1: My overall labeling efficiency is low. What are the most common causes?
Low labeling efficiency is a frequent issue that can stem from several stages of the process. The primary areas to investigate are the Boc deprotection step, the labeling reaction conditions, and the integrity of your target molecule. A systematic approach, starting with the initial deprotection step, is the best way to identify the problem.
Q2: How can I be sure the Boc protecting group was successfully removed?
The Boc (tert-butyloxycarbonyl) group must be removed to expose the primary amine for conjugation. Incomplete deprotection is a critical point of failure.
-
Cause: The deprotection reaction, typically using an acid like Trifluoroacetic Acid (TFA), may have been incomplete due to insufficient reaction time, low-quality reagents, or the presence of moisture.
-
Solution: Ensure you are using fresh, anhydrous TFA and an appropriate solvent like dichloromethane (B109758) (DCM). Allow the reaction to proceed for 1-2 hours at room temperature. After deprotection, it is crucial to completely remove the TFA, as residual acid will neutralize the amine and prevent the subsequent labeling reaction. This can be achieved by co-evaporation with a solvent like toluene (B28343) or DCM under reduced pressure.
-
Verification (Advanced): While difficult without specialized equipment, successful deprotection can be confirmed by techniques like ¹H NMR (disappearance of the tert-butyl signal around 1.4-1.5 ppm) or mass spectrometry (observing the expected mass shift). A simpler functional test is to proceed with the labeling reaction under optimized conditions. If labeling is still low, other factors are likely at play.
Q3: My labeling reaction is not working. What aspects of the reaction conditions should I check?
The reaction between the deprotected amine-PEG-fluorescein and your target molecule (commonly via an activated ester like an NHS ester) is highly sensitive to reaction conditions.[1]
-
Incorrect pH: This is the most common reason for failure. The nucleophilic attack by the primary amine on the NHS ester is strongly pH-dependent.[2][3]
-
Too low (pH < 7.2): The primary amine will be protonated (-NH3+), rendering it non-nucleophilic and significantly reducing the reaction rate.[1][4]
-
Too high (pH > 8.5-9.0): The NHS ester becomes highly susceptible to hydrolysis, where it reacts with water instead of your target molecule. This competing reaction reduces the amount of active labeling reagent available.[1][4]
-
Solution: The optimal pH range for NHS ester coupling is typically 8.3-8.5.[2][3] Use a fresh, amine-free buffer such as 0.1 M sodium bicarbonate or 0.1 M sodium phosphate.[2][4] Verify the buffer's pH with a calibrated meter immediately before use.
-
-
Incompatible Buffer: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions because they will compete with your target molecule for the dye, drastically reducing efficiency.[1]
-
Low Reactant Concentration: The labeling reaction is concentration-dependent. If your protein concentration is too low (e.g., < 2 mg/mL), the competing hydrolysis reaction is more likely to occur.[1][5]
-
Reagent Quality: Ensure the labeling reagent is properly stored and handled. Dissolve the amine-reactive dye in anhydrous DMSO or DMF immediately before use.[6] Note that DMF can degrade to dimethylamine, which will react with the NHS ester; use high-quality, amine-free DMF.[2][3]
Q4: My labeled protein precipitated out of solution. Why did this happen and how can I fix it?
Protein precipitation or aggregation during or after labeling is often a sign of over-labeling.
-
Cause: Fluorescein (B123965) is a relatively hydrophobic molecule. Attaching too many dye molecules to a protein can alter its surface properties, leading to aggregation and precipitation.[7] This is especially true if the labeling occurs on residues within critical folding domains.
-
Solution: Reduce the molar excess of the dye in the labeling reaction. Instead of a 10-20 fold excess, try a 5-10 fold excess. Alternatively, you can perform the reaction at a lower temperature (4°C) for a longer duration (e.g., overnight) to slow down the reaction rate and potentially gain more control.[1][6]
Q5: The fluorescence of my final product is weak, even though my protein concentration is high. What's wrong?
Weak fluorescence can be counterintuitive and may not always mean low labeling.
-
Cause 1: Low Degree of Labeling (DOL): The most straightforward cause is that not enough dye molecules are attached to your target. This points back to the issues described in Q1-Q3.
-
Cause 2: Self-Quenching: If the Degree of Labeling is too high (e.g., > 6-10), the fluorescein molecules can be close enough to each other to cause self-quenching, where the fluorescence emission is dampened.[7][8][9]
-
Solution: First, calculate the Degree of Labeling (see Protocol 3 below). If the DOL is low, you need to troubleshoot the deprotection and labeling reactions. If the DOL is very high, you must reduce the molar ratio of dye to protein in your labeling reaction to achieve an optimal DOL, which for antibodies is typically between 2 and 10.[8][10]
Data & Reaction Parameters
Table 1: Recommended Reaction Conditions for NHS Ester Labeling
| Parameter | Recommended Range | Notes |
| pH | 8.3 - 8.5 | Critical for balancing amine reactivity and NHS ester hydrolysis.[2][3] |
| Buffer | 0.1 M Sodium Bicarbonate or Phosphate | Must be free of primary amines (e.g., Tris, Glycine).[1][11] |
| Temperature | Room Temp (20-25°C) or 4°C | Room temperature is faster; 4°C slows hydrolysis and may help with sensitive proteins.[1] |
| Reaction Time | 1 - 4 hours (Room Temp) or Overnight (4°C) | Longer times may be needed at lower temperatures or concentrations.[1][2] |
| Protein Conc. | > 2 mg/mL | Higher concentrations favor the labeling reaction over hydrolysis.[1][5] |
| Dye Molar Excess | 5x - 20x | Start with a 10x-15x molar excess over the target molecule and optimize.[6][11] |
Table 2: Influence of pH on NHS Ester Stability
This table illustrates the rapid decrease in NHS ester stability (increased rate of hydrolysis) as the pH becomes more alkaline.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | Room Temp | ~3.5 hours |
| 8.5 | Room Temp | ~3 hours |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temp | ~2 hours |
| Data compiled from multiple sources indicating general trends. Actual half-life can vary.[4] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the reactive primary amine.
-
Preparation: Dissolve the this compound reagent in anhydrous dichloromethane (DCM) to a concentration of 10 mg/mL in a glass vial.
-
Acid Addition: Add an equal volume of fresh Trifluoroacetic acid (TFA) to the solution (a 1:1 v/v ratio of DCM:TFA).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC if possible, watching for the consumption of the starting material.
-
TFA Removal (Critical Step): Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Co-evaporation: To ensure all residual TFA is removed, add 10 mL of toluene or DCM to the residue and evaporate again. Repeat this step two more times. The resulting amine-TFA salt is a viscous oil.
-
Storage/Use: The deprotected product can be used immediately or stored under an inert gas (argon or nitrogen) at -20°C. For best results, use it on the same day.
Protocol 2: General Protein Labeling Protocol
This protocol outlines the conjugation of the deprotected amine-dye to a protein containing an amine-reactive group (e.g., an antibody).
-
Protein Preparation: Prepare your protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL.[6] If the protein is in a buffer like Tris, it must be exchanged into the correct reaction buffer via dialysis or a desalting column.[11]
-
Dye Preparation: Immediately before use, dissolve the deprotected Fluorescein-PEG3-amine (from Protocol 1) in a small amount of anhydrous DMSO to create a 10 mg/mL stock solution.[6]
-
Calculate Reagent Volume: Determine the volume of dye solution needed to achieve the desired molar excess (e.g., 10-fold molar excess).
-
Labeling Reaction: While gently stirring the protein solution, slowly add the calculated volume of the dye solution.[6]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]
-
Purification: Remove unreacted, free dye from the labeled protein conjugate. This is essential for accurate characterization.[9][10] The most common method is size-exclusion chromatography (e.g., a desalting column). Dialysis is another alternative.[2]
Protocol 3: Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
-
Measure Absorbance: After purification, measure the absorbance of the labeled protein solution in a 1cm cuvette at 280 nm (A₂₈₀) and at the absorbance maximum for fluorescein, ~494 nm (A₄₉₄). Dilute the sample if absorbance readings are above 2.0.[10][12]
-
Calculation: Use the following equations to determine the DOL.
-
Molar concentration of the Protein: Protein Conc. (M) = [A₂₈₀ - (A₄₉₄ × CF)] / ε_protein
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A₄₉₄: Absorbance of the conjugate at 494 nm.
-
CF (Correction Factor): The ratio of fluorescein absorbance at 280 nm to its absorbance at 494 nm. For Fluorescein (FITC), this is approximately 0.30 .[12]
-
ε_protein: Molar extinction coefficient of your protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
Degree of Labeling (DOL): DOL = A₄₉₄ / (ε_dye × Protein Conc. (M))
-
ε_dye: Molar extinction coefficient of fluorescein at ~494 nm, which is approximately 68,000 M⁻¹cm⁻¹ .[12]
-
-
Visualized Workflows and Logic
Caption: A standard experimental workflow for Boc deprotection and labeling.
Caption: A logical troubleshooting tree for low labeling efficiency issues.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Reducing Photobleaching of Fluorescein Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of fluorescein (B123965) conjugates during fluorescence microscopy experiments.
Troubleshooting Guide
This guide addresses common issues related to the rapid fading of fluorescein signals and provides step-by-step solutions to mitigate the problem.
Problem: My fluorescein signal is fading very quickly during image acquisition.
This rapid loss of signal is most likely due to photobleaching, the irreversible photochemical destruction of the fluorescein molecule upon exposure to excitation light.[1][2] Here’s how to troubleshoot this issue:
| Possible Cause | Solution |
| Excessive Excitation Light Intensity | Reduce the laser power or illumination intensity to the minimum level required for a clear image.[1] Use neutral density (ND) filters to attenuate the excitation light without changing its color.[1] |
| Prolonged Exposure Time | Decrease the camera exposure time to the shortest duration that provides an adequate signal-to-noise ratio.[1] |
| Suboptimal Imaging Protocol | - Use transmitted light to locate the region of interest before switching to fluorescence imaging.[1]- Acquire images only when necessary; avoid continuous exposure.[1]- For time-lapse experiments, increase the interval between image acquisitions.[1] |
| Absence of Antifade Reagent | Incorporate an antifade reagent into your mounting medium. You can use a commercially available formulation or prepare a homemade solution.[1] |
| Inherent Photolability of Fluorescein | If photobleaching persists despite optimization, consider using a more photostable fluorophore, such as an Alexa Fluor dye.[3] |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen to fluorescein?
A1: Photobleaching is the permanent loss of fluorescence from a fluorophore, such as fluorescein, due to light-induced chemical damage.[4] When a fluorescein molecule is excited by light, it can transition to a highly reactive triplet state.[5][6] In this state, it can interact with molecular oxygen to generate reactive oxygen species (ROS), which then chemically and irreversibly damage the fluorophore, rendering it non-fluorescent.[1][5]
Q2: How can I tell if the signal loss I'm seeing is due to photobleaching?
A2: You can suspect photobleaching if you observe a progressive decrease in your fluorescent signal specifically in the area being illuminated by the excitation light.[1] The signal in adjacent, unexposed areas of the sample will remain bright.[1] To confirm this, you can generate a photobleaching curve by continuously imaging a single area and plotting the fluorescence intensity over time.[1]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[7] They work primarily by scavenging for reactive oxygen species (ROS), which are a major cause of photobleaching.[5] Some common antifade agents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[5]
Q4: Are there any downsides to using antifade reagents?
A4: While highly effective, some antifade reagents can have drawbacks. For instance, p-phenylenediamine (PPD) can be toxic and may reduce the initial fluorescence intensity of some dyes.[8][9] It is also important to ensure the pH of the mounting medium is optimized (typically around 8.5-9.0) for the best performance of the antifade reagent and the fluorophore.[5][8]
Q5: Can I make my own antifade mounting medium?
A5: Yes, homemade antifade mounting media can be a cost-effective option. Recipes for n-propyl gallate (NPG) and p-phenylenediamine (PPD) based media are provided in the "Experimental Protocols" section of this guide.
Quantitative Data Summary
The following tables summarize the effectiveness of various antifade reagents in reducing the photobleaching of fluorescein.
Table 1: Comparison of Half-Life Times for Fluorescein in Different Mounting Media
| Mounting Medium | Half-Life (seconds) |
| 90% Glycerol (B35011) in PBS (pH 8.5) | 9[10] |
| Vectashield | 96[10] |
This data illustrates a significant increase in the photostability of fluorescein when using a commercial antifade mounting medium compared to a standard glycerol/PBS solution.
Table 2: Relative Effectiveness of Common Antifade Reagents
| Antifade Reagent | Relative Effectiveness | Notes |
| p-phenylenediamine (PPD) | Very High[5] | Can reduce initial fluorescence intensity.[9] The pH of the medium is critical for its effectiveness.[5] |
| n-propyl gallate (NPG) | High[11][12] | A widely used and effective antifade agent. |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Moderate[5] | Generally less effective than PPD.[5] |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol is adapted from publicly available recipes.[11][12][13]
Materials:
-
n-propyl gallate (Sigma P3130 or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate Buffered Saline (PBS)
-
Distilled water
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note: n-propyl gallate does not dissolve well in aqueous solutions.
-
In a clean container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.
-
While rapidly stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.
-
Store the final solution in small aliquots at -20°C, protected from light.
Protocol 2: Preparation of p-Phenylenediamine (PPD) Antifade Mounting Medium
This protocol is based on commonly used laboratory recipes.[14][15] Caution: PPD is toxic and should be handled with appropriate personal protective equipment in a well-ventilated area.
Materials:
-
p-phenylenediamine (PPD)
-
1M Tris buffer, pH 9.0
-
Glycerol
-
Distilled water
Procedure:
-
In a 15 ml centrifuge tube, dissolve 20 mg of p-phenylenediamine in 1 ml of 1M Tris-HCl, pH 9.0 and 2 ml of distilled water. Vortex until fully dissolved.
-
Add 7 ml of glycerol to the solution and vortex thoroughly to mix.
-
Wrap the tube in aluminum foil to protect it from light and store at -20°C.
-
Warm the solution to room temperature before use. The solution should be discarded if it turns dark brown.
Visualizations
Caption: The Jablonski diagram illustrating the photobleaching process of a fluorophore.
Caption: An experimental workflow for minimizing photobleaching during fluorescence microscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photobleaching - Wikipedia [en.wikipedia.org]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
- 6. unige.ch [unige.ch]
- 7. vectorlabs.com [vectorlabs.com]
- 8. 3dbiology.com [3dbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 15. med.upenn.edu [med.upenn.edu]
minimizing non-specific binding of Fluorescein-PEG3-NH-Boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of Fluorescein-PEG3-NH-Boc during their experiments.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to high background and non-specific binding of this compound.
Q1: What are the primary causes of non-specific binding with this compound?
A1: The non-specific binding of this compound is primarily driven by two main factors:
-
Hydrophobic Interactions: The fluorescein (B123965) moiety is inherently hydrophobic, which can lead to its non-specific adsorption to hydrophobic surfaces on cells, proteins, and experimental plasticware.[1][2][3]
-
Electrostatic Interactions: Although the molecule is neutral, localized charge distributions can lead to electrostatic interactions with charged surfaces.
The short PEG3 linker is designed to increase hydrophilicity and create a hydration layer that can help reduce, but not always eliminate, these non-specific interactions.[4][5][]
Q2: I am observing high background fluorescence in my imaging experiment. What are the likely causes and how can I troubleshoot this?
A2: High background fluorescence is a common issue that can obscure your specific signal. Here is a step-by-step troubleshooting guide:
-
Optimize Probe Concentration: Using too high a concentration of the fluorescent probe is a frequent cause of high background. It is crucial to perform a concentration titration to find the optimal balance between specific signal and background noise.[7]
-
Improve Washing Steps: Inadequate washing can leave unbound or loosely bound probe in the sample. Increase the number and duration of wash steps to more effectively remove non-specifically bound molecules.[8] The inclusion of a mild non-ionic detergent, such as Tween 20, in the wash buffer can also be beneficial.[9]
-
Implement a Blocking Step: Pre-incubating your sample with a blocking agent can saturate non-specific binding sites, thereby reducing the opportunity for the fluorescent probe to bind non-specifically.[10]
-
Check for Autofluorescence: Some cells and tissues naturally fluoresce (autofluorescence), which can be mistaken for a signal from your probe.[11] Include an unstained control sample in your experiment to assess the level of autofluorescence.
Q3: What type of blocking agent is most effective for reducing non-specific binding of a small molecule like this compound?
A3: The choice of blocking agent can be critical. While there is no single "best" blocker for all applications, here are some commonly used and effective options:
-
Bovine Serum Albumin (BSA): A widely used protein-based blocker that is effective at reducing non-specific binding to a variety of surfaces.[9]
-
Casein or Non-Fat Dry Milk: These are also effective protein-based blockers, particularly for membrane-based assays. Casein, due to its content of smaller proteins, can be very effective at penetrating and blocking small pores.[12]
-
Normal Serum: Using serum from the same species as your secondary antibody (if applicable) can be very effective but is generally more relevant for immunofluorescence applications.
-
Commercially Available Protein-Free Blockers: These are synthetic blocking agents that can be advantageous in systems where protein-based blockers might interfere with the assay.[13][14]
It is recommended to test a few different blocking agents to determine the most effective one for your specific experimental setup.[13]
Q4: How does the Boc protecting group on the amine affect non-specific binding?
A4: The tert-butyloxycarbonyl (Boc) group is a protecting group for the primary amine. Its presence renders the amine non-reactive and uncharged. The Boc group itself is relatively hydrophobic, which may contribute to the overall hydrophobic character of the molecule.
Deprotection of the Boc group, which typically occurs under acidic conditions (e.g., with trifluoroacetic acid) or with heat, will expose the primary amine.[15][16][17] This will change the physicochemical properties of the molecule, introducing a positive charge at physiological pH. This change in charge will alter its non-specific binding profile, potentially reducing hydrophobic interactions but increasing electrostatic interactions with negatively charged surfaces.
Q5: Can the PEG linker length influence the degree of non-specific binding?
A5: Yes, the length of the polyethylene (B3416737) glycol (PEG) linker can significantly impact non-specific binding. Longer PEG chains are generally more effective at creating a larger hydration shell around the fluorophore, which provides a greater shielding effect from non-specific interactions.[4][18] While the PEG3 linker in your molecule offers some benefit, longer PEG chains (e.g., PEG8, PEG12) might provide a more substantial reduction in non-specific binding.[19]
Data Presentation
The following tables summarize the expected impact of various experimental parameters on the non-specific binding of this compound.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, generally effective.[9] | Can sometimes cross-react with certain antibodies. |
| Casein/Non-Fat Dry Milk | 1-5% (w/v) | Inexpensive and very effective, especially for membranes due to small protein components.[12] | May contain endogenous biotin (B1667282) and phosphoproteins that can interfere with specific assays. |
| Normal Serum | 1-10% (v/v) | Highly effective for blocking in immunofluorescence. | Can be expensive; must be from a non-cross-reactive species. |
| Protein-Free Blockers | Varies by manufacturer | No interference from proteins, good lot-to-lot consistency.[13] | Can be more expensive than protein-based blockers. |
Table 2: Effect of Buffer Components on Non-Specific Binding
| Buffer Component | Typical Concentration | Mechanism of Action | Expected Outcome |
| pH Adjustment | pH 6.0-8.0 | Alters the surface charge of the sample and the probe.[9] | Optimization can minimize electrostatic interactions. |
| Increased Salt (e.g., NaCl) | 150-500 mM | Shields electrostatic interactions. | Reduces non-specific binding due to charge. |
| Non-ionic Detergent (e.g., Tween 20) | 0.05-0.1% (v/v) | Disrupts hydrophobic interactions.[9] | Reduces non-specific binding due to hydrophobicity. |
Experimental Protocols
Protocol 1: General Procedure for Reducing Non-Specific Binding in Cell-Based Fluorescence Microscopy
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips appropriate for microscopy. Allow cells to adhere and grow to the desired confluency.
-
Washing: Gently wash the cells 2-3 times with an appropriate buffer (e.g., Phosphate Buffered Saline - PBS).
-
Blocking (Optional but Recommended):
-
Prepare a blocking buffer (e.g., 2% BSA in PBS).
-
Incubate the cells with the blocking buffer for 30-60 minutes at room temperature.
-
-
Probe Incubation:
-
Dilute the this compound to the desired final concentration in a suitable buffer. It is recommended to use the blocking buffer for dilution.
-
Remove the blocking buffer from the cells.
-
Add the diluted probe to the cells and incubate for the desired time and temperature, protected from light.
-
-
Washing:
-
Remove the probe solution.
-
Wash the cells 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween 20), with each wash lasting 5 minutes.
-
-
Imaging: Mount the coverslips or image the dish using a fluorescence microscope with appropriate filter sets for fluorescein (Excitation/Emission: ~494/521 nm).
Protocol 2: Quantitative Assessment of Non-Specific Binding
This protocol allows for the quantitative comparison of different blocking conditions.
-
Prepare Surfaces: Use a multi-well plate (e.g., 96-well black, clear-bottom plate suitable for fluorescence).
-
Blocking:
-
To different wells, add different blocking buffers (e.g., PBS only, 2% BSA in PBS, 1% Casein in PBS, a commercial protein-free blocker).
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash all wells 3 times with PBS.
-
Probe Incubation:
-
Add a constant, pre-determined concentration of this compound to all wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Wash: Wash all wells 5 times with PBS containing 0.05% Tween 20.
-
Quantification: Read the fluorescence intensity of each well using a plate reader (Excitation/Emission: ~494/521 nm). Lower fluorescence intensity corresponds to less non-specific binding and more effective blocking.
Visualizations
Caption: Key drivers of non-specific binding for this compound.
Caption: Troubleshooting workflow for high background fluorescence.
References
- 1. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 2. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 3. The Non-Specific Binding of Fluorescent-Labeled MiRNAs on Cell Surface by Hydrophobic Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. How do I reduce high background in my FISH assay? [ogt.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 11. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Comparison of blocking reagents for antibody microarray-based immunoassays on glass and paper membrane substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amine Protection / Deprotection [fishersci.co.uk]
- 18. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 19. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
Technical Support Center: Optimizing Fluorescein-PEG3-Amine Conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for the conjugation of fluorescein-PEG derivatives with primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating a Fluorescein-PEG-NHS ester to a primary amine?
The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is between 8.3 and 8.5.[1][2][3] At this pH, the primary amine is sufficiently deprotonated and nucleophilic to react efficiently with the NHS ester. At lower pH values, the amine group is protonated (-NH3+), rendering it non-reactive.[1][2][4] Conversely, at higher pH values, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and reduces the overall yield.[1][4][5][6]
Q2: Which buffers are recommended for this conjugation reaction?
Amine-free buffers are essential to prevent the buffer components from competing with the target molecule for reaction with the NHS ester.[3][7] Recommended buffers include:
-
50 mM Sodium borate (B1201080) buffer[7]
Q3: Are there any buffers I should avoid?
Yes, you should avoid buffers containing primary amines, such as Tris (Tris-HCl), as they will react with the NHS ester and reduce the conjugation efficiency.[1][3][7] While some protocols mention that Tris can be used in certain situations due to the lower reactivity of its primary amine, it is generally not recommended for optimal performance.[1][2] Glycine also contains a primary amine and should be avoided in the reaction buffer but can be used to quench the reaction.[6]
Q4: My Fluorescein-PEG3-NH-Boc is not soluble in the aqueous reaction buffer. What should I do?
Many NHS esters, especially those with hydrophobic dyes like fluorescein (B123965), have limited solubility in aqueous solutions.[1][6] To overcome this, you can first dissolve the Fluorescein-PEG3-NHS ester in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous solution of your amine-containing molecule.[1][2][6] It is crucial to use high-quality, anhydrous solvents, as any moisture can lead to premature hydrolysis of the NHS ester.[7][8] Also, ensure the DMF is amine-free.[1][2] The final concentration of the organic solvent in the reaction mixture should be kept low (typically 0.5% to 10%) to avoid denaturation of proteins or other biomolecules.[6]
Q5: What does the "NH-Boc" in "this compound" signify?
The "NH-Boc" indicates that the terminal amine group of the Fluorescein-PEG3 linker is protected by a tert-butyloxycarbonyl (Boc) group.[9][10] This protecting group must be removed before the amine can be conjugated to another molecule, such as one activated with an NHS ester. The Boc group can be removed under mild acidic conditions.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conjugation Yield | Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 8.3-8.5. | Verify the pH of your reaction buffer. Adjust to pH 8.3-8.5 using appropriate acids or bases.[1][2][3] |
| Hydrolyzed NHS Ester: The Fluorescein-PEG3-NHS ester has been hydrolyzed due to moisture or prolonged exposure to aqueous buffer. | Use fresh, anhydrous DMSO or DMF to dissolve the NHS ester immediately before use.[8][11] Avoid preparing stock solutions in aqueous buffers for long-term storage.[7] | |
| Buffer Contains Primary Amines: The buffer (e.g., Tris, glycine) is competing with the target molecule for the NHS ester. | Use an amine-free buffer such as sodium bicarbonate, phosphate, or borate.[3][7] | |
| Insufficient Molar Ratio of Dye: The concentration of the Fluorescein-PEG3-NHS ester is too low relative to the target molecule. | Increase the molar excess of the NHS ester to the target molecule. A starting point of 10-20 fold molar excess is often recommended.[7][11] | |
| Protein/Biomolecule Precipitation | High Concentration of Organic Solvent: The final concentration of DMSO or DMF is too high, causing the biomolecule to denature and precipitate. | Keep the final concentration of the organic solvent in the reaction mixture as low as possible (ideally under 10%).[6] |
| High Degree of Labeling: Over-labeling of the biomolecule can alter its physicochemical properties and lead to aggregation. | Decrease the molar ratio of the NHS ester to the biomolecule.[11] Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[11] | |
| Low Fluorescence Signal of Conjugate | Low Degree of Labeling (DOL): Not enough fluorescein molecules are attached to the target. | Optimize the labeling reaction by increasing the molar ratio of the dye, ensuring the correct pH, and using fresh reagents.[11] |
| Self-Quenching: A very high degree of labeling can lead to fluorescence quenching between adjacent dye molecules. | Aim for a lower degree of labeling by reducing the molar excess of the NHS ester.[12] | |
| Photobleaching: The fluorescein dye has been exposed to excessive light. | Protect the reaction mixture and the final conjugate from light. |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on the pH of the buffer. The following table summarizes the effect of pH on the half-life of NHS esters, illustrating the importance of maintaining optimal pH for efficient conjugation.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[5][6] |
| 8.0 | Room Temperature | ~3.5 hours[13] |
| 8.5 | Room Temperature | ~3 hours[13] |
| 8.6 | 4 | 10 minutes[5][6] |
| 9.0 | Room Temperature | ~2 hours[13] |
Note: Half-life values are approximate and can vary depending on the specific NHS ester and buffer conditions.
The rate of the desired amidation reaction also increases with pH. The key is to find a balance where the amidation reaction is favored over the competing hydrolysis reaction.
| pH | Amidation Half-life (t₁/₂) with amino-PEG | Amide Yield |
| 8.0 | 80 min | 80-85% |
| 8.5 | 20 min | 80-85% |
| 9.0 | 10 min | 80-85% |
Data from a study on porphyrin-NHS esters with an amino-PEG reagent, demonstrating the acceleration of the amidation reaction with increasing pH.[13]
Experimental Protocols
Protocol: General Procedure for Conjugating Fluorescein-PEG3-NHS Ester to a Protein
This protocol provides a general guideline. Optimal conditions, such as the molar ratio of dye to protein, may need to be determined empirically for each specific application.
1. Materials:
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). Protein concentration should be at least 2 mg/mL.[11]
-
Fluorescein-PEG3-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., gel filtration/desalting column)
2. Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the chosen amine-free conjugation buffer at a concentration of 2-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, allow the vial of Fluorescein-PEG3-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[7] Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[11]
-
Calculate the Molar Ratio: Determine the desired molar excess of the NHS ester to the protein. A starting point of a 10-20 fold molar excess is recommended.
-
Perform the Conjugation: While gently stirring or vortexing the protein solution, slowly add the calculated volume of the dissolved Fluorescein-PEG3-NHS ester.[11]
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[11] Alternatively, the reaction can be carried out overnight at 4°C.[1][3]
-
Quench the Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.
-
Purify the Conjugate: Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration or desalting column equilibrated with a suitable storage buffer (e.g., PBS).[1][3]
-
Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~494 nm (for fluorescein). Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.[11]
Visualizations
Caption: Experimental workflow for Fluorescein-PEG-NHS ester conjugation.
Caption: Competing reactions in NHS ester conjugation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Fluorescein-PEG3-(N-Boc)-Amine, 1807534-77-5 | BroadPharm [broadpharm.com]
- 10. N-Boc-PEG3-bromide, 1076199-21-7 | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Post-Labeling Purification of Fluorescein-PEG3-NH-Boc
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted Fluorescein-PEG3-NH-Boc following protein labeling experiments.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during the purification process after labeling proteins with this compound.
Q1: I see a significant amount of free dye in my final product after purification. What could be the issue?
A1: Incomplete removal of unreacted dye is a common problem that can lead to high background signals and inaccurate quantification.[1] Several factors could be contributing to this issue:
-
Inadequate Purification Method: The chosen purification method may not be optimal for the scale of your reaction or the specific properties of your labeled protein.
-
Column Saturation: In methods like spin columns or size exclusion chromatography, using too much initial sample for the column volume can lead to overloading and inefficient separation.[1]
-
Insufficient Dialysis: For dialysis, the duration may be too short, the buffer volume too small, or the frequency of buffer changes inadequate to establish a sufficient concentration gradient for effective dye removal.[2]
-
Suboptimal HPLC Conditions: In reverse-phase HPLC, the gradient elution profile may not be optimized to resolve the labeled protein from the free dye.
Troubleshooting Workflow: Incomplete Dye Removal
Caption: Troubleshooting steps for incomplete dye removal.
Q2: My protein recovery is very low after the purification step. How can I improve the yield?
A2: Low protein recovery is a frequent challenge that can impact downstream applications. The cause often depends on the purification method and the nature of the protein itself.
-
Protein Precipitation: The addition of the hydrophobic fluorescein (B123965) dye can sometimes cause proteins to aggregate and precipitate.[1][3]
-
Nonspecific Adsorption: Proteins can adhere to the surfaces of purification columns or dialysis membranes, leading to sample loss.
-
Inappropriate MWCO: When using dialysis or ultrafiltration, a molecular weight cut-off (MWCO) that is too large for the protein of interest can result in the loss of the protein into the dialysate. It is generally recommended to choose a MWCO that is 1/3 to 1/2 the molecular weight of the protein to be retained.[4]
-
Harsh HPLC Conditions: The organic solvents and acidic modifiers used in reverse-phase HPLC can sometimes denature proteins, leading to precipitation and poor recovery.
Troubleshooting Workflow: Low Protein Recovery
Caption: Troubleshooting low protein recovery after purification.
Q3: My protein has aggregated after labeling with this compound. What can I do?
A3: Protein aggregation after labeling can be caused by the increased hydrophobicity from the fluorescein dye or by the labeling conditions themselves.[1][3]
-
Optimize Labeling Ratio: A high degree of labeling can significantly alter the surface properties of the protein, leading to aggregation. Reducing the molar ratio of dye to protein in the labeling reaction can mitigate this.[3]
-
Buffer Composition: The pH and ionic strength of the buffer can influence protein stability. Ensure the buffer is at a pH where the protein is stable and consider including stabilizing additives.
-
Use of Solubilizing Agents: For proteins prone to aggregation, the inclusion of non-ionic detergents or other solubilizing agents in the purification buffers may be beneficial.
-
Switch to a More Hydrophilic Dye: If aggregation persists, consider using a more water-soluble (e.g., sulfonated) fluorescent dye for labeling.[1]
Comparison of Purification Methods
The choice of purification method depends on factors such as the scale of the experiment, the required purity, the properties of the protein, and available equipment. The following table summarizes the key quantitative parameters for common purification techniques.
| Feature | Spin Columns (e.g., Zeba™) | Dialysis | Size Exclusion Chromatography (SEC) | Reverse-Phase HPLC (RP-HPLC) |
| Principle | Size exclusion | Diffusion across a semi-permeable membrane | Separation by hydrodynamic volume | Separation by hydrophobicity |
| Typical Protein Recovery | >90% | >90% | >95%[5] | Variable, can be lower for hydrophobic proteins |
| Dye Removal Efficiency | Good to Excellent | Excellent (with sufficient buffer changes) | Excellent | Excellent |
| Time Required | < 15 minutes[5] | 4 hours to overnight | 30 minutes to a few hours | 30-60 minutes per sample |
| Sample Volume | µL to mL scale | mL to L scale | µL to mL scale | µL to mL scale |
| Pros | Fast, easy to use | High capacity, gentle on proteins | High resolution, can separate aggregates | High resolution, excellent for purity assessment |
| Cons | Can be costly for large numbers of samples | Time-consuming, potential for sample dilution | Requires specialized equipment (FPLC/HPLC) | Can denature sensitive proteins, requires expertise |
Experimental Protocols
Below are detailed methodologies for the key purification techniques.
Protocol 1: Purification using Spin Desalting Columns
This method is ideal for rapid cleanup of small to medium sample volumes.
Workflow: Spin Column Purification
Caption: Workflow for spin column purification.
Methodology:
-
Column Preparation: Invert the spin column sharply several times to resuspend the resin. Remove the bottom closure and place the column in a collection tube.
-
Equilibration: Centrifuge the column to remove the storage buffer. Add an appropriate equilibration buffer (e.g., PBS) to the column and centrifuge again. Discard the flow-through. Repeat this step if necessary.
-
Sample Loading: Place the equilibrated column in a new collection tube. Slowly apply the labeling reaction mixture to the center of the resin bed.
-
Elution: Centrifuge the column according to the manufacturer's instructions. The purified, labeled protein will be in the collection tube, while the unreacted dye remains in the resin.
Protocol 2: Purification using Dialysis
Dialysis is a gentle method suitable for larger sample volumes and for buffer exchange.
Methodology:
-
Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of your protein (typically 1/3 to 1/2 the MW of the protein).[4] Prepare the membrane according to the manufacturer's instructions.
-
Sample Loading: Load the labeling reaction mixture into the dialysis bag or cassette and seal it securely.
-
Dialysis: Immerse the sealed bag/cassette in a large volume of dialysis buffer (200-500 times the sample volume) at 4°C with gentle stirring.[6]
-
Buffer Exchange: Change the dialysis buffer every 2-4 hours for a total of 3-4 buffer changes to ensure complete removal of the unreacted dye.[7]
-
Sample Recovery: After the final buffer change, remove the dialysis bag/cassette and carefully recover the purified, labeled protein.
Protocol 3: Purification using Size Exclusion Chromatography (SEC)
SEC provides high-resolution separation of the labeled protein from the free dye and can also separate aggregates.
Methodology:
-
System and Column Equilibration: Equilibrate the SEC column and the chromatography system (e.g., FPLC or HPLC) with an appropriate buffer (e.g., PBS) until a stable baseline is achieved.
-
Sample Injection: Inject the labeling reaction mixture onto the column. The injection volume should typically be between 0.5% and 4% of the total column volume for preparative separations.[5]
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The labeled protein, being larger, will elute before the smaller, unreacted dye molecules.
-
Analysis: Analyze the collected fractions (e.g., by measuring absorbance at 280 nm for protein and at the excitation maximum of the dye) to identify the fractions containing the purified, labeled protein.
Protocol 4: Purification using Reverse-Phase HPLC (RP-HPLC)
RP-HPLC offers high-resolution purification based on hydrophobicity and is particularly useful for achieving high purity.
Methodology:
-
Column and System Preparation: Use a C4 or C18 reverse-phase column suitable for protein separations. Equilibrate the column and HPLC system with the initial mobile phase conditions (typically a low percentage of organic solvent like acetonitrile (B52724) in water with an ion-pairing agent like 0.1% trifluoroacetic acid).[8]
-
Sample Preparation: Acidify the sample with the ion-pairing agent to ensure proper interaction with the column.
-
Injection and Elution: Inject the sample onto the column. Elute the sample using a gradient of increasing organic solvent concentration. A typical gradient for protein separation might be from 5% to 95% acetonitrile over 30-60 minutes.[9]
-
Fraction Collection: Collect fractions corresponding to the peaks detected by the UV detector. The unreacted dye will typically elute at a different retention time than the labeled protein.
-
Analysis and Solvent Removal: Analyze the fractions to identify the purified product. The organic solvent is typically removed by lyophilization or buffer exchange.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of fluorescence labeling implemented in cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence labeling methods influence the aggregation process of α-syn in vitro differently - Nanoscale (RSC Publishing) DOI:10.1039/D2NR05487F [pubs.rsc.org]
- 4. cobetter.com [cobetter.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. agilent.com [agilent.com]
improving signal-to-noise ratio in fluorescein imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their fluorescein (B123965) imaging experiments.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during fluorescein imaging.
Problem: Weak or No Fluorescence Signal
A faint or absent signal can prevent the detection and analysis of your target. Follow these steps to diagnose and resolve the issue.
Q: I am observing a very weak or no signal from my fluorescein-labeled sample. What are the potential causes and how can I fix this?
A: A low fluorescence signal can stem from several factors, ranging from the experimental setup to the sample preparation itself. Here is a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for low or no fluorescence signal.
Detailed Troubleshooting Steps:
| Potential Cause | Recommendation |
| Incorrect Microscope Settings | Verify that the correct filter set for fluorescein (e.g., FITC) is in place.[1][2] Ensure the excitation light source is turned on, and the light path is properly aligned. Optimize camera settings, such as exposure time and gain, to enhance signal detection.[3] |
| Suboptimal Staining | The concentration of the fluorescent dye or antibody may be too low.[4][5] Perform a titration to find the optimal concentration.[6][7][8] Ensure incubation times and temperatures are appropriate for your specific protocol.[9][10] |
| Sample Issues | Confirm that the target protein is expressed in your cell or tissue type.[5] For intracellular targets, ensure that the fixation and permeabilization steps were sufficient to allow antibody access.[4] |
| Photobleaching | If the signal is initially bright but fades quickly, photobleaching is likely the cause.[4] Use an antifade mounting medium to protect your sample.[11][12] Minimize the sample's exposure to high-intensity excitation light.[13][14] |
Problem: High Background Noise
Excessive background fluorescence can obscure the specific signal from your target, leading to a poor signal-to-noise ratio.
Q: My images have high background fluorescence, which makes it difficult to see my target. What can I do to reduce it?
A: High background can originate from several sources, including the sample itself (autofluorescence) and non-specific binding of fluorescent reagents.
Key Factors Contributing to Signal-to-Noise Ratio
Caption: Factors influencing the signal-to-noise ratio in fluorescence imaging.
Troubleshooting High Background:
| Potential Cause | Recommendation |
| Autofluorescence | This is the natural fluorescence from the biological sample itself.[15] Include an unstained control to assess the level of autofluorescence.[11] If possible, perfuse tissues with PBS before fixation to remove red blood cells, a common source of autofluorescence.[16][17] Consider using fluorophores with emission in the far-red spectrum to avoid the typical blue-green autofluorescence.[16][18] |
| Non-specific Antibody Binding | The concentration of the primary or secondary antibody may be too high.[5][19][20] Insufficient blocking can lead to antibodies binding to non-target sites.[11][20][21] Increase the blocking time or try a different blocking agent.[22] Ensure washing steps are thorough to remove unbound antibodies.[19][21] |
| Reagent & Media Fluorescence | Some cell culture media (e.g., those containing phenol (B47542) red or fetal bovine serum) can be fluorescent.[15] For live-cell imaging, use an imaging medium designed to reduce background fluorescence.[15] |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and how can I minimize it?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence.[23] This is a common issue in fluorescence microscopy, especially with prolonged imaging.[13][14]
Strategies to Minimize Photobleaching:
-
Use Antifade Reagents: Incorporate an antifade reagent into your mounting medium.[11][12]
-
Reduce Excitation Light: Use the lowest possible light intensity and exposure time that still provides a good signal.[13] Neutral density filters can also be used to reduce light intensity.[12]
-
Choose Photostable Dyes: When possible, select fluorophores that are known for their high photostability.[12][24]
-
Minimize Oxygen: Photobleaching is often mediated by reactive oxygen species. Using oxygen scavengers in the imaging buffer can help.[12]
-
Optimize Imaging Protocol: Locate the region of interest using transmitted light before switching to fluorescence to minimize exposure.[14]
Q2: What are the optimal filter sets for fluorescein (FITC) imaging?
A2: Using the correct filter set is crucial for maximizing signal collection while minimizing background. For fluorescein isothiocyanate (FITC), a standard filter set will have the following approximate specifications:
| Filter Component | Wavelength Range (nm) | Purpose |
| Excitation Filter | 467 - 498 | Selects the optimal wavelengths to excite fluorescein.[25][26] |
| Dichroic Mirror | Cut-on at ~506 | Reflects excitation light towards the sample and transmits emitted light to the detector.[25][26] |
| Emission Filter | 513 - 556 | Collects the emitted fluorescence from fluorescein while blocking scattered excitation light.[25][26] |
Note: Specific wavelength ranges may vary slightly between manufacturers.[27][28][29]
Q3: How do I determine the optimal concentration for my fluorescently labeled antibody?
A3: Using too much antibody can lead to high background, while using too little can result in a weak signal.[10] An antibody titration is necessary to find the optimal concentration that maximizes the signal-to-noise ratio.[6][7][8]
Principle of Fluorescence
Caption: Simplified Jablonski diagram illustrating the principle of fluorescence and photobleaching.
Experimental Protocols
Protocol 1: Antibody Titration for Optimal Concentration
This protocol describes how to perform a serial dilution to determine the optimal concentration of a primary antibody for immunofluorescence.
Materials:
-
Fixed and permeabilized cells or tissue sections
-
Primary antibody
-
Dilution buffer (e.g., PBS with 1% BSA)
-
Fluorescently labeled secondary antibody
-
Mounting medium (preferably with antifade)
-
96-well plate or multiple chamber slides
Procedure:
-
Prepare a dilution series of the primary antibody. A good starting point is a series of 1:2 dilutions from a high concentration (e.g., 10 µg/mL) to a low concentration (e.g., 0.1 µg/mL). Prepare at least 6 dilutions.
-
Incubate samples with each antibody dilution for the standard time and temperature of your protocol (e.g., 1 hour at room temperature or overnight at 4°C).[9]
-
Include controls:
-
Positive Control: A sample known to express the target protein.
-
Negative Control (No Primary): A sample incubated with only the secondary antibody to assess non-specific binding of the secondary.
-
Isotype Control: A sample incubated with a non-specific antibody of the same isotype as the primary to assess background staining.
-
-
Wash the samples three times with wash buffer (e.g., PBS) to remove unbound primary antibody.[21]
-
Incubate with secondary antibody at its predetermined optimal concentration.
-
Wash the samples three times with wash buffer to remove unbound secondary antibody.
-
Mount the samples with mounting medium.
-
Image all samples using the exact same microscope and acquisition settings (e.g., laser power, exposure time, gain).
-
Analyze the images to determine the concentration that provides the brightest specific signal with the lowest background. This is your optimal dilution.[30]
Protocol 2: Live-Cell Imaging with Fluorescein
This protocol provides a general workflow for imaging live cells labeled with a fluorescein-based probe.
Materials:
-
Live cells cultured in an appropriate imaging dish (e.g., glass-bottom dish)
-
Fluorescein-based probe (e.g., Calcein-AM for viability)
-
Imaging medium (phenol red-free)
-
Environmental chamber for the microscope (to maintain 37°C and 5% CO₂)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 70-80%) in an imaging-compatible vessel.[9]
-
Labeling:
-
Remove the culture medium and wash the cells with warm PBS or imaging medium.
-
Dilute the fluorescein probe to the recommended concentration in imaging medium.
-
Incubate the cells with the labeling solution for the recommended time (e.g., 15-30 minutes at 37°C).
-
-
Washing: Remove the labeling solution and wash the cells 2-3 times with fresh, pre-warmed imaging medium to reduce background fluorescence.[1]
-
Imaging:
-
Place the dish in the pre-warmed environmental chamber on the microscope stage.
-
Allow the cells to acclimate for a few minutes.
-
Use the lowest possible excitation light intensity to minimize phototoxicity.[1][31]
-
Use the shortest possible exposure time that provides an adequate signal.
-
If conducting a time-lapse experiment, set the imaging frequency to the minimum required to capture the dynamics of interest.
-
When not acquiring images, ensure the excitation light is off.[32]
-
-
Post-Imaging: After the experiment, check cell health and morphology to assess any potential phototoxic effects.[31]
Quantitative Data Summary
Table 1: Photostability of Common Fluorophores
This table provides a qualitative comparison of the photostability of fluorescein with other common fluorophores. Higher photostability is desirable for long-term imaging.
| Fluorophore Class | Examples | Relative Photostability | Notes |
| Fluoresceins | FITC, Fluorescein | Low to Moderate | Prone to photobleaching, especially at high pH and in the presence of oxygen.[12][24] |
| Rhodamines | TRITC, Rhodamine B | Moderate to High | Generally more photostable than fluoresceins.[33] |
| Cyanines | Cy3, Cy5 | Moderate | Photostability can be enhanced with specific buffer formulations.[33] |
| Alexa Fluor Dyes | Alexa Fluor 488, Alexa Fluor 568 | High | Engineered for improved brightness and photostability. Alexa Fluor 568 has been shown to be more photostable than FITC.[12][24][34] |
| Fluorescent Proteins | GFP, mNeonGreen | Variable | Photostability can vary significantly between different fluorescent proteins.[35] |
This is a general guide. Photostability can be influenced by the local chemical environment and imaging conditions.[33]
Table 2: Recommended Fluorescein Concentrations for Standard Curve
For quantitative measurements, a standard curve using a known concentration of fluorescein can be used to calibrate the fluorescence intensity.
| Application | Concentration Range | Buffer |
| Plate Reader Calibration | 0 - 2500 nM | 0.05 M Borate Buffer (pH 8.5)[36] |
| Microscopy Calibration | 0 - 10 µM | 10 mM Tris (pH 8.0) |
| General Fluorometry | 2.5 pM - 10 µM | 100 mM Sodium Borate Buffer[37] |
Linearity should be confirmed for your specific instrument and settings.[36]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]
- 3. portlandpress.com [portlandpress.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. med.virginia.edu [med.virginia.edu]
- 7. welcome.cytekbio.com [welcome.cytekbio.com]
- 8. Antibody Titration | McGovern Medical School [med.uth.edu]
- 9. ibidi.com [ibidi.com]
- 10. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 13. biocompare.com [biocompare.com]
- 14. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 15. southernbiotech.com [southernbiotech.com]
- 16. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 17. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 18. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 19. sinobiological.com [sinobiological.com]
- 20. stjohnslabs.com [stjohnslabs.com]
- 21. hycultbiotech.com [hycultbiotech.com]
- 22. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 23. benchchem.com [benchchem.com]
- 24. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 25. edmundoptics.com [edmundoptics.com]
- 26. edmundoptics.eu [edmundoptics.eu]
- 27. FITC Filter Set for Fluorescence Spectroscopy [elliotscientific.com]
- 28. optolongfilter.com [optolongfilter.com]
- 29. knightoptical.com [knightoptical.com]
- 30. blog.cellsignal.com [blog.cellsignal.com]
- 31. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 32. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 33. benchchem.com [benchchem.com]
- 34. researchgate.net [researchgate.net]
- 35. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Fluorescein Performance Data | Technical Note 179 [denovix.com]
- 37. promega.com [promega.com]
Technical Support Center: Ensuring PEG Linker Stability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the cleavage of Polyethylene Glycol (PEG) linkers during your experiments, ensuring the integrity and efficacy of your PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PEG linker cleavage?
A1: PEG linker cleavage can be attributed to several factors, primarily the chemical nature of the linker and the experimental conditions it is subjected to. Key causes include:
-
Hydrolysis: Linkers containing ester, hydrazone, or certain maleimide-thiol adducts are susceptible to hydrolysis under acidic or alkaline pH conditions.[1][2][3]
-
Enzymatic Degradation: If the linker contains a peptide or ester bond, it can be cleaved by endogenous or contaminating proteases and esterases.[2][4][5]
-
Reductive Cleavage: Linkers with disulfide bonds are prone to cleavage in reducing environments, such as in the presence of intracellular glutathione.[2][6]
-
Oxidation: The presence of oxygen can lead to the formation of intermolecular disulfide bonds, which can reduce the yield of the desired PEGylated product.[1]
-
Thermal and Photodegradation: Elevated temperatures and exposure to light can accelerate the aging and degradation of PEG solutions over time.[7][8]
Q2: How can I choose the most stable PEG linker for my application?
A2: The selection of a stable PEG linker is critical and depends on the intended application and the environment the PEGylated molecule will be exposed to. For applications requiring high stability, consider the following:
-
Thioether Bonds: Formed from the reaction of maleimide (B117702) or vinylsulfone with a thiol group, these bonds are generally very stable.[1]
-
Amide Bonds: These are also highly stable and are formed from the reaction of an NHS ester with an amine.[9][10]
-
Urethane and Thiourea Linkages: These provide stable connections and are formed from isocyanate and isothiocyanate reactions with amines, respectively.[10]
For applications requiring controlled release, cleavable linkers are designed to break under specific physiological conditions (e.g., low pH in tumor microenvironments or the presence of specific enzymes).[2][6][11][12]
Q3: What are the optimal reaction conditions to prevent linker cleavage during PEGylation?
A3: Optimizing reaction conditions is crucial for preventing premature linker cleavage. Key parameters to control include:
-
pH: Maintain a pH that is optimal for the specific conjugation chemistry while minimizing hydrolysis of the linker. For amine-specific modifications with NHS esters, a pH of 7-9 is common, while for thiol-specific modifications with maleimides, a pH around 7 is often used to avoid side reactions.[1][9][13]
-
Temperature: Perform reactions at a controlled, and often reduced, temperature (e.g., 4-25°C) to minimize degradation and side reactions.[9][14]
-
Reaction Time: Keep the reaction time as short as necessary to achieve the desired level of PEGylation, as prolonged exposure to reaction conditions can increase the risk of cleavage.[1][15]
-
Exclusion of Oxygen: For thiol-specific PEGylation, degassing solutions and performing reactions under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation and the formation of unwanted disulfide-linked dimers.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving PEG linkers.
| Problem | Potential Cause | Recommended Solution |
| Low PEGylation Yield | Linker Hydrolysis: The PEGylation reagent may have degraded due to improper storage or handling. | Store PEG reagents according to the manufacturer's instructions, typically desiccated and at a low temperature. Prepare fresh solutions of the PEG reagent immediately before use. |
| Suboptimal Reaction pH: The pH of the reaction buffer may not be optimal for the specific conjugation chemistry. | Verify the pH of your reaction buffer. For amine-specific reactions with NHS esters, a pH of 7-9 is generally recommended. For thiol-specific reactions with maleimides, a pH of 6.5-7.5 is often optimal.[1][9] | |
| Presence of Competing Nucleophiles: The reaction buffer may contain primary amines (e.g., Tris) or other nucleophiles that compete with the target molecule for the PEG reagent. | Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES. | |
| Cleavage of PEG Linker During Purification | Harsh Purification Conditions: The pH or temperature used during purification may be causing the linker to cleave. | Ensure that the pH of all purification buffers is within a stable range for your linker. Perform purification steps at a reduced temperature (e.g., 4°C). |
| Incompatible Chromatography Resin: The stationary phase of the chromatography column may be interacting with and cleaving the linker. | Select a purification method that is compatible with your PEGylated molecule. Size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX) are commonly used and generally gentle methods.[][17][18] | |
| Instability of PEGylated Product in Storage | Inappropriate Storage Buffer: The pH or composition of the storage buffer may be promoting linker hydrolysis or degradation. | Store the purified PEGylated product in a buffer with a pH known to be stable for the specific linker. Consider adding stabilizers or cryoprotectants if storing frozen. |
| Enzymatic Degradation: The sample may contain contaminating proteases or esterases. | Add protease and/or esterase inhibitors to the storage buffer. Ensure high purity of the final product. | |
| Oxidation: The linker may be susceptible to oxidation. | Store the sample under an inert atmosphere (e.g., argon) and protect it from light.[7][8] |
Experimental Protocols
Protocol 1: Assessing PEG Linker Stability by HPLC
This protocol outlines a general method for evaluating the stability of a PEGylated protein under different pH conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified PEGylated protein
-
A series of buffers with varying pH values (e.g., pH 4, 5, 6, 7.4, 8, 9)
-
HPLC system with a suitable detector (e.g., UV-Vis, ELSD, or CAD)[][20]
-
Size-Exclusion Chromatography (SEC) column appropriate for the molecular weight of the PEGylated protein
Methodology:
-
Sample Preparation:
-
Prepare aliquots of the purified PEGylated protein.
-
Dilute each aliquot into the different pH buffers to a final concentration suitable for HPLC analysis.
-
Incubate the samples at a controlled temperature (e.g., 37°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take a sample from each pH incubation.
-
If necessary, quench the reaction (e.g., by adjusting the pH to a neutral and stable value).
-
-
HPLC Analysis:
-
Inject the samples onto the SEC-HPLC system.
-
Run a mobile phase that is compatible with your protein and column (e.g., phosphate (B84403) buffer with an appropriate salt concentration).
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the intact PEGylated protein and any degradation products (e.g., cleaved protein).
-
Calculate the percentage of intact PEGylated protein remaining at each time point for each pH condition.
-
Plot the percentage of intact protein versus time to determine the stability profile at different pH values.
-
Protocol 2: Characterization of PEG Linker Cleavage by Mass Spectrometry
This protocol provides a general workflow for identifying the cleavage site of a PEG linker using mass spectrometry (MS).
Materials:
-
PEGylated protein sample (before and after suspected cleavage)
-
Denaturing and reducing agents (e.g., DTT or TCEP)
-
Alkylation agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Methodology:
-
Sample Preparation:
-
Take an aliquot of the PEGylated protein sample.
-
Denature the protein (e.g., with urea (B33335) or guanidinium (B1211019) chloride).
-
Reduce disulfide bonds with a reducing agent.
-
Alkylate free thiols to prevent disulfide bond reformation.
-
-
Proteolytic Digestion:
-
Buffer exchange the sample into a digestion-compatible buffer (e.g., ammonium (B1175870) bicarbonate).
-
Add a protease (e.g., trypsin) and incubate at its optimal temperature (e.g., 37°C) for a sufficient time to achieve complete digestion.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use bioinformatics software to search the acquired MS/MS data against the protein sequence.
-
Identify peptides that show a mass shift corresponding to the PEG linker or a fragment of the linker.
-
The presence of a peptide with a partial linker mass can pinpoint the site of cleavage.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to PEG linker stability.
Caption: Major pathways leading to PEG linker cleavage.
Caption: A logical workflow for troubleshooting PEG linker cleavage.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. purepeg.com [purepeg.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 10. idosi.org [idosi.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scielo.br [scielo.br]
- 14. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 17. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 20. agilent.com [agilent.com]
- 21. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. enovatia.com [enovatia.com]
Technical Support Center: Scaling Up Fluorescein-PEG3-NH-Boc Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are scaling up reactions involving Fluorescein-PEG3-NH-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule. It contains a fluorescein (B123965) moiety for fluorescent detection (excitation/emission maxima at approximately 494 nm and 517 nm, respectively), a 3-unit polyethylene (B3416737) glycol (PEG) spacer to improve solubility and reduce steric hindrance, and a Boc-protected amine group.[1][2][3][4] The Boc (tert-butyloxycarbonyl) group is a protecting group that can be removed under acidic conditions to reveal a primary amine, which can then be conjugated to other molecules.[5] It is commonly used to fluorescently label biomolecules in various research and diagnostic applications.[2]
Q2: What are the primary challenges when scaling up reactions with this compound?
Scaling up bioconjugation reactions introduces several challenges that can affect yield, purity, and consistency.[6][7][8] Key challenges include:
-
Maintaining Homogeneous Reaction Conditions: Ensuring consistent mixing and temperature control in larger reactor volumes is critical to avoid localized concentration gradients and temperature fluctuations, which can lead to side reactions and incomplete conversions.
-
pH Control: The reaction of the deprotected amine with an activated ester (like an NHS ester) is highly pH-dependent. As the reaction scales up, maintaining a stable pH throughout the larger volume becomes more challenging and crucial for optimal results.
-
Side Reactions: The longer reaction times and potential for micro-environmental variations in large-scale reactions can increase the prevalence of side reactions, such as hydrolysis of the activated ester.
-
Purification: Purification of the final conjugate from unreacted starting materials and byproducts becomes more complex and resource-intensive at a larger scale. Standard laboratory-scale techniques like HPLC may not be feasible for large quantities, necessitating the development of scalable purification strategies like tangential flow filtration (TFF) or column chromatography.
-
Solubility Issues: this compound and the target molecule may have different solubility profiles, which can be exacerbated at higher concentrations during scale-up, potentially leading to aggregation or precipitation.
Q3: How does the choice of solvent impact the scale-up process?
The choice of solvent is critical. For the conjugation step, a solvent that can dissolve all reactants and maintain their stability is essential. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are common choices for dissolving this compound. When scaling up, it is important to use anhydrous solvents to minimize water content, which can lead to the hydrolysis of activated esters and reduce reaction efficiency. The transition from a lab-scale reaction in a small volume of solvent to a large-scale reaction requires careful consideration of solvent properties, potential for side reactions with the solvent, and downstream purification methods to remove the solvent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Conjugate | 1. Incomplete Boc Deprotection: The acidic conditions for Boc group removal were not optimal at a larger scale. 2. Hydrolysis of Activated Ester: The activated ester on the binding partner is hydrolyzing before it can react with the amine of the deprotected Fluorescein-PEG3-NH2. This is often due to excessive moisture or prolonged reaction times. 3. Suboptimal pH for Conjugation: The pH of the reaction mixture is not within the optimal range for the amine-ester reaction (typically pH 7.5-8.5). 4. Poor Mixing: Inefficient mixing in a large reactor can lead to localized areas of low reactant concentration, resulting in an incomplete reaction. | 1. Optimize Deprotection: Monitor the deprotection step using an appropriate analytical method (e.g., TLC, LC-MS) to ensure complete removal of the Boc group before proceeding. Adjust reaction time or acid concentration as needed for the larger scale. 2. Control Moisture and Reaction Time: Use anhydrous solvents and ensure all glassware is thoroughly dried. Minimize the reaction time as much as possible by optimizing other parameters. Consider adding the activated ester in portions. 3. Monitor and Control pH: Implement real-time pH monitoring and have a system in place to add acid or base as needed to maintain the optimal pH. 4. Improve Mixing Efficiency: Use an appropriate overhead stirrer and vessel geometry to ensure turbulent mixing. Perform mixing studies to validate that the vessel is well-mixed. |
| High Polydispersity or Multiple Impurities in the Final Product | 1. Side Reactions: Besides hydrolysis, other nucleophiles in the reaction mixture (if present on the target molecule) may react with the activated ester. 2. Over-labeling: If the target molecule has multiple reaction sites, over-labeling can occur, leading to a heterogeneous product. 3. Aggregation: High concentrations of reactants or the final product can lead to aggregation, especially if solubility limits are exceeded. | 1. Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired reaction. Also, ensure the pH is optimal for the primary amine reaction. 2. Control Stoichiometry: Carefully control the molar ratio of the reactants. A lower molar excess of the labeling reagent can reduce over-labeling. 3. Adjust Concentrations and Additives: Perform solubility studies at the intended scale-up concentration. Consider the use of excipients or co-solvents to improve solubility and prevent aggregation. |
| Difficulty in Purifying the Final Conjugate | 1. Similar Properties of Product and Impurities: The unreacted starting materials and byproducts may have similar sizes and charge properties to the desired product, making separation difficult. 2. Inefficient Purification Method at Scale: The purification method used at the lab scale (e.g., preparative HPLC) may not be scalable. | 1. Develop a Robust Purification Strategy: A multi-step purification process may be necessary. For example, an initial tangential flow filtration (TFF) step to remove small molecule impurities, followed by ion-exchange or size-exclusion chromatography to separate the desired conjugate from unreacted starting materials. 2. Explore Scalable Purification Technologies: Investigate scalable chromatography techniques such as fast protein liquid chromatography (FPLC) with appropriate resins. Optimize the mobile phase and gradient for efficient separation at a larger scale. |
Data Presentation
Table 1: Comparison of Small-Scale vs. Large-Scale Reaction Parameters and Outcomes (Representative Data)
| Parameter | Small-Scale (10 mg) | Large-Scale (1 g) - Unoptimized | Large-Scale (1 g) - Optimized |
| Reaction Volume | 1 mL | 100 mL | 100 mL |
| Molar Ratio (Amine:Ester) | 1 : 1.2 | 1 : 1.2 | 1 : 1.1 |
| Reaction Time | 2 hours | 4 hours | 2.5 hours |
| pH Control | Manual check | Initial adjustment only | Automated pH monitoring and control |
| Mixing | Magnetic stir bar | Magnetic stir bar | Overhead mechanical stirrer |
| Yield | 85% | 55% | 82% |
| Purity (by HPLC) | 95% | 70% | 94% |
Experimental Protocols
Protocol 1: Scale-Up of the Boc Deprotection of this compound
Objective: To remove the Boc protecting group from this compound at a 1-gram scale.
Materials:
-
This compound (1 g)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas
-
Rotary evaporator
-
250 mL round-bottom flask
-
Stirring mechanism (overhead stirrer recommended)
Procedure:
-
Dissolve 1 g of this compound in 50 mL of anhydrous DCM in a 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Slowly add 10 mL of TFA to the solution while stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the complete removal of the Boc group.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Co-evaporate with DCM (3 x 20 mL) to ensure complete removal of residual TFA.
-
The resulting product, Fluorescein-PEG3-NH2, can be used directly in the next conjugation step or purified further if necessary.
Protocol 2: Large-Scale Conjugation of Deprotected Fluorescein-PEG3-NH2 to an NHS-Activated Molecule
Objective: To conjugate Fluorescein-PEG3-NH2 to a target molecule containing an N-hydroxysuccinimide (NHS) ester at a 1-gram scale.
Materials:
-
Fluorescein-PEG3-NH2 (from Protocol 1)
-
NHS-activated target molecule (e.g., NHS-activated protein or other molecule)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., TFF system, FPLC with appropriate column)
-
pH meter and controller
-
Jacketed reaction vessel with overhead stirrer
Procedure:
-
Dissolve the deprotected Fluorescein-PEG3-NH2 in the reaction buffer.
-
In a separate container, dissolve the NHS-activated target molecule in the reaction buffer.
-
In a temperature-controlled, jacketed reaction vessel equipped with an overhead stirrer and a pH probe, add the Fluorescein-PEG3-NH2 solution.
-
Slowly add the NHS-activated target molecule solution to the reaction vessel with constant stirring.
-
Maintain the pH of the reaction mixture at 8.3 using an automated pH controller that adds a dilute base (e.g., 0.1 M NaOH) as needed.
-
Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Once the reaction has reached the desired level of completion, add a quenching solution (e.g., Tris-HCl) to a final concentration of 50 mM to react with any remaining NHS-activated molecules.
-
Proceed with the purification of the final conjugate using a pre-developed scalable purification method.
Mandatory Visualization
Caption: Workflow for Scaling Up this compound Reactions.
Caption: Troubleshooting Logic for Scale-Up Issues.
References
- 1. Fluorescein-PEG3-(N-Boc)-Amine, 1807534-77-5 | BroadPharm [broadpharm.com]
- 2. Fluorescein-PEG3-(N-Boc)-amine | 1807534-77-5 | HXC53477 [biosynth.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fluorescein-PEG3-(N-Boc)-Amine - CD Bioparticles [cd-bioparticles.net]
- 5. BOC-NH-PEG3-NH2, 101187-40-0, t-Boc-N-amido-PEG3-amine - Biopharma PEG [biochempeg.com]
- 6. Conjugation process development and scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conjugation Process Development and Scale-Up | Springer Nature Experiments [experiments.springernature.com]
- 8. biopharminternational.com [biopharminternational.com]
Technical Support Center: In Vivo Stability of Fluorescein-PEG3-NH-Boc Conjugate
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the in vivo stability of the Fluorescein-PEG3-NH-Boc conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the general structure of the this compound conjugate?
A1: The conjugate consists of three main components: a fluorescein (B123965) fluorophore for detection, a short triethylene glycol linker (PEG3) to enhance solubility and reduce immunogenicity, and a Boc-protected amine group for subsequent conjugation to a target molecule. The linkages between these components are critical for the overall stability of the conjugate. A common synthetic route involves the reaction of fluorescein isothiocyanate (FITC) with an amino-PEG linker, resulting in a stable thiourea (B124793) bond.
Q2: What are the primary concerns for the in vivo stability of this conjugate?
A2: The primary concerns for in vivo stability are:
-
Metabolism of Fluorescein: The fluorescein molecule itself can be metabolized in the liver, primarily through glucuronidation. This metabolic product, fluorescein glucuronide, exhibits significantly lower fluorescence, leading to signal loss.
-
Cleavage of Linkages: The chemical bonds connecting the fluorescein, PEG3, and the Boc-protected amine could be susceptible to enzymatic or hydrolytic cleavage in a biological environment.
-
Stability of the Boc Protecting Group: The Boc (tert-butoxycarbonyl) group is designed to be stable under physiological conditions but can be removed by strong acids. While systemic pH is not a concern, localized acidic environments within cells (e.g., lysosomes) could potentially lead to deprotection.
Q3: How does PEGylation affect the in vivo stability of fluorescein?
A3: PEGylation generally enhances the in vivo stability of molecules. The PEG3 linker can shield the fluorescein molecule from metabolic enzymes to some extent, potentially increasing its circulatory half-life compared to unconjugated fluorescein. PEGylation also improves water solubility, which can prevent aggregation and improve biodistribution.
Q4: Is the thiourea linkage between fluorescein and the PEG linker stable in vivo?
A4: Yes, the thiourea linkage, formed from the reaction of an isothiocyanate (like FITC) with an amine, is considered to be highly stable in vivo and resistant to enzymatic and hydrolytic degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of fluorescent signal in vivo | 1. Metabolism of fluorescein: The fluorescein moiety is likely being converted to the less fluorescent fluorescein glucuronide.[1][2] 2. Rapid clearance: The small size of the conjugate may lead to rapid renal clearance. | 1. Time-course imaging: Conduct imaging at earlier time points post-injection. The terminal elimination half-life of intravenous fluorescein is approximately 3 hours.[1] 2. Pharmacokinetic analysis: Analyze blood samples at different time points using HPLC with fluorescence detection to quantify the parent conjugate and its metabolites. 3. Consider alternative fluorophores: For longer-term studies, consider using near-infrared (NIR) dyes that are less prone to metabolism and have better tissue penetration. |
| High background fluorescence | 1. Autofluorescence: Biological tissues naturally exhibit autofluorescence, especially in the green spectrum where fluorescein emits. 2. Non-specific binding: The conjugate may be binding non-specifically to tissues. | 1. Use of spectral imaging: Employ imaging systems that can spectrally unmix the specific fluorescein signal from the background autofluorescence. 2. Image pre-injection: Always acquire a pre-injection image of the subject to establish the baseline autofluorescence. 3. Blocking agents: If the conjugate is targeted to a specific receptor, consider co-injection with a blocking agent to assess non-specific uptake. |
| Inconsistent or unexpected biodistribution | 1. Cleavage of the conjugate: If the fluorescein is cleaved from the PEG linker or the targeting moiety (after deprotection and conjugation), its distribution will be altered. 2. Aggregation: Poor solubility or interaction with plasma proteins could lead to aggregation and uptake by the reticuloendothelial system (e.g., liver and spleen). | 1. Ex vivo analysis: Harvest organs of interest post-imaging and perform homogenization and extraction to analyze the chemical form of the fluorescent species via HPLC or mass spectrometry. 2. Formulation optimization: Ensure the conjugate is fully dissolved in a biocompatible vehicle before injection. Consider formulation with surfactants or co-solvents if solubility is an issue. |
| Low signal-to-noise ratio | 1. Low dose: The injected dose of the conjugate may be too low. 2. Instrument settings: Suboptimal imaging parameters (e.g., exposure time, laser power, filter selection) can lead to poor signal detection. | 1. Dose escalation study: Perform a dose-response study to determine the optimal concentration of the conjugate for imaging. 2. Optimize imaging parameters: Ensure that the excitation and emission filters are appropriate for fluorescein (Ex/Em: ~494/521 nm). Adjust exposure time and camera gain to maximize signal without saturating the detector. |
Quantitative Data Summary
The following table summarizes key stability-related parameters for the components of the this compound conjugate.
| Parameter | Component/Linkage | Value/Characteristic | Reference/Comment |
| Terminal Half-life (in plasma) | Fluorescein (unconjugated) | ~3 hours | This is a key limiting factor for the duration of the fluorescent signal.[1] |
| Primary Metabolite | Fluorescein | Fluorescein glucuronide | Significantly less fluorescent than the parent compound.[2][3] |
| In Vivo Stability | PEG Linker (ether backbone) | Generally stable | The ether bonds of the PEG backbone are resistant to enzymatic and hydrolytic degradation. |
| In Vivo Stability | Thiourea Linkage | Highly stable | Resistant to cleavage under physiological conditions. |
| In Vivo Stability | Boc Protecting Group | Stable at physiological pH | Can be cleaved under acidic conditions, which may be relevant in certain subcellular compartments.[4][5] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Analysis of this compound
Objective: To determine the plasma half-life of the conjugate and quantify the formation of metabolites.
Materials:
-
This compound conjugate
-
Saline or other appropriate vehicle
-
Anesthetized animal model (e.g., mouse or rat)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
HPLC system with a fluorescence detector (Excitation: 494 nm, Emission: 521 nm)
-
C18 HPLC column
-
Acetonitrile, water, and trifluoroacetic acid (TFA) for mobile phase
Procedure:
-
Administer a known concentration of the this compound conjugate intravenously to the animal model.
-
Collect blood samples (~20-50 µL) at various time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes) post-injection.
-
Immediately centrifuge the blood samples to separate the plasma.
-
Precipitate plasma proteins by adding an equal volume of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Inject a fixed volume of the supernatant onto the HPLC system.
-
Elute the sample using a gradient of water/acetonitrile with 0.1% TFA.
-
Monitor the fluorescence signal and record the retention times and peak areas for the parent conjugate and any fluorescent metabolites.
-
Plot the plasma concentration of the parent conjugate versus time and fit the data to a pharmacokinetic model to determine the half-life.
Protocol 2: Ex Vivo Biodistribution and Stability Analysis
Objective: To assess the distribution of the conjugate in various organs and determine its chemical integrity.
Materials:
-
This compound conjugate
-
Anesthetized animal model
-
In vivo imaging system (e.g., IVIS)
-
Surgical tools for organ harvesting
-
Homogenizer
-
Extraction solvents (e.g., acetonitrile, methanol)
-
HPLC-MS system
Procedure:
-
Administer the conjugate to the animal model as in Protocol 1.
-
At a predetermined time point (e.g., 1, 4, or 24 hours), perform whole-body fluorescence imaging.
-
Euthanize the animal and harvest major organs (e.g., liver, kidneys, spleen, lungs, heart, and tumor if applicable).
-
Image the individual organs ex vivo to quantify fluorescence intensity.
-
Weigh each organ and homogenize it in a suitable buffer.
-
Extract the fluorescent compounds from the homogenate using an organic solvent.
-
Analyze the extracts by HPLC-MS to identify and quantify the parent conjugate and any potential degradation products or metabolites.
Visualizations
Caption: In vivo fate of the this compound conjugate.
Caption: Troubleshooting workflow for low in vivo fluorescent signal.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Metabolism of fluorescein after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent, physiological and pharmacokinetic properties of fluorescein glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
avoiding steric hindrance with Fluorescein-PEG3-NH-Boc
Welcome to the technical support center for Fluorescein-PEG3-NH-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on effectively using this reagent while mitigating common challenges, particularly steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule.[1][2] It consists of three key components:
-
A fluorescein (B123965) molecule, which is a widely used fluorescent dye for detection and imaging (excitation/emission maxima ~494/517 nm).[3][4]
-
A PEG3 linker (three polyethylene (B3416737) glycol units), which is a short, hydrophilic spacer. This spacer increases the reagent's solubility in aqueous solutions and, crucially, provides distance between the fluorescein and the target molecule to reduce steric hindrance.[3][5]
-
A Boc-protected primary amine (-NH-Boc), which allows for controlled, stepwise conjugation.[2][6]
This reagent is commonly used for fluorescently labeling biomolecules like proteins, antibodies, and nanoparticles for applications in bioimaging, flow cytometry, and immunofluorescence assays.[7]
Q2: What is steric hindrance and why is it a concern with this reagent?
Steric hindrance is the prevention or slowing of a chemical reaction due to the physical bulk of molecules or parts of molecules near the reactive site.[8] In bioconjugation, if the fluorescent label is too close to the binding site of a protein (e.g., an antibody's antigen-binding site), its size and bulk can physically block the interaction, leading to a loss of the protein's biological activity.[9][10] Similarly, the structure of the target molecule itself can block the reagent from accessing the desired reaction site, leading to low labeling efficiency.[8]
Q3: How does the PEG3 linker help in avoiding steric hindrance?
The polyethylene glycol (PEG) linker acts as a flexible spacer arm that physically separates the bulky fluorescein dye from the conjugated biomolecule.[3][5] This separation provides several advantages:
-
It reduces the likelihood that the dye will interfere with the biological activity of the target molecule.[9]
-
It increases the accessibility of the reactive amine (after deprotection) to the target site, which can improve conjugation efficiency.
-
It enhances the water solubility of the entire conjugate.[11]
The length of the PEG linker is a critical parameter; longer linkers can provide more separation but may also impact binding affinity in some systems.[12][13]
Q4: What is the purpose of the Boc protecting group?
The tert-butyloxycarbonyl (Boc) group is a protecting group for the primary amine.[14] It prevents the amine from reacting prematurely. This is essential for multi-step synthesis strategies where other chemical modifications might be performed first. The Boc group is stable under many reaction conditions but can be easily and cleanly removed under mild acidic conditions to expose the reactive primary amine at the desired step in the workflow.[15][16][17]
Q5: How do I remove the Boc group to prepare the reagent for conjugation?
The Boc group is typically removed by treatment with a mild acid. The most common method involves using trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[17][18] The reaction is usually fast and efficient at room temperature. After deprotection, the resulting amine is typically in its TFA salt form and can be neutralized or used directly in the subsequent conjugation step.
Q6: What functional groups can the deprotected amine react with?
Once the Boc group is removed, the exposed primary amine (-NH2) is nucleophilic and can be conjugated to a variety of electrophilic functional groups, including:
-
Activated Esters (e.g., N-hydroxysuccinimide or NHS esters)
-
Carboxylic Acids (in the presence of a carbodiimide (B86325) activator like EDC)
-
Aldehydes and Ketones (via reductive amination)
-
Isothiocyanates
The most common application involves reacting the amine with an NHS ester to form a stable amide bond.[5][15]
Q7: What are the recommended storage and handling conditions for this reagent?
Proper storage is critical to maintain the reagent's activity.
-
Storage: Store the solid reagent in its original vial at -20°C or lower, protected from light.[4][19] PEG compounds can be hygroscopic, so it is important to keep the vial tightly sealed to prevent moisture absorption.[19]
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation inside.[20] For preparing stock solutions, use an anhydrous solvent like DMSO or DMF. If the stock solution will not be used immediately, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[21] Protect all solutions from direct light.
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
You have performed the deprotection and conjugation steps, but analysis (e.g., by SDS-PAGE or LC-MS) shows that little to no product has formed.
References
- 1. Fluorescein-PEG3-(N-Boc)-Amine | CAS:1807534-77-5 | AxisPharm [axispharm.com]
- 2. Fluorescein-PEG3-(N-Boc)-Amine, 1807534-77-5 | BroadPharm [broadpharm.com]
- 3. Fluorescein-PEG3-Amine, HCl salt, 1807539-04-3 | BroadPharm [broadpharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fluorescein-PEG3-(N-Boc)-amine | 1807534-77-5 | HXC53477 [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - AR [thermofisher.com]
- 11. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 15. BOC-NH-PEG3-NH2, 101187-40-0, t-Boc-N-amido-PEG3-amine - Biopharma PEG [biochempeg.com]
- 16. scispace.com [scispace.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. creativepegworks.com [creativepegworks.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
Validation & Comparative
A Head-to-Head Comparison: Fluorescein-PEG3-NH-Boc vs. FITC for Antibody Labeling
For researchers, scientists, and drug development professionals, the covalent labeling of antibodies with fluorescent probes is a cornerstone of a myriad of applications, from immunoassays to cellular imaging. The choice of fluorophore and its associated linker chemistry can profoundly impact the quality and reliability of experimental data. This guide provides an in-depth, objective comparison of two amine-reactive fluorescein (B123965) derivatives: the traditional workhorse, Fluorescein Isothiocyanate (FITC), and a more recent alternative, Fluorescein-PEG3-NH-Boc.
This comparison will delve into their chemical properties, labeling efficiency, and the photophysical performance of the resulting antibody conjugates. While direct, side-by-side experimental data for this compound is emerging, this guide leverages established data for FITC and the well-documented advantages of polyethylene (B3416737) glycol (PEG)ylation to provide a comprehensive overview for informed decision-making in your research.
At a Glance: Key Differences and Performance Metrics
| Feature | Fluorescein Isothiocyanate (FITC) | This compound |
| Reactive Group | Isothiocyanate (-N=C=S) | Boc-protected amine (requires deprotection to reveal a primary amine for subsequent conjugation) |
| Linker | None | Triethylene glycol (PEG3) |
| Solubility in Aqueous Buffers | Moderate, can be prone to aggregation at high labeling densities. | Enhanced due to the hydrophilic PEG spacer. |
| Photostability | Prone to photobleaching upon prolonged exposure to excitation light.[1] | Expected to have improved photostability due to the PEG spacer reducing dye-dye interactions and aggregation. |
| Non-specific Binding | Can exhibit non-specific binding due to the hydrophobicity of the fluorescein core. | Reduced non-specific binding is anticipated due to the hydrophilic and flexible nature of the PEG linker. |
| Labeling Reaction pH | Optimal at pH 9.0-9.5 for efficient reaction with primary amines. | The initial Boc deprotection requires acidic conditions, followed by conjugation chemistry which can be tailored. Amine-reactive coupling is typically performed at physiological to slightly basic pH (7.2-8.5). |
| Impact on Antibody Function | High degrees of labeling can lead to antibody precipitation and potential loss of activity. | The PEG spacer may help to preserve antibody conformation and function by distancing the fluorophore from the protein surface. |
Delving Deeper: A Performance-Based Comparison
Labeling Efficiency and Degree of Labeling (DOL)
The efficiency of the labeling reaction and the resulting number of fluorophore molecules per antibody (Degree of Labeling or DOL) are critical parameters. Over-labeling with FITC can lead to fluorescence quenching and antibody aggregation.[2] The optimal DOL for FITC is typically between 3 and 6 molecules per antibody.[2]
For this compound, the PEG spacer is expected to mitigate the aggregation issues seen with FITC at higher labeling densities. This could potentially allow for a higher DOL without compromising antibody solubility and function, leading to brighter conjugates. However, the multi-step process involving Boc deprotection adds a layer of complexity to the labeling protocol.
Photostability and Fluorescence Quantum Yield
A major drawback of fluorescein is its susceptibility to photobleaching.[1] This rapid loss of fluorescence upon illumination can be a significant limitation in applications requiring long or repeated imaging sessions. The quantum yield of fluorescein, a measure of its fluorescence efficiency, can also be influenced by its local environment and conjugation density.
Experimental Protocols
Antibody Labeling with FITC
This protocol is a standard method for conjugating FITC to antibodies.
Materials:
-
Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with 0.02% sodium azide)
Procedure:
-
Antibody Preparation: Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 9.0) to remove any amine-containing buffers. Adjust the antibody concentration to 2-10 mg/mL.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL.
-
Conjugation Reaction: While gently stirring, slowly add the FITC solution to the antibody solution. The molar ratio of FITC to antibody should be optimized, but a starting point of 10-20 moles of FITC per mole of antibody is common.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark.
-
Purification: Separate the labeled antibody from unreacted FITC using a size-exclusion chromatography column equilibrated with your desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and 495 nm (for FITC).
Antibody Labeling with this compound
This protocol is a representative procedure for a two-step labeling process involving Boc deprotection and subsequent conjugation to an antibody.
Materials:
-
Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with 0.02% sodium azide)
Procedure:
-
Boc Deprotection of this compound:
-
Dissolve this compound in a solution of TFA in DCM (e.g., 50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Evaporate the solvent and TFA under reduced pressure to obtain the deprotected Fluorescein-PEG3-NH2.
-
-
Activation of Antibody Carboxyl Groups (if targeting antibody carboxyls):
-
Dissolve the antibody in MES buffer (pH 6.0).
-
Add EDC and NHS to the antibody solution and incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Dissolve the deprotected Fluorescein-PEG3-NH2 in an appropriate buffer (e.g., PBS, pH 7.4).
-
Add the deprotected PEGylated fluorescein to the activated antibody solution.
-
Adjust the pH to 7.2-7.5 with DIPEA and incubate for 2 hours at room temperature or overnight at 4°C in the dark.
-
-
Purification: Separate the labeled antibody from unreacted reagents using a size-exclusion chromatography column equilibrated with your desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and 494 nm.
Visualizing the Chemistry: Reaction Pathways and Workflows
References
The Influence of PEG Linker Length on Bioconjugate Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate polyethylene (B3416737) glycol (PEG) linker is a critical parameter in the design of bioconjugates. The length of the PEG chain can significantly influence the stability, biological activity, and pharmacokinetic profile of the final product. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to aid in the rational design of bioconjugates.
The process of PEGylation, the covalent attachment of PEG chains to a biomolecule, is a widely used strategy to improve the therapeutic properties of proteins, peptides, and small molecule drugs. The PEG linker acts as a flexible, hydrophilic spacer that can shield the bioconjugate from proteolytic degradation, reduce immunogenicity, and increase its hydrodynamic radius, thereby prolonging its circulation half-life. However, the choice of PEG linker length is not trivial and involves a trade-off between various desirable properties.
Data Presentation: Quantitative Comparison of PEG Linker Lengths
The following tables summarize quantitative data from various studies, highlighting the impact of different PEG linker lengths on key performance metrics of bioconjugates.
Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity and Receptor Binding Affinity
| Bioconjugate | PEG Linker Length (kDa) | Target Cell Line | IC50 (nM) | Receptor Binding Affinity (EC50, pM) | Reference |
| ZHER2-MMAE | No PEG | NCI-N87 | ~5 | 98.5 | [1] |
| ZHER2-PEG4k-MMAE | 4 | NCI-N87 | ~22.5 | 161.7 | [1] |
| ZHER2-PEG10k-MMAE | 10 | NCI-N87 | ~112 | 250.7 | [1] |
| DTP-PEG-CAI | 1 | HT-29 | Most Efficient | Not Reported | [1] |
| DTP-PEG-CAI | 2 | HT-29 | Highly Efficient | Not Reported | [1] |
| DTP-PEG-CAI | 3.4 | HT-29 | Efficient | Not Reported | [1] |
| DTP-PEG-CAI | 20 | HT-29 | Least Efficient | Not Reported | [1] |
Table 2: Influence of PEG Linker Length on Thermal Stability and In Vivo Performance
| Bioconjugate | PEG Linker Length (kDa) | Melting Temperature (Tm, °C) | Circulation Half-life (hours) | Tumor Accumulation | Reference |
| T4 Lysozyme | No PEG | 56.8 | Not Applicable | Not Applicable | [2] |
| T4L-linearPEG | 2 | 62.6 | Not Applicable | Not Applicable | [2] |
| T4L-cyclicPEG | 2 | 63.2 | Not Applicable | Not Applicable | [2] |
| Dox/FL-liposome | 2 | Not Reported | Not Reported | Lower | [3] |
| Dox/FL-liposome | 5 | Not Reported | Not Reported | Intermediate | [3] |
| Dox/FL-liposome | 10 | Not Reported | Not Reported | Highest | [3] |
Mandatory Visualization
Caption: Bioconjugate structures with varying PEG linker lengths.
Caption: Workflow for comparing PEG linker performance.
Experimental Protocols
Quantification of Conjugation Efficiency using UV-Vis Spectrophotometry
This protocol allows for the determination of the average number of PEG-drug molecules conjugated to a protein (e.g., drug-to-antibody ratio, DAR).
Principle: If the conjugated molecule has a distinct UV-Vis absorbance spectrum from the protein, the conjugation ratio can be determined by measuring the absorbance at two different wavelengths.[4]
Procedure:
-
Instrument: Use a UV-Vis spectrophotometer.
-
Measurement:
-
Measure the absorbance of the bioconjugate solution at 280 nm (for the protein) and at the wavelength of maximum absorbance (λmax) of the conjugated molecule.[4]
-
Measure the absorbance of the unconjugated protein at the same concentrations and wavelengths.
-
-
Calculation: The drug-to-antibody ratio (DAR) can be calculated using the Beer-Lambert law, considering the molar extinction coefficients of the protein and the conjugated molecule at both wavelengths. A correction factor may be necessary to account for the absorbance of the conjugated molecule at 280 nm.[4]
Assessment of Thermal Stability by Circular Dichroism (CD) Spectroscopy
This protocol determines the melting temperature (Tm) of a bioconjugate, which is an indicator of its conformational stability.
Principle: CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light, which is sensitive to the secondary structure of proteins. Thermal denaturation is monitored by the change in the CD signal at a specific wavelength as a function of temperature.[2]
Procedure:
-
Sample Preparation: Prepare the bioconjugate solution in a suitable buffer.
-
Instrument: Use a CD spectropolarimeter equipped with a Peltier temperature controller.
-
Initial Spectra: Obtain initial CD spectra of the protein samples to identify the wavelengths with maximal ellipticity (e.g., 222 nm for α-helical proteins).[2]
-
Temperature Scan:
-
Data Analysis:
-
Plot the observed ellipticity as a function of temperature.
-
Fit the data to a sigmoidal curve to determine the midpoint of the unfolding transition, which is the melting temperature (Tm).[2]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the bioconjugate in killing target cells.
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which can be quantified by spectrophotometry.
Procedure:
-
Cell Seeding: Plate target cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[1]
-
Bioconjugate Treatment: Prepare serial dilutions of the bioconjugates with different PEG linker lengths in complete cell culture medium and add them to the cells.[1]
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[1]
-
Viability Assessment: Add MTT reagent to each well and incubate for a few hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength using a plate reader. Normalize the results to untreated control cells and plot the dose-response curves to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
Receptor Binding Affinity Assay (ELISA)
This protocol is used to determine the binding affinity of a bioconjugate to its target receptor.
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the interaction between an immobilized receptor and the bioconjugate. The binding is detected using an enzyme-conjugated antibody that generates a colorimetric signal.
Procedure:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with the recombinant target receptor at a final concentration of 100 ng/µl.[5]
-
Blocking: Block the remaining protein-binding sites in the coated wells using a blocking buffer (e.g., 5% BSA in PBS).[5]
-
Bioconjugate Incubation: Add serial dilutions of the bioconjugates with different PEG linker lengths to the wells and incubate to allow for binding to the receptor.[5]
-
Washing: Wash the plate to remove any unbound bioconjugate.
-
Detection:
-
Data Analysis: Measure the absorbance using a plate reader. Plot the absorbance values against the bioconjugate concentrations and fit the data to a binding curve to determine the EC50 value (the concentration at which 50% of the maximal binding is observed).
References
- 1. benchchem.com [benchchem.com]
- 2. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The PEG3 Advantage: A Comparative Guide to Fluorescein-PEG3-NH-Boc for Advanced Research Applications
In the landscape of fluorescent labeling, the selection of the appropriate fluorophore is paramount to the success of high-sensitivity assays in research, diagnostics, and drug development. Among the plethora of available fluorescent probes, fluorescein (B123965) derivatives have long been a cornerstone due to their high quantum yield and well-characterized spectral properties. However, traditional derivatives often face limitations such as poor water solubility and a propensity for non-specific binding. This guide provides a comprehensive comparison of Fluorescein-PEG3-NH-Boc against other common fluorescein derivatives, highlighting its distinct advantages, supported by experimental data and detailed protocols.
Performance Comparison at a Glance: this compound vs. Alternatives
The inclusion of a tri-polyethylene glycol (PEG3) linker and a Boc-protected amine in the this compound molecule confers several advantageous properties over traditional fluorescein derivatives like Fluorescein Isothiocyanate (FITC) and 6-Carboxyfluorescein (6-FAM). These advantages are particularly evident in applications requiring high signal-to-noise ratios and biocompatibility.
| Property | This compound | FITC (Isomer I) | 6-FAM |
| Structure | Fluorescein with a PEG3 linker and a Boc-protected amine | Fluorescein with an isothiocyanate reactive group | Fluorescein with a carboxylic acid group |
| Excitation Max (nm) | ~494 | ~495 | ~495 |
| Emission Max (nm) | ~517 | ~525 | ~517 |
| Quantum Yield (Φf) | ~0.75-0.92 (estimated) | ~0.75 | ~0.75 |
| Photostability | Enhanced | Moderate | Moderate |
| Aqueous Solubility | High | Moderate | Moderate |
| Non-specific Binding | Reduced | Prone to non-specific binding | Prone to non-specific binding |
| Reactive Group | Amine (after Boc deprotection) | Isothiocyanate | Carboxylic Acid |
| Conjugation Chemistry | Amide bond formation | Thiourea (B124793) linkage | Amide bond formation |
Note: The quantum yield for this compound is estimated based on data for similar carboxyfluorescein derivatives. The PEG linker is not expected to significantly alter the quantum yield of the core fluorescein fluorophore.
Key Advantages of this compound
The primary advantages of this compound stem from its unique structural features:
-
Enhanced Aqueous Solubility: The hydrophilic PEG3 linker significantly improves the water solubility of the fluorescein molecule.[1] This is a critical advantage in biological assays, as it prevents aggregation and precipitation of the probe, leading to more reliable and reproducible results.
-
Reduced Non-specific Binding: The flexible, hydrophilic PEG chain acts as a spacer that minimizes non-specific interactions between the fluorophore and other biomolecules or surfaces. This leads to a significant reduction in background fluorescence and a corresponding increase in the signal-to-noise ratio, which is crucial for sensitive detection and imaging applications.
-
Controlled and Stable Conjugation: The Boc-protected amine provides a stable functional group that can be deprotected under mild acidic conditions to reveal a primary amine.[2][3] This primary amine can then be efficiently coupled to activated carboxylic acids (e.g., NHS esters) on target biomolecules to form a highly stable amide bond. This two-step conjugation process offers greater control over the labeling reaction compared to the less stable thiourea linkage formed by FITC.[4]
-
Improved Biocompatibility: PEGylation is a well-established method for improving the biocompatibility of molecules by reducing their immunogenicity and clearance by the reticuloendothelial system. This makes this compound an excellent choice for in vivo imaging and drug delivery applications.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to generate the reactive primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The resulting deprotected linker (Fluorescein-PEG3-NH₂) as a TFA salt can be used directly in the next step or after neutralization.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.[3]
References
A Comparative Guide to the Activity of Fluorescein-PEG3-NH-Boc Conjugate
For researchers, scientists, and drug development professionals utilizing fluorescent labeling, the selection of an appropriate fluorophore conjugate is critical for generating reliable and reproducible data. This guide provides a comparative analysis of the Fluorescein-PEG3-NH-Boc conjugate, offering insights into its performance relative to other common fluorescent labels. The following sections present a summary of key performance indicators, detailed experimental protocols for its use and validation, and visual workflows to aid in experimental design.
Performance Comparison
The following table summarizes the expected performance of this compound compared to two common alternatives: Fluorescein (B123965) Isothiocyanate (FITC), a traditional fluorescein derivative, and Alexa Fluor™ 488, a modern, high-performance dye.
| Performance Metric | This compound | Fluorescein Isothiocyanate (FITC) | Alexa Fluor™ 488 NHS Ester |
| Excitation/Emission Maxima | ~494 nm / ~517 nm[1] | ~495 nm / ~519 nm[2] | ~495 nm / ~519 nm |
| Quantum Yield | Moderate to High (Inherited from Fluorescein) | Moderate to High (~0.79 in ethanol)[3] | High (~0.92) |
| Photostability | Moderate (Prone to photobleaching)[2] | Moderate (Prone to photobleaching)[2] | High (Significantly more photostable than fluorescein)[4] |
| pH Sensitivity | High (Fluorescence is pH-dependent)[5] | High (Fluorescence is pH-dependent)[5] | Low (Fluorescence is stable over a wide pH range) |
| Conjugation Chemistry | Amine-reactive (after Boc deprotection) | Amine-reactive | Amine-reactive (NHS ester) |
| Conjugation Efficiency | Expected to be good | Good | Very High |
| Non-specific Binding | Potentially reduced due to hydrophilic PEG linker[6] | Can be a concern | Generally low |
| Brightness of Conjugate | Moderate to High | Moderate to High | Very High[4] |
Note: The data for this compound is inferred from the properties of fluorescein and the known effects of PEGylation.
Experimental Protocols
To ensure the successful application and validation of the this compound conjugate, detailed experimental protocols are essential. The following sections provide a comprehensive workflow for antibody labeling and subsequent activity validation.
Protocol 1: Antibody Labeling with this compound
This protocol outlines the steps for conjugating the this compound to a primary antibody.
Materials:
-
This compound
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Sodium Bicarbonate buffer (0.1 M, pH 8.5)
-
Desalting column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a minimal amount of DMF or DMSO.
-
Add an excess of TFA to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the TFA under a stream of nitrogen or by vacuum centrifugation. The resulting deprotected fluorescein-PEG3-amine is now ready for conjugation.
-
-
Antibody Preparation:
-
Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.5) to a concentration of 1-2 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided.
-
-
Conjugation Reaction:
-
Dissolve the deprotected Fluorescein-PEG3-amine in a small volume of DMF or DMSO.
-
Slowly add the dissolved labeling reagent to the antibody solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of the dye to the antibody.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~494 nm (for fluorescein concentration).
-
Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the antibody and fluorescein.
-
Protocol 2: Validation of Labeled Antibody Activity by Flow Cytometry
This protocol describes how to validate the binding activity of the fluorescein-labeled antibody to its target antigen on cells.
Materials:
-
Fluorescein-labeled antibody
-
Unlabeled primary antibody (as a control)
-
Cell line expressing the target antigen
-
Cell line negative for the target antigen (as a negative control)
-
Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash the antigen-positive and antigen-negative cells.
-
Resuspend the cells in flow cytometry buffer to a concentration of 1x10^6 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorescein-labeled antibody at a predetermined optimal concentration.
-
For comparison, stain a separate set of cells with the unlabeled primary antibody followed by a fluorescently labeled secondary antibody.
-
Include an unstained cell sample as a negative control.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 1 mL of flow cytometry buffer.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Data Acquisition:
-
Resuspend the cell pellets in 500 µL of flow cytometry buffer.
-
Acquire the data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for fluorescein.
-
-
Data Analysis:
-
Compare the mean fluorescence intensity (MFI) of the antigen-positive cells stained with the fluorescein-labeled antibody to the MFI of cells stained with the unlabeled primary antibody and a secondary antibody.
-
The antigen-negative cells should show minimal fluorescence. A significant shift in fluorescence in the antigen-positive cells indicates that the labeled antibody has retained its binding activity.
-
Visualizing the Workflow and Concepts
To further clarify the experimental processes and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for labeling an antibody with this compound.
References
- 1. Comparison of Gold Nanoparticle and Fluorophore-conjugated Antibodies for Labeling Epitopes in Permeabilized Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. Table 2 from Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescein (FITC) | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Biocompatibility of Fluorescein-PEG3-NH-Boc
For researchers, scientists, and drug development professionals venturing into in vivo studies, the selection of a suitable fluorescent probe is a critical decision that profoundly impacts the validity and reliability of experimental outcomes. An ideal probe must not only offer robust and stable fluorescence but also exhibit exceptional biocompatibility to avoid perturbing the biological system under investigation. This guide provides a comprehensive comparison of Fluorescein-PEG3-NH-Boc with common alternative fluorescent probes, focusing on their in vivo biocompatibility. The information presented is supported by experimental data from peer-reviewed literature to facilitate an informed choice for your research needs.
Performance Comparison at a Glance
The in vivo performance of a fluorescent probe is a multifactorial issue encompassing its chemical stability, biodistribution, potential toxicity, and immunogenicity. While specific in vivo biocompatibility data for this compound is not extensively documented in publicly available literature, we can infer its likely properties based on the well-characterized behaviors of its constituent parts: fluorescein (B123965) and polyethylene (B3416737) glycol (PEG). This guide compares these inferred properties with those of two widely used classes of fluorescent probes suitable for in vivo applications: Cyanine dyes (e.g., Cy5) and Alexa Fluor dyes (e.g., Alexa Fluor 647), each conjugated with a similar short PEG linker (PEG3).
Table 1: Quantitative Comparison of In Vivo Performance
| Parameter | This compound (Inferred) | Cy5-PEG3 (Representative) | Alexa Fluor 647-PEG3 (Representative) |
| Acute Toxicity (LD50) | Data not available for the conjugate. Fluorescein is generally considered to have low toxicity.[1] | Data not available for the specific conjugate. Cyanine dyes can exhibit dose-dependent toxicity.[2] | Data not available for the specific conjugate. Alexa Fluor dyes are generally considered to have low toxicity. |
| Immunogenicity | Low. PEGylation is known to reduce the immunogenicity of molecules. However, anti-PEG antibodies can exist in a fraction of the population.[3] | Low to moderate. The immunogenicity of the dye itself can be a factor, though PEGylation mitigates this. | Low. Generally considered to be minimally immunogenic. |
| In Vivo Stability | Moderate. Fluorescein is susceptible to photobleaching and pH-dependent fluorescence quenching.[4][5] | Good. Cyanine dyes offer better photostability than fluorescein but can be susceptible to ozone-mediated degradation. | Excellent. Alexa Fluor dyes are renowned for their high photostability and resistance to chemical degradation.[6] |
| Biodistribution | Expected to be influenced by the short PEG chain, leading to relatively rapid clearance. The small size may allow for broader tissue distribution.[7][8] | Similar to Fluorescein-PEG3, with biodistribution primarily governed by the PEG linker. The dye's properties might slightly alter tissue affinity.[9] | Similar to other PEG3-conjugated probes, with clearance kinetics largely dependent on the PEG chain length. |
| Signal-to-Noise Ratio (In Vivo) | Moderate. Susceptible to autofluorescence in the green spectrum, potentially lowering the signal-to-noise ratio. | High. Emits in the far-red spectrum, where tissue autofluorescence is significantly lower. | Very High. Bright and photostable, with far-red emission, leading to excellent signal-to-noise in vivo.[6] |
Delving into the Data: A Head-to-Head Comparison
Biocompatibility and Toxicity
The addition of a polyethylene glycol (PEG) chain is a widely adopted strategy to enhance the biocompatibility of molecules for in vivo applications. PEGylation can reduce enzymatic degradation, decrease immunogenicity, and alter pharmacokinetic profiles.[10] For this compound, the short PEG3 linker is expected to confer improved water solubility and reduced non-specific interactions compared to unconjugated fluorescein.
Alternatives like Cyanine dyes (e.g., Cy5) and Alexa Fluor dyes are generally well-tolerated in vivo, particularly when used at appropriate concentrations. Their emission wavelengths in the far-red and near-infrared (NIR) regions minimize phototoxicity to tissues, as longer wavelength light is less energetic.
Immunogenicity
A key advantage of PEGylation is the reduction of a molecule's immunogenicity. The hydrophilic PEG chain can shield the fluorescent dye from recognition by the immune system. However, it is important to note the existence of pre-existing anti-PEG antibodies in a segment of the population, which could potentially lead to accelerated clearance or adverse immune reactions.[3][11] The risk of an immune response to the dye itself is generally low for commonly used fluorophores like fluorescein, Cy5, and Alexa Fluor 647.
In Vivo Stability and Performance
A critical factor for the success of in vivo imaging studies is the stability of the fluorescent probe in a biological environment. Fluorescein's fluorescence is known to be pH-sensitive and it is more prone to photobleaching compared to modern dyes.[5] This can be a limitation for long-term or repeated imaging studies.
Cyanine dyes like Cy5 offer improved photostability over fluorescein. Alexa Fluor dyes, such as Alexa Fluor 647, are particularly well-known for their exceptional photostability and brightness, making them a preferred choice for demanding in vivo applications that require high sensitivity and prolonged imaging.[6]
The choice of fluorophore also impacts the signal-to-noise ratio in vivo. Tissues exhibit significant autofluorescence in the green region of the spectrum where fluorescein emits. In contrast, Cy5 and Alexa Fluor 647 emit in the far-red, where tissue autofluorescence is minimal, resulting in a much clearer signal and higher sensitivity.
Experimental Protocols
To ensure the reliability and reproducibility of in vivo biocompatibility assessments, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Acute Toxicity Study (LD50 Determination)
-
Animal Model: Healthy, young adult mice (e.g., BALB/c, 6-8 weeks old), with an equal number of males and females.
-
Test Substance Preparation: Dissolve this compound, Cy5-PEG3, or Alexa Fluor 647-PEG3 in sterile, pyrogen-free phosphate-buffered saline (PBS) to the desired concentrations.
-
Administration: Administer the test substance via a single intravenous (IV) injection. Use a dose-escalation study design with multiple dose groups and a control group receiving only the vehicle (PBS).
-
Observation: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and any adverse reactions at regular intervals for at least 14 days.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
In Vivo Imaging and Biodistribution
-
Animal Model: Nude mice bearing a subcutaneous tumor xenograft are often used to assess tumor-targeting capabilities.
-
Probe Administration: Administer a defined dose of the fluorescent probe intravenously.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system (IVIS) equipped with appropriate filters for the specific fluorophore.
-
Ex Vivo Organ Imaging: After the final in vivo imaging session, euthanize the mice and dissect the major organs (liver, spleen, kidneys, lungs, heart, tumor, etc.). Image the dissected organs to quantify the fluorescence signal in each tissue.
-
Data Analysis: Quantify the fluorescence intensity in the regions of interest (ROIs) for each organ and the tumor to determine the biodistribution profile and tumor-to-background ratio over time.
Cytokine Release Assay (In Vivo)
-
Animal Model: Healthy mice (e.g., C57BL/6).
-
Administration: Inject the fluorescent probe intravenously. Include a positive control (e.g., lipopolysaccharide - LPS) and a negative control (vehicle).
-
Sample Collection: Collect blood samples at different time points (e.g., 2, 6, 24 hours) post-injection.
-
Cytokine Analysis: Isolate serum from the blood samples. Use a multiplex immunoassay (e.g., Luminex) to quantify the levels of a panel of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10).[2]
-
Data Analysis: Compare the cytokine levels in the probe-treated groups to the control groups to assess the inflammatory potential of the probe.
Visualizing the Pathways and Processes
To better understand the biological interactions and experimental procedures, the following diagrams are provided.
Conclusion
The selection of a fluorescent probe for in vivo studies requires a careful balance of performance and biocompatibility. While this compound offers the advantages of PEGylation, its fluorescein core may present limitations in terms of photostability and signal-to-noise ratio for demanding in vivo applications. Modern alternatives, such as PEGylated Cyanine and Alexa Fluor dyes, often provide superior performance with their enhanced photostability and far-red emission, which minimizes tissue autofluorescence and potential phototoxicity.
Researchers should carefully consider the specific requirements of their in vivo model and imaging protocol. For long-term or highly sensitive imaging studies, the superior photophysical properties of Alexa Fluor or Cyanine-based probes may be advantageous. For proof-of-concept studies or when imaging in spectral windows with low autofluorescence, this compound may serve as a cost-effective option. Ultimately, a thorough evaluation of the biocompatibility of any chosen probe within the specific experimental context is paramount to ensure the integrity and translational relevance of the research findings.
References
- 1. High-dose proinflammatory cytokines induce apoptosis of hair bulb keratinocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Cytokine-Associated Responses to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pegloticase co-administered with high MW polyethylene glycol effectively reduces PEG-immunogenicity and restores prolonged circulation in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. seracare.com [seracare.com]
- 5. benchchem.com [benchchem.com]
- 6. Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Molecular Size on the Retention of Polymeric Nanocarrier Diagnostic Agents in Breast Ducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Conjugated Zein Nanoparticles for In Vivo Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyethylene glycol (PEG)-associated immune responses triggered by clinically relevant lipid nanoparticles in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantum Yields of Common Fluorescent Dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that profoundly influences the sensitivity, clarity, and reliability of experimental results. A key performance metric in this selection process is the fluorescence quantum yield (Φ), which quantifies the efficiency of a fluorophore in converting absorbed light into emitted fluorescence. A higher quantum yield translates to a brighter signal, enabling the detection of low-abundance targets and improving the overall signal-to-noise ratio. This guide provides an objective comparison of the quantum yields of several widely used fluorescent dyes, supported by a detailed experimental protocol for their determination.
Comparative Analysis of Fluorescence Quantum Yields
The fluorescence quantum yield of a dye is not an immutable constant; it is highly dependent on the molecular environment, including the solvent, pH, and temperature. The quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A value of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, representing maximum fluorescence efficiency.[2]
Below is a summary of the quantum yields for several common fluorescent dyes in various solvents, providing a baseline for comparison under different experimental conditions.
| Fluorescent Dye | Solvent/Condition | Quantum Yield (Φ) |
| Fluorescein | 0.1 M NaOH | 0.925 ± 0.015[3] |
| Basic ethanol | 0.97[4] | |
| Ethanol (neutral) | 0.79[5][6] | |
| Rhodamine B | Ethanol | 0.7[7][8] |
| Basic ethanol | 0.65 | |
| 94% Ethanol | 0.68 | |
| Water | 0.31[9] | |
| PBS | 0.43[7] | |
| Cyanine 5 (Cy5) | PBS | 0.27[10] |
| Ethanol | 0.4[10] | |
| Indocyanine Green (ICG) | Ethanol | 0.05[11] |
| Fetal Bovine Serum (FBS) | ~0.027 | |
| Water | <0.01 | |
| Alexa Fluor 488 | PBS (pH 7.2) | 0.92 |
Experimental Protocol: Relative Quantum Yield Measurement
The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield. This method is experimentally straightforward and can be performed using a standard spectrofluorometer and a UV-Vis spectrophotometer.
I. Materials and Equipment
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Spectroscopic grade solvents
-
Fluorescent standard with a known quantum yield (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Fluorescein in 0.1 M NaOH, or Rhodamine 6G in ethanol)
-
Test sample (the fluorescent dye of unknown quantum yield)
II. Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the standard in the appropriate solvent.
-
Prepare a stock solution of the test sample in the same solvent as the standard, if possible. If different solvents must be used, their refractive indices will be needed for the calculation.
-
-
Preparation of a Series of Dilutions:
-
From the stock solutions, prepare a series of dilutions for both the standard and the test sample. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.[3]
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of the solvent blank and all the prepared dilutions of the standard and the test sample.
-
Determine the absorbance at the chosen excitation wavelength for each solution. The excitation wavelength should ideally be at the absorption maximum of the dye.
-
-
Fluorescence Measurements:
-
Set the excitation and emission slit widths on the spectrofluorometer. These settings should remain constant throughout all measurements.
-
Record the fluorescence emission spectrum of the solvent blank.
-
For each dilution of the standard and the test sample, record the fluorescence emission spectrum, ensuring to scan a wide enough wavelength range to capture the entire emission profile.
-
-
Data Analysis:
-
Subtract the solvent blank's emission spectrum from the emission spectra of all the standard and sample dilutions.
-
Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity.
-
For both the standard and the test sample, plot a graph of the integrated fluorescence intensity versus absorbance at the excitation wavelength. The resulting plot should be a straight line passing through the origin.
-
Determine the gradient (slope) of the straight line for both the standard (GradST) and the test sample (GradX).
-
-
Quantum Yield Calculation:
-
The quantum yield of the test sample (ΦX) can be calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the test sample and the standard, respectively. If the same solvent is used for both, this term becomes 1.
-
-
Visualization of an Experimental Workflow: Indirect Immunofluorescence
Fluorescent dyes are fundamental tools in biological imaging, particularly in techniques like immunofluorescence, which allows for the visualization of specific proteins or other antigens in cells or tissue sections. The following diagram illustrates a typical workflow for indirect immunofluorescence.
References
- 1. iss.com [iss.com]
- 2. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. biotium.com [biotium.com]
- 4. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. ptglab.com [ptglab.com]
- 7. usbio.net [usbio.net]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. agilent.com [agilent.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. edinst.com [edinst.com]
A Researcher's Guide to Fluorescent Labeling: A Cost-Benefit Analysis of Fluorescein-PEG3-NH-Boc and Its Alternatives
In the dynamic fields of biological research and drug development, the precise visualization and tracking of molecules are paramount. Fluorescent labeling has emerged as an indispensable tool, enabling researchers to illuminate the intricate workings of cells and signaling pathways. Among the myriad of fluorescent probes available, Fluorescein-PEG3-NH-Boc presents a unique combination of a well-established fluorophore with a polyethylene (B3416737) glycol (PEG) linker and a Boc-protected amine, offering specific advantages in bioconjugation.
This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance and economic viability against popular alternatives such as Alexa Fluor™ 488 NHS Ester and DyLight™ 488 NHS Ester. We will delve into a detailed comparison of their photophysical properties, present experimental protocols for their application, and explore their utility in studying key cellular signaling pathways.
Cost and Performance at a Glance: A Comparative Overview
A crucial first step in selecting a fluorescent probe is to weigh its cost against its performance characteristics. The following tables summarize the key financial and photophysical parameters of this compound and its primary competitors.
Table 1: Cost Comparison of Green Fluorescent Probes
| Product | Vendor | Quantity | Price (USD) | Price per mg (USD) |
| This compound | BroadPharm | 50 mg | $360.00 | $7.20 |
| 100 mg | $560.00 | $5.60 | ||
| 250 mg | $1,120.00 | $4.48 | ||
| AxisPharm | 50 mg | $360.00 | $7.20 | |
| 100 mg | $560.00 | $5.60 | ||
| 250 mg | $1,120.00 | $4.48 | ||
| Biosynth | 100 mg | $1,193.00 | $11.93 | |
| Alexa Fluor™ 488 NHS Ester | Invitrogen™ | 1 mg | ~$415.00 | ~$415.00 |
| Vector Labs (AZDye™ 488 NHS Ester) | 1 mg | $150.00 | $150.00 | |
| AxisPharm (APDye 488 NHS ester) | 1 mg | $125.00 | $125.00 | |
| DyLight™ 488 NHS Ester | Thermo Scientific™ | 1 mg | ~$467.00 | ~$467.00 |
Note: Prices are approximate and subject to change. Please refer to the respective vendor websites for the most current pricing.
Table 2: Photophysical and Chemical Properties Comparison
| Property | This compound | Alexa Fluor™ 488 NHS Ester | DyLight™ 488 NHS Ester |
| Excitation Maximum (nm) | ~494[1] | ~494[2] | ~493[3] |
| Emission Maximum (nm) | ~517[1] | ~517[2] | ~518[3] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~75,000 (for FITC) | ~73,000[2] | ~70,000 |
| Quantum Yield | ~0.92 (for Fluorescein) | ~0.92[4] | Not specified |
| Photostability | Low to Moderate[4][5] | High[4][6] | High[7] |
| pH Sensitivity | Fluorescence decreases significantly at lower pH[5][6] | Stable over a wide pH range (4-10)[6][8] | Stable over a wide pH range (4-9) |
| Reactive Group | Boc-protected Amine (requires deprotection) | N-hydroxysuccinimide (NHS) Ester | N-hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Carboxylic acids, activated esters (after deprotection) | Primary amines | Primary amines |
In-Depth Analysis: The Pros and Cons
This compound: The Economical and Versatile Option
Benefits:
-
Cost-Effective: As evidenced in Table 1, this compound is significantly more affordable on a per-milligram basis, especially when purchased in larger quantities. This makes it an attractive option for large-scale screening or routine labeling experiments.
-
PEG Linker Advantage: The integrated PEG3 linker enhances the water solubility of the molecule and the resulting conjugate. This can be particularly beneficial when labeling proteins that are prone to aggregation. The PEG spacer also provides flexibility and reduces potential steric hindrance between the fluorophore and the labeled biomolecule, which can help preserve the biological activity of the protein.[9]
-
Controlled Conjugation: The Boc-protected amine offers a strategic advantage in multi-step conjugation schemes. The amine remains unreactive until the Boc group is removed under acidic conditions, allowing for orthogonal labeling strategies where other functional groups on the target molecule can be modified first.[10]
Drawbacks:
-
Lower Photostability: The primary limitation of fluorescein-based dyes is their susceptibility to photobleaching.[4][5] Under prolonged or intense illumination, the fluorescence signal can diminish rapidly, which can be a significant issue for long-term imaging experiments or techniques requiring high laser power.
-
pH Sensitivity: The fluorescence intensity of fluorescein (B123965) is highly dependent on pH, with a significant decrease in quantum yield in acidic environments.[5][6] This can be a confounding factor in experiments where the local pH may vary.
-
Additional Deprotection Step: The need to remove the Boc protecting group adds an extra step to the experimental workflow, which may not be ideal for all applications.
Alexa Fluor™ 488 and DyLight™ 488 NHS Esters: The High-Performance Alternatives
Benefits:
-
Exceptional Photostability: Both Alexa Fluor™ 488 and DyLight™ 488 are renowned for their superior photostability compared to fluorescein.[4][6][7] This allows for longer exposure times and more robust data collection in demanding imaging applications.
-
High Brightness: These dyes exhibit consistently high quantum yields and are generally considered brighter than fluorescein conjugates in many applications.[6][11]
-
pH Insensitivity: A significant advantage of both Alexa Fluor™ 488 and DyLight™ 488 is their stable fluorescence across a broad pH range, ensuring reliable performance in various cellular environments.[6][8]
-
Direct Conjugation: The NHS ester reactive group allows for a straightforward, one-step conjugation to primary amines on proteins and other biomolecules, simplifying the labeling protocol.[12]
Drawbacks:
-
Higher Cost: The primary disadvantage of these advanced dyes is their significantly higher cost per milligram compared to this compound.
Experimental Protocols: A Step-by-Step Guide
To provide practical guidance, this section outlines the key experimental procedures for utilizing this compound and its NHS ester counterparts.
Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The resulting deprotected linker (Fluorescein-PEG3-NH₂) as a TFA salt can be used directly in the next step or after neutralization.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.[10]
Protein Labeling with NHS Ester Dyes (Alexa Fluor™ 488 & DyLight™ 488)
This protocol outlines a general procedure for conjugating NHS ester-activated dyes to proteins.
Materials:
-
Alexa Fluor™ 488 NHS Ester or DyLight™ 488 NHS Ester
-
Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.2-7.4)
-
1 M Sodium Bicarbonate (pH 8.3-8.5)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the dye stock solution to the protein solution at a molar ratio of approximately 10:1 (dye:protein). This ratio may need to be optimized for your specific protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a desalting column equilibrated with PBS. The first colored band to elute will be the dye-protein conjugate.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the excitation maximum of the dye.
Visualizing Labeled Proteins: Fluorescence Microscopy and Flow Cytometry
Fluorescence Microscopy Protocol for Labeled Antibodies:
-
Cell Preparation: Grow cells on coverslips to the desired confluency.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the fluorescently labeled primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips on microscope slides with an antifade mounting medium. Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.[13]
Flow Cytometry Protocol for Cell Surface Staining:
-
Cell Preparation: Prepare a single-cell suspension from your sample.
-
Staining: Add the fluorescently labeled antibody to the cell suspension at the predetermined optimal concentration.
-
Incubation: Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS).
-
Resuspension: Resuspend the cells in buffer for analysis.
-
Analysis: Acquire and analyze the samples on a flow cytometer equipped with a laser that can excite the fluorophore and detectors to capture its emission.[14][15]
Visualizing the Workflow and Signaling Pathways
To further aid in understanding the application of these fluorescent probes, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway that can be investigated.
The PI3K/Akt signaling cascade is a crucial pathway that regulates cell growth, proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer. Researchers can utilize fluorescently labeled antibodies that specifically recognize the phosphorylated (active) form of Akt (p-Akt) to visualize and quantify the activation of this pathway in response to various stimuli. This can be achieved through techniques like immunofluorescence microscopy to observe the subcellular localization of p-Akt or through flow cytometry to quantify the percentage of cells with activated Akt in a population.[10][15]
Conclusion: Making an Informed Decision
The choice between this compound and its high-performance alternatives ultimately depends on the specific requirements of the experiment and budgetary constraints.
-
For cost-sensitive applications, large-scale screening, or when the benefits of a PEG linker and controlled conjugation are paramount, this compound is an excellent and economical choice. Researchers should, however, be mindful of its limitations regarding photostability and pH sensitivity and take appropriate measures to mitigate these factors, such as using antifade reagents and maintaining a stable pH environment.
-
For demanding imaging applications that require high photostability, exceptional brightness, and pH insensitivity, such as single-molecule tracking, confocal microscopy, or long-term live-cell imaging, Alexa Fluor™ 488 and DyLight™ 488 NHS Esters are the superior options. The higher initial investment in these dyes is often justified by the acquisition of higher quality and more reliable data.
By carefully considering the cost-benefit trade-offs and the specific experimental needs, researchers can select the most appropriate fluorescent probe to effectively and efficiently achieve their scientific goals.
References
- 1. Insights on the NF-κB System Using Live Cell Imaging: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Imaging the Raf-MEK-ERK Signaling Cascade in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. leinco.com [leinco.com]
- 7. The relative brightness of PEG lipid-conjugated polymer nanoparticles as fluid-phase markers in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Imaging the Raf–MEK–ERK Signaling Cascade in Living Cells [ouci.dntb.gov.ua]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Single cell analysis of phosphoinositide 3-kinase/Akt and ERK activation in acute myeloid leukemia by flow cytometry | Haematologica [haematologica.org]
- 15. Evaluation of B-cell intracellular signaling by monitoring the PI3K-Akt axis in patients with common variable immunodeficiency and activated phosphoinositide 3-kinase delta syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Fluorescein-PEG3-NH-Boc Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the success and reproducibility of their experiments. This guide provides a comparative overview of analytical techniques for assessing the purity of Fluorescein-PEG3-NH-Boc, a commonly used fluorescent labeling reagent. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and present the expected data for a pure sample alongside potential impurities.
Analytical Techniques for Purity Assessment
A multi-pronged approach utilizing chromatographic and spectroscopic methods is essential for the comprehensive characterization of this compound conjugates. Each technique provides unique insights into the identity, purity, and integrity of the molecule.
dot
Caption: Analytical workflow for purity assessment.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chromatographic purity of the conjugate and quantify impurities.
-
System: A standard HPLC or UPLC system with a UV-Vis or diode array detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).[1]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV absorbance at 494 nm (for the fluorescein (B123965) moiety) and 220 nm (for the amide bond).[2][3]
-
Sample Preparation: Dissolve the sample in a small amount of DMF or DMSO and dilute with the initial mobile phase composition.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the conjugate and identify potential impurities.
-
System: An Electrospray Ionization (ESI) mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Mode: Positive ion mode is typically used.
-
Mass Analyzer: A high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination.
-
Sample Preparation: The sample can be directly infused or analyzed via LC-MS. For direct infusion, dissolve the sample in a suitable solvent like acetonitrile or methanol (B129727) with 0.1% formic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identify structural impurities.
-
System: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated chloroform (B151607) (CDCl3).[1]
-
Experiment: ¹H NMR.
-
Sample Preparation: Dissolve a few milligrams of the sample in the chosen deuterated solvent.
-
Analysis: Key signals to monitor include the aromatic protons of the fluorescein ring, the methylene (B1212753) protons of the PEG linker, and the singlet from the tert-butyl protons of the Boc protecting group.[1] The disappearance of the Boc proton signal is a key indicator of successful deprotection.[1]
Data Presentation and Comparison
The following tables summarize the expected data for pure this compound and potential impurities.
| Parameter | Expected Value for Pure this compound |
| Molecular Formula | C34H39N3O10S[2][4][5][6] |
| Molecular Weight | 681.8 g/mol [2][4][5][6] |
| HPLC Purity | ≥95%[7] |
| Appearance | Orange to yellow solid |
| Solubility | Soluble in DMF, DMSO, Methanol[2][3] |
| Analytical Technique | Expected Result for Pure Compound | Potential Impurities and their Signatures |
| HPLC | A single major peak with a consistent retention time. | Unreacted Fluorescein Isothiocyanate (FITC): Earlier eluting peak. Unreacted H2N-PEG3-NH-Boc: Earlier eluting peak, may not be visible at 494 nm. Hydrolyzed Fluorescein: Earlier eluting peak. Di-substituted products: Later eluting peaks. |
| MS (ESI+) | [M+H]⁺ at m/z 682.8.[2][4][5][6] | [FITC+H]⁺: m/z 390.0 [H2N-PEG3-NH-Boc+H]⁺: m/z 293.2 Other PEG-related impurities: Peaks corresponding to different PEG chain lengths. |
| ¹H NMR (DMSO-d6) | Aromatic protons (fluorescein): ~6.5-8.0 ppm. PEG protons: ~3.5 ppm. Boc protons: ~1.4 ppm (sharp singlet, 9H).[1] | Absence of Boc signal: Indicates premature deprotection. Signals from unreacted starting materials. Broadening of PEG signals: May indicate polydispersity if present. |
Alternative Purification Methods
While reversed-phase HPLC is a common method for purifying such conjugates, other techniques can be employed, especially for larger scale purification or for removing specific impurities.
| Purification Method | Principle | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size.[] | Effective for removing small molecule impurities like unreacted FITC.[] | May not resolve species with similar molecular weights, such as isomers.[9] |
| Ion-Exchange Chromatography (IEX) | Separation based on charge.[] | Can separate molecules with different charge states, useful if impurities have different pI values.[9] | The charge of the conjugate may be similar to some impurities. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity.[] | Can be a complementary technique to IEX and SEC. | PEG itself can interact with HIC media, potentially complicating separation.[9] |
| Aqueous Two-Phase Systems (ATPS) | Partitioning between two immiscible aqueous phases.[10] | Scalable and can be a gentle method for purification.[10] | Requires optimization of the phase system. |
Visualizing the Structure
dot
Caption: Molecular structure of the conjugate.
By employing a combination of these analytical techniques and purification methods, researchers can confidently assess the purity of their this compound conjugates, ensuring the reliability and accuracy of their downstream applications in drug development and scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescein-PEG3-(N-Boc)-Amine, 1807534-77-5 | BroadPharm [broadpharm.com]
- 3. Fluorescein-PEG3-Amine, HCl salt, 1807539-04-3 | BroadPharm [broadpharm.com]
- 4. Fluorescein-PEG3-(N-Boc)-amine | 1807534-77-5 | HXC53477 [biosynth.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fluorescein-PEG3-(N-Boc)-Amine | C34H39N3O10S | CID 91757933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fluorescein-PEG3-(N-Boc)-Amine | CAS:1807534-77-5 | AxisPharm [axispharm.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Guide to the Enzymatic Stability of Fluorescein-PEG3-NH-Boc and Alternative Linkers
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the in vivo performance and efficacy of bioconjugates. The linker's stability directly impacts the pharmacokinetic profile, targeting specificity, and premature release of payloads. This guide provides a comparative analysis of the enzymatic stability of the commonly used Fluorescein-PEG3-NH-Boc linker and its alternatives, supported by experimental data and detailed protocols for evaluation.
Data Presentation: A Comparative Overview of Linker Stability
| Feature | This compound | Polypeptide Linker (e.g., Gly-Ser) | Polysaccharide Linker (e.g., Dextran) |
| Core Structure | A short, flexible polyether chain. | A sequence of amino acids. | A chain of monosaccharide units. |
| Primary Bonds | Ether linkages. | Amide (peptide) bonds. | Glycosidic bonds. |
| Enzymatic Stability | Generally high; ether bonds are not susceptible to cleavage by common proteases or glycosidases.[1] | Stability is sequence-dependent; can be designed for high stability or for specific cleavage by proteases.[2][3] | High resistance to degradation by endogenous human enzymes.[2] |
| Biodegradability | Non-biodegradable, which can be a concern for long-term applications.[2] | Biodegradable, breaking down into natural amino acids.[2] | Biodegradable through specific enzymes (dextranases), though generally stable in human circulation.[4][5][6][7][8] |
| Immunogenicity | Potential for immunogenicity due to pre-existing anti-PEG antibodies.[2] | Generally low immunogenicity, especially when using naturally occurring amino acids.[2] | Generally low immunogenicity and considered biocompatible. |
| Boc Group Stability | The Boc (tert-butyloxycarbonyl) protecting group is stable under most biological conditions but is readily cleaved under acidic conditions.[9][10][11][12][13] | Not applicable. | Not applicable. |
| Fluorescein Stability | Fluorescein is a stable fluorophore, but its fluorescence can be pH-sensitive.[14] | Not applicable. | Not applicable. |
Experimental Protocols
To facilitate a direct comparison of linker stability, the following detailed experimental protocols are provided. These assays can be adapted to test this compound and its fluorescently-labeled alternatives.
Protease Stability Assay
This assay evaluates the stability of the linker in the presence of proteolytic enzymes, which are abundant in plasma and intracellular compartments.
a. Materials:
-
Test compound (e.g., this compound, Fluorescein-linker conjugate)
-
Human plasma (or specific protease of interest, e.g., Cathepsin B, Trypsin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
b. Protocol:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
Incubate the test compound at a final concentration of 1-10 µM in human plasma at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the enzymatic reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by HPLC-MS to quantify the amount of intact test compound remaining.
-
Calculate the half-life (t½) of the compound in plasma.
Glycosidase Stability Assay (for Polysaccharide Linkers)
This assay is specifically designed to evaluate the stability of polysaccharide-based linkers.
a. Materials:
-
Test compound (e.g., Fluorescein-dextran conjugate)
-
Dextranase (B8822743) (or other relevant glycosidase)
-
Appropriate buffer for the enzyme (e.g., sodium acetate (B1210297) buffer, pH 5.5)
-
Size-exclusion chromatography (SEC) system with a fluorescence detector
b. Protocol:
-
Prepare a solution of the test compound in the enzyme buffer.
-
Initiate the reaction by adding dextranase to the test compound solution at 37°C.
-
At various time points, withdraw an aliquot and stop the reaction (e.g., by heat inactivation or addition of a specific inhibitor).
-
Analyze the samples by SEC to monitor the degradation of the polysaccharide chain, which will result in a shift to lower molecular weights.
-
Quantify the degradation by measuring the decrease in the peak area of the intact conjugate over time.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing enzymatic stability and the logical relationship between the different linker types.
Figure 1: Experimental workflow for assessing the enzymatic stability of linker conjugates.
References
- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 4. mdpi.com [mdpi.com]
- 5. DSpace [kb.osu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic and acidic degradation of high molecular weight dextran into low molecular weight and its characterizations using novel Diffusion-ordered NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodegradable dextran based microgels: a study on network associated water diffusion and enzymatic degradation - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. wuxibiology.com [wuxibiology.com]
- 11. BOC Protection and Deprotection [bzchemicals.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation | MDPI [mdpi.com]
A Comparative Guide to Fluorescein-PEG3-NH-Boc and its Alternatives for Bioconjugation and Bioimaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fluorescein-PEG3-NH-Boc with alternative fluorescent labeling reagents, focusing on their applications in bioconjugation, particularly for labeling peptides, proteins, and other biomolecules. We present a detailed analysis of their performance characteristics, supported by available experimental data, and provide standardized protocols for their use.
Introduction to Fluorescent PEG Linkers
Fluorescent labeling is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of molecules in complex biological systems. This compound is a heterobifunctional linker that combines the bright green fluorescence of fluorescein (B123965) with a flexible tri-polyethylene glycol (PEG3) spacer and a Boc-protected amine for controlled conjugation. This structure allows for the covalent attachment of fluorescein to biomolecules, enhancing their solubility and providing a fluorescent signal for detection.[1]
However, the selection of a fluorescent probe extends beyond simple signal detection. Factors such as quantum yield, photostability, pH sensitivity, and the specific chemistry of conjugation are critical for the success of an experiment. This guide compares this compound with two common alternatives: Rhodamine B-based and Cyanine 5 (Cy5)-based PEG linkers, which offer distinct spectral properties and performance characteristics.
Performance Comparison of Fluorescent PEG Linkers
The choice of a fluorescent label is dictated by the specific requirements of the experiment, including the instrumentation available, the biological environment, and the need for multiplexing. The following table summarizes the key performance characteristics of Fluorescein, Rhodamine B, and Cy5 and their PEGylated conjugates.
| Feature | This compound (Estimated) | Rhodamine B-PEG Linker | Cy5-PEG Linker |
| Excitation Max (nm) | ~494 | ~556 | ~646 |
| Emission Max (nm) | ~517 | ~579 | ~662 |
| Quantum Yield (Φ) | ~0.92 (unconjugated fluorescein in 0.1 N NaOH)[2]; PEGylation can modestly increase this.[3] | 0.589 ± 0.070 (for ROSA-PEG-peptide conjugate in water)[4] | Generally lower than fluorescein and rhodamine, but highly dependent on the environment. |
| Photostability | Moderate; prone to photobleaching with prolonged exposure. | High; generally more photostable than fluorescein.[] | High; generally more photostable than fluorescein. |
| pH Sensitivity | Fluorescence is pH-dependent, decreasing significantly in acidic conditions. | Relatively pH-insensitive in the physiological range.[] | Fluorescence is largely pH-independent.[6] |
| Brightness | High | High | Moderate |
| Color | Green | Red-Orange | Far-Red |
| Key Advantages | High quantum yield, readily available, cost-effective. | High photostability, pH insensitivity, good for multiplexing with green fluorophores. | Emission in the far-red spectrum minimizes cellular autofluorescence, suitable for in vivo imaging. |
| Key Disadvantages | pH sensitivity, moderate photostability. | Lower quantum yield compared to fluorescein. | Lower quantum yield and brightness compared to fluorescein and rhodamine. |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound and its alternatives in bioconjugation.
General Protocol for Peptide Labeling with this compound
This protocol outlines the steps for labeling a peptide with a C-terminal carboxylic acid.
Step 1: Boc Deprotection of this compound
-
Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for conjugation.
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue by dissolving in DCM and washing with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected Fluorescein-PEG3-NH2.
-
Step 2: Activation of Peptide Carboxylic Acid
-
Objective: To activate the C-terminal carboxylic acid of the peptide for reaction with the amine group of the linker.
-
Materials:
-
Peptide with a C-terminal carboxylic acid
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the peptide in anhydrous DMF.
-
Add NHS (1.2 equivalents) and DCC or EDC (1.2 equivalents).
-
Stir the reaction at room temperature for 2-4 hours to form the NHS-ester activated peptide.
-
Step 3: Conjugation and Purification
-
Objective: To couple the deprotected fluorescent linker to the activated peptide and purify the final conjugate.
-
Materials:
-
Deprotected Fluorescein-PEG3-NH2
-
Activated peptide-NHS ester
-
Anhydrous DMF
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
-
Procedure:
-
Dissolve the deprotected Fluorescein-PEG3-NH2 in anhydrous DMF and add DIPEA (2 equivalents).
-
Add the solution of the activated peptide-NHS ester to the linker solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the Fluorescein-PEG3-labeled peptide by RP-HPLC.
-
Characterize the final product by mass spectrometry and measure its concentration using the absorbance of fluorescein.
-
Synthesis of a Rhodamine B-PEG-Peptide Conjugate
This protocol is adapted from the synthesis of a ROSA-PEG-GRGDS-NH2 probe.[4]
-
Objective: To synthesize a peptide conjugate with a Rhodamine B derivative.
-
Materials:
-
Rhodamine B
-
N-hydroxysuccinimide (NHS)
-
Sarcosine
-
Peptide on a solid-phase resin
-
Standard solid-phase peptide synthesis (SPPS) reagents
-
-
Procedure:
-
Synthesis of Rhodamine B succinimide (B58015) ester (RhoB-OSu): React Rhodamine B with N-hydroxysuccinimide.
-
Synthesis of Rhodamine B-sarcosine dye (ROSA): Couple RhoB-OSu with sarcosine.
-
Peptide Synthesis: Synthesize the desired peptide sequence on a solid support using standard Fmoc-based SPPS.
-
Conjugation: Couple the ROSA dye to the N-terminus of the resin-bound peptide.
-
Cleavage and Deprotection: Cleave the peptide-dye conjugate from the resin and remove protecting groups using a standard cleavage cocktail (e.g., TFA-based).
-
Purification: Purify the final conjugate by RP-HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and analytical HPLC. The quantum yield can be determined relative to a standard fluorophore.
-
Visualization of Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key processes and relationships in the application of these fluorescent linkers.
Caption: Experimental workflow for labeling a peptide with this compound.
Caption: Logical relationship of a fluorescent PEG linker in the synthesis of a PROTAC molecule.
Conclusion
This compound is a valuable tool for fluorescently labeling biomolecules, offering high brightness and a straightforward conjugation strategy after Boc deprotection. However, its performance is subject to environmental conditions, particularly pH. For applications requiring high photostability or imaging in the far-red spectrum to minimize autofluorescence, Rhodamine B- and Cy5-based PEG linkers present superior alternatives, respectively. The choice of the optimal fluorescent PEG linker should be guided by a careful consideration of the specific experimental needs, including the desired spectral properties, the required photostability, and the chemical environment of the study. The provided protocols and comparative data serve as a guide for researchers to make informed decisions and to successfully implement these powerful tools in their research.
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of ROSA Dye - A Rhodamine B-type Fluorophore, Suitable for Bioconjugation and Fluorescence Studies in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05000B [pubs.rsc.org]
A Comparative Guide to Fluorescein-PEG3-NH-Boc in Cancer Research: Unveiling its Potential and Alternatives
For researchers, scientists, and drug development professionals at the forefront of oncology, the precise tracking and targeting of cancer cells are paramount. Fluorescent probes are indispensable tools in this endeavor, and among them, Fluorescein-PEG3-NH-Boc has emerged as a versatile linker for labeling biomolecules. This guide provides an objective comparison of this compound with alternative fluorescent probes, supported by available data and experimental insights to inform your research decisions.
This compound is a heterobifunctional molecule that combines the well-established green fluorescence of fluorescein (B123965) with a polyethylene (B3416737) glycol (PEG) spacer and a Boc-protected amine group. This structure allows for the covalent attachment of the fluorescein dye to various biomolecules, such as peptides, antibodies, and small molecules, once the Boc protecting group is removed. The PEG linker enhances water solubility and reduces steric hindrance, making it a valuable tool for a range of applications in cancer research, including cell imaging, targeted drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).
Performance Comparison of Fluorescent Probes
The selection of a fluorescent probe is a critical step in experimental design. Key performance indicators include photostability, quantum yield (a measure of fluorescence efficiency), and performance within the cellular environment. While specific case studies detailing the performance of this compound are limited in publicly available literature, we can draw comparisons based on the properties of fluorescein and its derivatives against other common fluorescent dyes.
| Feature | Fluorescein Derivatives | Rhodamine Derivatives | BODIPY Derivatives |
| Excitation Max (approx.) | 494 nm[1] | 540-570 nm | 490-510 nm |
| Emission Max (approx.) | 517 nm[1] | 560-590 nm | 500-520 nm |
| Photostability | Moderate, prone to photobleaching[2][3] | High | High to Very High[2][3] |
| Quantum Yield | High | High | Very High |
| pH Sensitivity | Sensitive to acidic pH | Less sensitive than fluorescein | Generally low |
| Cellular Performance | Good initial brightness, but can fade quickly. | Bright and stable intracellularly. | Excellent brightness and stability in various cellular compartments. |
Note: The photophysical properties can be influenced by the conjugation partner and the local microenvironment.
Case Studies in Cancer Research: Applications and Experimental Insights
While a specific, detailed case study for this compound remains elusive in peer-reviewed literature, its application can be inferred from studies using similar Fluorescein-PEG conjugates. These applications primarily fall into two categories: fluorescent labeling for targeted imaging and as a component of PROTACs for targeted protein degradation.
Fluorescent Labeling for Cancer Cell Targeting
Fluorescently labeled targeting moieties, such as peptides and antibodies, are crucial for visualizing and understanding the interactions with cancer cells.
Workflow for Labeling a Targeting Peptide:
Caption: Workflow for labeling a targeting peptide with Fluorescein-PEG3-NH2 and subsequent cancer cell imaging.
Experimental Protocol: General Procedure for Labeling a Peptide
-
Boc Deprotection: Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM). Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group. Evaporate the solvent and TFA to obtain the deprotected Fluorescein-PEG3-NH2.
-
Peptide Activation: Dissolve the targeting peptide (containing a carboxylic acid group) in a suitable buffer (e.g., MES buffer). Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS) to activate the carboxylic acid.
-
Conjugation: Add the deprotected Fluorescein-PEG3-NH2 to the activated peptide solution. Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Purification: Purify the fluorescently labeled peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Cellular Imaging: Incubate cancer cells with the purified fluorescent peptide. Visualize the cellular localization and binding using fluorescence microscopy or quantify the labeling efficiency using flow cytometry.
Application in PROTACs for Targeted Protein Degradation
PROTACs are chimeric molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. Fluorescently labeling the linker can be a valuable strategy to study the uptake, distribution, and mechanism of action of PROTACs.
Signaling Pathway of a Fluorescently Labeled PROTAC:
Caption: Mechanism of action of a fluorescently labeled PROTAC leading to targeted protein degradation.
Experimental Protocol: General Western Blot for Target Protein Degradation
-
Cell Treatment: Seed cancer cells in a multi-well plate and treat with varying concentrations of the fluorescently labeled PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable assay (e.g., BCA assay).
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH). Then, incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.
Comparison with Alternatives: Making an Informed Choice
The choice between this compound and its alternatives depends on the specific experimental requirements.
-
For long-term live-cell imaging or experiments requiring high photostability, BODIPY or Rhodamine derivatives are generally superior to fluorescein-based probes[2][3]. Their reduced photobleaching allows for extended observation periods without significant signal loss.
-
When cost is a primary consideration and for endpoint assays where photostability is less critical, fluorescein derivatives can be a suitable and economical choice.
-
For applications requiring a specific excitation/emission profile, the wide range of available fluorescent dyes provides flexibility to match the imaging setup and avoid spectral overlap in multi-color experiments.
Conclusion
This compound is a valuable tool in the cancer researcher's arsenal, offering a straightforward method for fluorescently labeling biomolecules. Its utility in targeted imaging and as a component of PROTACs underscores its versatility. However, researchers must carefully consider its limitations, particularly its moderate photostability, in the context of their experimental goals. For demanding applications requiring high photostability and prolonged imaging, exploring alternatives such as BODIPY and Rhodamine derivatives is highly recommended. By understanding the comparative performance of these fluorescent probes, researchers can make informed decisions to advance their cancer research with greater precision and reliability.
References
Safety Operating Guide
Personal protective equipment for handling Fluorescein-PEG3-NH-Boc
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Fluorescein-PEG3-NH-Boc. The following procedures are designed to ensure safe handling and compliance with standard laboratory safety protocols.
Hazard Identification and Precautionary Measures
-
Fluorescein (B123965) Component : The fluorescein portion can cause serious eye irritation.[1] It may also be harmful if inhaled or absorbed through the skin and may cause respiratory tract and skin irritation.[1] Fluorescein is a combustible solid, so it should be kept away from heat, flames, and sparks.[1]
-
PEG Component : PEGylated compounds are generally of low toxicity. However, good laboratory hygiene should still be practiced.
-
Boc-Protected Amine : The Boc (tert-butoxycarbonyl) group is a common protecting group for amines.[2][3] The deprotection of the Boc group is typically achieved under acidic conditions, which can present its own set of hazards.[2][3]
Summary of Key Safety Information
| Hazard Classification | Precautionary Measures |
| Eye Irritation | Causes serious eye irritation.[1] Wear eye protection/face protection. |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation.[1] Avoid inhalation of dust. |
| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation.[1] Wear protective gloves. |
| Ingestion | May be harmful if swallowed.[1] |
| Combustibility | Combustible solid.[1] Avoid heat, flames, and sparks. |
Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate PPE.
| PPE Component | Specification |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat should be worn.[1] |
| Respiratory Protection | If there is a risk of dust generation, a NIOSH/MSHA-approved respirator should be used.[1] |
Handling and Storage
Handling:
-
Ensure adequate ventilation, especially in confined areas.
-
Avoid the formation of dust.
-
Do not get in eyes, on skin, or on clothing.
-
Wash hands and face thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Storage:
-
Store in a dry, cool, and well-ventilated area.
-
Keep the container tightly closed and sealed until ready for use.
-
Store protected from light at -20°C for long-term stability.[4]
-
Do not store in unlabeled containers.
Experimental Protocols: Step-by-Step Handling
Dissolving the Compound:
-
Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
This compound is soluble in organic solvents such as DMF, Acetone, and Methanol.[4]
-
For ease of handling, it is recommended to make a stock solution by dissolving the reagent in an appropriate solvent like DMF or DMSO.
-
To ensure complete dissolution, allow the dye to dissolve for at least 5 minutes and vortex again.
General Use in Labeling Reactions:
-
Determine the optimal molar ratio of the dye to your target molecule to avoid over- or under-labeling.
-
Use a buffer with a pH between 7.0 and 9.0 for amine-reactive conjugations, avoiding buffers that contain primary amines like Tris.
-
Conduct the reaction at room temperature or 4°C to minimize protein denaturation.
-
Protect the reaction mixture from light to prevent photobleaching of the fluorescein dye.
Disposal Plan
Proper disposal of waste containing this compound is crucial to maintain a safe laboratory environment and adhere to regulatory standards.
Waste Collection:
-
Collect waste in a clearly labeled, suitable container.
-
Do not mix this waste with other chemical waste.[1]
-
For spills, sweep up the material or use a high-efficiency vacuum cleaner, avoiding dust generation.[1] Place the collected material into a suitable, closed container for disposal.[1]
Disposal Procedure:
-
Dispose of the waste in accordance with all local, state, and federal regulations.[1]
-
Do not dispose of the chemical down the drain or in the regular trash.[1]
-
Chemically contaminated waste, such as used fluorescein-containing materials, may need to be disposed of in a specifically marked container for clinical infectious waste.[5]
-
Consult your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal.[1]
Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
